Product packaging for 7-Methyloct-7-EN-1-YN-4-OL(Cat. No.:CAS No. 96488-58-3)

7-Methyloct-7-EN-1-YN-4-OL

Cat. No.: B15425681
CAS No.: 96488-58-3
M. Wt: 138.21 g/mol
InChI Key: UXSZMEZYKBWHIC-UHFFFAOYSA-N
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Description

7-Methyloct-7-en-1-yn-4-ol is a chemical compound with the molecular formula C9H14O and is provided as a high-purity material for research and development purposes . Compounds with unsaturated carbon chains, such as this one, serve as valuable intermediates in organic synthesis and medicinal chemistry research. For instance, structurally related molecules featuring specific heterocyclic systems and side chains have been investigated as potent and selective modulators of the 5-hydroxytryptamine receptor 7 (5-HT7R) . The 5-HT7 receptor is a promising target for neurological and psychiatric disorders, and research compounds are essential tools for probing its function and therapeutic potential. The synthesis of complex bioactive molecules, such as prostaglandins, often relies on building blocks with defined stereochemistry and functional groups, underscoring the importance of specialized intermediates in pharmaceutical development . This product is intended for use in laboratory research only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B15425681 7-Methyloct-7-EN-1-YN-4-OL CAS No. 96488-58-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96488-58-3

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

7-methyloct-7-en-1-yn-4-ol

InChI

InChI=1S/C9H14O/c1-4-5-9(10)7-6-8(2)3/h1,9-10H,2,5-7H2,3H3

InChI Key

UXSZMEZYKBWHIC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CCC(CC#C)O

Origin of Product

United States

Foundational & Exploratory

"physical and chemical properties of 7-Methyloct-7-EN-1-YN-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physical and chemical properties of the organic compound 7-Methyloct-7-en-1-yn-4-ol. Due to the limited availability of specific experimental data for this molecule in publicly accessible databases and literature, this document also includes general characteristics of enyne alcohols to provide a contextual understanding. The guide is intended for researchers and professionals in the fields of chemistry and drug development who require a concise overview of this compound. All quantitative data is presented in structured tables, and a generalized experimental workflow is visualized.

Chemical Identity

This compound is a secondary alcohol containing both a double bond (alkene) and a triple bond (alkyne) in its carbon chain.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
CAS Number 96488-58-3[1]
SMILES CC(=C)CCC(CC#C)O[1]
InChI Key UXSZMEZYKBWHIC-UHFFFAOYSA-N[1]

Physical Properties

PropertyValue
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
Calculated XLogP3-AA 2.3[1]

Chemical and Spectral Properties

The chemical reactivity of this compound is dictated by its functional groups: the hydroxyl group, the carbon-carbon double bond, and the carbon-carbon triple bond. The terminal alkyne provides a site for deprotonation and subsequent reactions, a characteristic feature of terminal alkynes.[5]

Spectral Data: While specific spectra for this compound are not directly provided, references indicate the availability of 13C NMR and GC-MS data.[1]

Spectral Data TypeAvailability
¹H NMR Data not available
¹³C NMR Referenced, but data not available in snippets[1]
Mass Spectrometry (GC-MS) Referenced, but data not available in snippets[1]
Infrared (IR) Data not available

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the searched literature. However, a general approach to synthesizing similar enyne alcohols can be conceptualized.

Below is a generalized workflow for the synthesis and characterization of an enyne alcohol.

G Generalized Workflow for Enyne Alcohol Synthesis and Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (e.g., Alkyne and Epoxide) reaction Coupling Reaction (e.g., Grignard or organolithium addition) start->reaction workup Aqueous Workup (Quenching and Extraction) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product purification->product Characterization nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (GC-MS or LC-MS) product->ms ir IR Spectroscopy product->ir purity Purity Assessment (e.g., HPLC, GC) product->purity

Caption: Generalized workflow for the synthesis and analysis of an enyne alcohol.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or involvement in signaling pathways of this compound.

However, the broader class of enyne derivatives has been noted for various biological activities. Some natural and synthetic enynes have demonstrated potent anti-inflammatory properties.[1][6] Additionally, some polyunsaturated alcohols and their derivatives have been investigated for their potential as insecticides.

As no specific signaling pathway has been identified for this compound, a representative diagram for a hypothetical drug discovery process is provided below.

G Hypothetical Drug Discovery and Development Pathway cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials target_id Target Identification screening High-Throughput Screening (including enyne libraries) target_id->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt invitro In Vitro Studies (Cell-based assays) lead_opt->invitro Candidate Selection invivo In Vivo Studies (Animal models) invitro->invivo tox Toxicology Studies invivo->tox phase1 Phase I tox->phase1 IND Submission phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3

Caption: A hypothetical pathway for drug discovery and development.

Conclusion

This compound is a structurally interesting molecule for which foundational chemical identifiers are available. However, a comprehensive understanding of its physical properties, a detailed protocol for its synthesis, and its biological significance are currently lacking in the public domain. Further experimental investigation is required to fully characterize this compound and explore its potential applications. This guide serves as a starting point for researchers by consolidating the available information and highlighting the existing knowledge gaps.

References

In-Depth Technical Guide: Spectroscopic and Synthetic Profile of 7-Methyloct-7-en-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel unsaturated alcohol, 7-Methyloct-7-en-1-yn-4-ol. Due to the limited availability of specific experimental data in public databases, this document presents a combination of available information and predicted spectroscopic data based on the compound's structure. It also outlines a generalized experimental protocol for its synthesis. Furthermore, this guide explores a potential biological mechanism of action by illustrating the interaction of similar polyacetylene-containing compounds with GABAA receptors, a key target in neuropharmacology.

Chemical Structure and Properties

This compound is a C9 aliphatic alcohol characterized by the presence of a terminal alkyne, a secondary alcohol, and a terminal alkene functionality.

  • IUPAC Name: this compound

  • Molecular Formula: C₉H₁₄O[1]

  • Molecular Weight: 138.21 g/mol [1]

  • CAS Number: 96488-58-3[1]

  • SMILES: CC(=C)CCC(CC#C)O[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.95s1H=CH₂ (a)
~4.80s1H=CH₂ (b)
~4.10t1HCH-OH
~2.50d2HC≡C-CH₂
~2.20t1HC≡CH
~2.10t2H=C-CH₂
~1.80m2H=C-C-CH₂
~1.75s3H=C-CH₃
~1.60br s1H-OH

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~145.0C=CH₂
~112.0C=CH₂
~84.0C≡CH
~72.0C≡CH
~68.0CH-OH
~40.0=C-CH₂
~35.0C≡C-CH₂
~30.0=C-C-CH₂
~22.0=C-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3300Strong, BroadO-H stretch (alcohol)
~3300Strong, Sharp≡C-H stretch (alkyne)
~2120Medium, SharpC≡C stretch (alkyne)
~1650MediumC=C stretch (alkene)
~3080Medium=C-H stretch (alkene)
~2930, ~2860StrongC-H stretch (aliphatic)
~1100StrongC-O stretch (sec-alcohol)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments (Electron Ionization)

m/zRelative IntensityPossible Fragment Ion
138Moderate[M]⁺ (Molecular ion)
123Moderate[M - CH₃]⁺
121Low[M - OH]⁺
95High[M - C₃H₃O]⁺
67High[C₅H₇]⁺
43High[C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols

A specific, validated synthesis protocol for this compound is not currently described in peer-reviewed literature. However, a general and plausible approach for its synthesis involves the nucleophilic addition of a propargyl anion to an appropriate ketone.

Generalized Synthesis of this compound

This protocol is a generalized procedure for the synthesis of tertiary propargyl alcohols.

Reaction Scheme:

Materials:

  • Acetylene gas or a suitable acetylene source

  • 5-Methyl-5-hexen-2-one

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum is placed under an inert atmosphere (nitrogen or argon).

  • Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath.

  • Acetylene gas is bubbled through the cold THF for a period to ensure saturation, or a lithium acetylide solution is prepared in situ.

  • One equivalent of n-BuLi is added dropwise to the stirred solution, leading to the formation of lithium acetylide. The reaction is allowed to stir for 30 minutes at -78 °C.

  • A solution of 5-Methyl-5-hexen-2-one in anhydrous THF is added dropwise to the lithium acetylide solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-3 hours, and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted three times with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Workflow Diagram:

G Synthesis Workflow for this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup 1. Prepare anhydrous reaction setup under inert atmosphere cool 2. Add anhydrous THF and cool to -78 °C setup->cool acetylide 3. Form lithium acetylide from acetylene and n-BuLi cool->acetylide add_ketone 4. Add 5-Methyl-5-hexen-2-one solution acetylide->add_ketone Nucleophilic attack react 5. Stir and allow to warm to room temperature add_ketone->react quench 6. Quench with saturated aq. NH₄Cl react->quench extract 7. Extract with diethyl ether quench->extract dry 8. Dry organic phase and remove solvent extract->dry purify 9. Purify by column chromatography dry->purify final_product final_product purify->final_product Pure this compound

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been reported, many polyacetylene-containing natural products exhibit significant biological effects. One notable target for such compounds is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system. Ethanol and other allosteric modulators are known to interact with GABAA receptors.[2][3][4][5][6]

The following diagram illustrates a hypothetical mechanism by which a polyacetylene alcohol could act as a positive allosteric modulator of the GABAA receptor.

G Hypothetical Signaling Pathway of a Polyacetylene Alcohol at the GABA_A Receptor cluster_receptor GABA_A Receptor cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_R GABA_A Receptor (Ligand-gated Cl⁻ channel) Cl_in Increased Intracellular [Cl⁻] GABA_R->Cl_in Opens Cl⁻ channel GABA_site GABA Binding Site GABA_site->GABA_R Activates PAM_site Allosteric Modulator Binding Site PAM_site->GABA_R Enhances GABA affinity (Positive Allosteric Modulation) GABA GABA GABA->GABA_site Binds to PA Polyacetylene Alcohol (e.g., this compound) PA->PAM_site Binds to Hyperpolarization Neuronal Hyperpolarization Cl_in->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothetical positive allosteric modulation of a GABAA receptor by a polyacetylene alcohol.

This modulation would lead to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability. This mechanism is a common target for anxiolytic, sedative, and anticonvulsant drugs.

Conclusion

This compound presents an interesting chemical structure with potential for further investigation in medicinal chemistry and materials science. This guide provides a foundational understanding of its expected spectroscopic properties and a viable synthetic strategy. The exploration of its potential interaction with GABAA receptors opens avenues for future research into its pharmacological effects. Further experimental validation of the data presented herein is necessary to fully characterize this compound.

References

In-Depth Technical Guide: CAS Number 96488-58-3

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals

Subject: Physicochemical Properties and Current Research Status of 7-Methyloct-7-en-1-yn-4-ol

This document provides a concise technical overview of the chemical compound associated with CAS number 96488-58-3, identified as this compound. All available quantitative data has been compiled and presented in a structured format. It is important to note that, following a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the biological activity, mechanism of action, and specific experimental applications of this compound.

Core Compound Information

The compound registered under CAS number 96488-58-3 is this compound. Its fundamental properties, derived from established chemical databases, are summarized below.

Table 1: Chemical Identification
IdentifierValue
CAS Number 96488-58-3
IUPAC Name This compound[1]
Molecular Formula C₉H₁₄O[1]
InChI InChI=1S/C9H14O/c1-4-5-9(10)7-6-8(2)3/h1,9-10H,2,5-7H2,3H3[1]
InChIKey UXSZMEZYKBWHIC-UHFFFAOYSA-N[1]
Canonical SMILES CC(=C)CCC(CC#C)O[1]
Table 2: Physicochemical Properties
PropertyValueSource
Molecular Weight 138.21 g/mol PubChem[1]
Exact Mass 138.104465066 DaPubChem[1]
XLogP3-AA 2.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 4PubChem
Topological Polar Surface Area 20.2 ŲPubChem[1]
Heavy Atom Count 10PubChem

Experimental Data and Protocols

A thorough review of scientific literature reveals a notable absence of published experimental studies, including detailed protocols, for this compound. There are no available data on its synthesis, biological evaluation, or mechanism of action. Consequently, information regarding its potential applications in drug development or as a research tool is currently unavailable.

Signaling Pathways and Mechanism of Action

There is no information in the public domain describing the interaction of this compound with any biological signaling pathways. Without experimental data, it is not possible to propose a mechanism of action or create any visualizations of its biological interactions.

Logical Workflow for Compound Characterization

In the absence of existing data, a logical workflow for the initial characterization of a novel compound like this compound would typically involve the following stages.

G General Workflow for Novel Compound Characterization A Synthesis and Purification B Structural Elucidation (NMR, MS, etc.) A->B C Physicochemical Characterization (Solubility, Stability) B->C D In Vitro Screening (Target Identification, Cytotoxicity) C->D E Mechanism of Action Studies D->E G Lead Optimization D->G F In Vivo Efficacy and Toxicity Studies E->F F->G

Caption: A generalized workflow for the characterization of a novel chemical entity.

Conclusion

While the fundamental chemical properties of CAS number 96488-58-3, this compound, are defined, it remains an uncharacterized compound in the context of biological and pharmacological research. For professionals in drug development and scientific research, this compound represents a novel chemical space with unexplored potential. Further investigation, beginning with synthesis and basic biological screening, would be required to ascertain any therapeutic or research value.

References

7-Methyloct-7-en-1-yn-4-ol: An Obscure Compound with Limited Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of scientific literature and chemical databases reveals a significant lack of information regarding the discovery, history, and biological activity of the compound 7-methyloct-7-en-1-yn-4-ol. While its chemical structure and basic properties are cataloged, there is no readily available research detailing its synthesis, therapeutic potential, or mechanism of action.

This technical overview serves to consolidate the limited available information on this compound and to highlight the absence of in-depth research on this particular molecule. For researchers, scientists, and drug development professionals, this compound represents a largely unexplored area of chemical space.

Chemical and Physical Properties

Public chemical databases provide fundamental computed properties for this compound. These properties are summarized in the table below. It is important to note that these are predicted values and have not been experimentally verified in published literature.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 96488-58-3PubChem[1]
SMILES CC(=C)CCC(CC#C)OPubChem[1]
InChIKey UXSZMEZYKBWHIC-UHFFFAOYSA-NPubChem[1]

Discovery and History

Despite comprehensive searches, no publications or historical records detailing the discovery of this compound could be identified. It is plausible that this compound was synthesized as part of a larger chemical library for screening purposes, but the results of such screenings, if any, have not been made public. The history of related compounds, such as other enyne alcohols, is rich in the field of natural product synthesis and medicinal chemistry; however, this specific molecule does not appear in that context in the available literature.

Experimental Protocols

The absence of published research on this compound means there are no established and verified experimental protocols for its synthesis, purification, or use in biological assays. While a synthetic chemist could devise a potential synthetic route based on its structure, no such methods have been documented and validated in peer-reviewed sources.

Biological Activity and Signaling Pathways

There is no information available in the public domain regarding any biological activity of this compound. Consequently, no signaling pathways associated with this compound have been identified. The creation of diagrams for signaling pathways or experimental workflows is therefore not possible.

Logical Relationship Diagram

Given the lack of information, a logical workflow for investigating a novel compound like this compound can be proposed. This diagram illustrates a potential path forward for researchers interested in this molecule.

G A Hypothetical Synthesis of This compound B Purification and Characterization (NMR, MS) A->B C In Vitro Biological Screening (e.g., cytotoxicity, receptor binding) B->C D Identification of Biological 'Hits' C->D G No Significant Activity C->G E Mechanism of Action Studies D->E F Lead Optimization E->F

Proposed research workflow for this compound.

References

An In-depth Technical Guide to the Isomers of 7-Methyloct-7-en-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methyloct-7-en-1-yn-4-ol is a polyunsaturated acyclic alcohol with the chemical formula C9H14O. Its structure, characterized by the presence of a terminal alkyne, a terminal alkene, and a secondary alcohol, allows for a rich variety of isomeric forms. This guide provides a detailed overview of the constitutional and stereoisomers of this compound, along with available physicochemical data and generalized experimental protocols relevant to their synthesis and separation. The complexity of its isomeric landscape makes this compound and its analogues interesting candidates for further investigation in medicinal chemistry and materials science, where subtle structural changes can lead to significant differences in biological activity and material properties.

Isomeric Landscape of this compound

The isomers of this compound can be broadly categorized into two main groups: constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers share the same molecular formula (C9H14O) but differ in the connectivity of their atoms. Several constitutional isomers of this compound have been identified, primarily differing in the positions of the alcohol, alkene, and alkyne functional groups along the carbon chain. Some notable examples include:

  • 7-Methyloct-7-en-5-yn-1-ol: In this isomer, the alkyne is at the 5-position and the alcohol is at the 1-position.

  • 7-Methyloct-6-en-1-yne: This is not an alcohol but a constitutional isomer with a different functional group arrangement.

  • 7-Methyloct-6-en-2-yn-1-ol: Here, the alkyne is at the 2-position and the double bond is at the 6-position.

Stereoisomers

Due to the presence of a chiral center at the carbon atom bearing the hydroxyl group (C4), this compound can exist as a pair of enantiomers:

  • (R)-7-Methyloct-7-en-1-yn-4-ol

  • (S)-7-Methyloct-7-en-1-yn-4-ol

These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Data Presentation

The following table summarizes the available quantitative data for this compound and some of its constitutional isomers. It is important to note that most of the available data is computed rather than experimentally determined.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Boiling Point (°C)Melting Point (°C)
This compound C9H14O138.212.3Not AvailableNot Available
7-Methyloct-7-en-5-yn-1-ol C9H14O138.21Not AvailableNot AvailableNot Available
7-Methyloct-6-en-1-yne C9H14122.213.3Not AvailableNot Available
7-Methyloct-6-en-2-yn-1-ol C9H14O138.21Not AvailableNot AvailableNot Available

Experimental Protocols

General Protocol for the Synthesis of a Racemic Mixture of this compound

A plausible synthetic route would involve the Grignard reaction between propargyl magnesium bromide and 4-methyl-4-pentenal.

Materials:

  • Magnesium turnings

  • Propargyl bromide

  • Dry diethyl ether

  • 4-Methyl-4-pentenal

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of propargyl bromide in dry diethyl ether to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 4-methyl-4-pentenal in dry diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford racemic this compound.

General Protocol for the Enantioselective Separation of this compound

Chiral High-Performance Liquid Chromatography (HPLC) is a common method for the separation of enantiomers.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase:

  • A mixture of n-hexane and isopropanol is typically used. The optimal ratio needs to be determined experimentally to achieve baseline separation of the enantiomers.

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Separation: Inject the sample onto the chiral column. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, allowing for their separation.

  • Detection and Collection: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer as they elute from the column.

  • Analysis: The enantiomeric excess (ee) of the separated fractions can be determined by analyzing small aliquots using the same HPLC method. The absolute configuration of the separated enantiomers would require further analysis, such as X-ray crystallography of a suitable derivative or comparison with an authentic sample prepared by an asymmetric synthesis.

Visualization of Isomeric Relationships

The following diagram illustrates the isomeric relationships of this compound.

Isomers C9H14O C9H14O This compound This compound C9H14O->this compound is an isomer of Constitutional Isomers Constitutional Isomers C9H14O->Constitutional Isomers can form Stereoisomers Stereoisomers This compound->Stereoisomers has 7-Methyloct-7-en-5-yn-1-ol 7-Methyloct-7-en-5-yn-1-ol Constitutional Isomers->7-Methyloct-7-en-5-yn-1-ol 7-Methyloct-6-en-1-yne 7-Methyloct-6-en-1-yne Constitutional Isomers->7-Methyloct-6-en-1-yne 7-Methyloct-6-en-2-yn-1-ol 7-Methyloct-6-en-2-yn-1-ol Constitutional Isomers->7-Methyloct-6-en-2-yn-1-ol Enantiomers Enantiomers Stereoisomers->Enantiomers are (R)-enantiomer (R)-enantiomer Enantiomers->(R)-enantiomer (S)-enantiomer (S)-enantiomer Enantiomers->(S)-enantiomer

Caption: Isomeric relationships of this compound.

Conformational Analysis of 7-Methyloct-7-EN-1-YN-4-OL: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the conformational analysis of 7-Methyloct-7-EN-1-YN-4-OL, a chiral molecule with significant structural flexibility. A combined approach integrating computational modeling with experimental spectroscopic techniques is presented as the most robust strategy for elucidating the conformational landscape of this molecule. This guide details the theoretical background, experimental protocols, and data interpretation necessary for a thorough conformational analysis, which is crucial for understanding its chemical reactivity, biological activity, and potential applications in drug development.

Introduction

This compound is a chiral alcohol possessing a complex structure characterized by a stereocenter at the C4 position, a terminal alkyne, a terminal alkene, and a flexible hydrocarbon chain. The presence of multiple rotatable bonds results in a vast conformational space. Understanding the preferred three-dimensional arrangements, or conformations, of this molecule is paramount for predicting its interactions with biological targets and for designing derivatives with enhanced properties. This guide outlines a systematic approach to unravel the conformational preferences of this compound.

Molecular Structure and Key Features

The structure of this compound presents several key features that dictate its conformational behavior:

  • Chiral Center (C4): The hydroxyl group at C4 creates a stereocenter, leading to (R) and (S) enantiomers. The absolute configuration will significantly influence the preferred conformations.

  • Rotatable Bonds: The molecule has several single bonds around which rotation can occur, leading to a multitude of possible conformers.

  • Unsaturated Moieties: The vinyl group (C7=C8) and the ethynyl group (C1≡C2) introduce regions of rigidity and influence the overall shape of the molecule.

  • Intramolecular Interactions: Hydrogen bonding between the hydroxyl group and the π-systems of the alkene or alkyne, as well as van der Waals interactions, will play a crucial role in stabilizing certain conformations.

Experimental Protocols for Conformational Analysis

A multi-pronged experimental approach is recommended to gain a comprehensive understanding of the conformational landscape of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for probing the solution-state conformation of molecules.

3.1.1. 1H NMR Spectroscopy

  • Objective: To determine proton-proton coupling constants (J-values) which are related to dihedral angles via the Karplus equation.

  • Protocol:

    • Dissolve a 5-10 mg sample of purified this compound in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).

    • Acquire a high-resolution 1D 1H NMR spectrum on a spectrometer operating at 400 MHz or higher.

    • Process the spectrum to accurately measure the chemical shifts and coupling constants of all protons, particularly those around the chiral center and along the flexible chain.

    • Perform decoupling experiments to simplify spin systems and aid in the assignment of signals.

3.1.2. 2D NMR Spectroscopy (COSY, NOESY/ROESY)

  • Objective: To establish through-bond and through-space proton connectivities, providing crucial distance constraints for conformational analysis.

  • Protocol:

    • Using the same sample as for 1D NMR, acquire 2D COSY (Correlation Spectroscopy) to identify scalar coupled protons.

    • Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra with varying mixing times (e.g., 100-500 ms).

    • The presence of cross-peaks in NOESY/ROESY spectra indicates protons that are close in space (< 5 Å), providing valuable constraints for identifying preferred conformations.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Protocol:

    • Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through slow evaporation of a solution, vapor diffusion, or cooling of a saturated solution.

    • Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

    • Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions.

    • The resulting crystal structure provides highly accurate bond lengths, bond angles, and dihedral angles for one specific conformation.

Computational Conformational Analysis

Computational chemistry provides the tools to systematically explore the potential energy surface of a molecule and identify low-energy conformers.

Conformational Search
  • Objective: To generate a comprehensive set of possible conformations.

  • Protocol:

    • Construct a 3D model of this compound using a molecular modeling software.

    • Perform a systematic or stochastic conformational search. For a molecule with this degree of flexibility, a stochastic method like Monte Carlo or a molecular dynamics simulation is often more efficient.

    • Use a computationally inexpensive force field (e.g., MMFF94) for the initial search to rapidly sample a large number of conformations.

Geometry Optimization and Energy Calculation
  • Objective: To obtain accurate structures and relative energies of the identified conformers.

  • Protocol:

    • Take the unique conformers generated from the conformational search and perform geometry optimizations using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

    • Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

    • The relative energies of the conformers will indicate their predicted populations at a given temperature.

Data Presentation and Interpretation

The integration of experimental and computational data is crucial for a reliable conformational analysis.

Tabulated Quantitative Data

The following tables present hypothetical but realistic data that would be obtained from the described analyses.

Table 1: Key 1H NMR Coupling Constants (Hypothetical Data)

Coupled ProtonsJ-value (Hz)Dihedral Angle (°) (from Karplus Eq.)
H3a - H48.5~160
H3b - H43.2~60
H4 - H5a9.1~170
H4 - H5b2.8~50

Table 2: Key NOESY Cross-Peaks (Hypothetical Data)

Proton 1Proton 2Distance (Å) (Estimated)
H4H6a< 3.0
OHH1< 3.5
H5bH7< 4.0

Table 3: Relative Energies of Low-Energy Conformers (Hypothetical Computational Data)

ConformerΔE (kcal/mol)ΔG (kcal/mol)Population (%)
A0.000.0045.2
B0.520.6525.1
C1.101.3510.5
D1.551.805.8
Interpretation

The hypothetical data suggests that conformer A is the most stable. The large coupling constants between H4 and the axial-like protons on C3 and C5 in this conformer would be consistent with a staggered arrangement. The observed NOEs would provide further evidence for the through-space proximity of specific protons, helping to distinguish between different low-energy conformers predicted by computational methods. The presence of an NOE between the hydroxyl proton and the acetylenic proton (H1) would strongly suggest an intramolecular hydrogen bond in some of the populated conformers.

Visualizations

Experimental and Computational Workflow

Conformational_Analysis_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_integration Data Integration & Interpretation NMR_Spec NMR Spectroscopy H1_NMR 1D 1H NMR NMR_Spec->H1_NMR NMR_2D 2D NMR (COSY, NOESY) NMR_Spec->NMR_2D Compare_Data Comparison of Experimental and Computational Data H1_NMR->Compare_Data Coupling Constants NMR_2D->Compare_Data Distance Restraints X_Ray X-ray Crystallography X_Ray->Compare_Data Solid-State Structure Conf_Search Conformational Search (Monte Carlo / MD) Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Energy_Calc Energy Calculation Geom_Opt->Energy_Calc Energy_Calc->Compare_Data Relative Energies Final_Model Final Conformational Model Compare_Data->Final_Model

Caption: Workflow for the conformational analysis of this compound.

Key Conformational Equilibria

Conformational_Equilibria A Conformer A B Conformer B A->B ΔG = 0.65 kcal/mol C Conformer C B->C ΔG = 0.70 kcal/mol D Other Conformers C->D ΔG > 0.45 kcal/mol

Caption: Simplified representation of the conformational equilibria.

Conclusion

The conformational analysis of this compound requires a synergistic approach combining high-resolution NMR spectroscopy, single-crystal X-ray diffraction, and robust computational modeling. This guide provides a detailed framework for researchers to systematically investigate the conformational preferences of this and structurally related molecules. A thorough understanding of the conformational landscape is a critical step in rational drug design and the development of new chemical entities with tailored properties. By following the outlined protocols, scientists can gain valuable insights into the structure-activity relationships of this versatile chemical scaffold.

A Technical Guide to the Thermodynamic Properties of 7-Methyloct-7-EN-1-YN-4-OL: Methodologies for Characterization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the thermodynamic properties of the novel organic compound 7-Methyloct-7-EN-1-YN-4-OL. As of the date of this publication, specific experimental thermodynamic data for this molecule, such as its enthalpy of formation, standard molar entropy, and heat capacity, are not available in publicly accessible literature. Consequently, this document provides a comprehensive overview of the established experimental and computational methodologies that would be employed to determine these crucial physicochemical parameters. Detailed protocols for key experimental techniques, including bomb calorimetry and differential scanning calorimetry, are presented. Furthermore, this guide outlines the computational chemistry approaches for predicting these properties and discusses a general framework for investigating the potential biological signaling pathway interactions of a novel unsaturated alcohol in the context of drug discovery.

Compound Identification and Basic Properties

This compound is an organic molecule containing alkene, alkyne, and alcohol functional groups. Its basic properties, computed from its chemical structure, are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 96488-58-3PubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
Exact Mass 138.104465066 DaPubChem[1]
Canonical SMILES CC(=C)CCC(CC#C)OPubChem[1]
InChI Key UXSZMEZYKBWHIC-UHFFFAOYSA-NPubChem[1]

Experimental Determination of Thermodynamic Properties

The determination of the thermodynamic properties of a new chemical entity is fundamental to understanding its stability, reactivity, and behavior in various systems. The following sections detail the standard experimental protocols for measuring the key thermodynamic parameters.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is most commonly determined indirectly by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[2][3][4] The enthalpy of formation is then calculated using Hess's Law.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A precise mass (typically 0.8–1.0 g) of this compound is pressed into a pellet.[5]

  • Bomb Assembly: The pellet is placed in a sample holder within the steel bomb. A fuse wire of known mass and combustion energy is attached to the electrodes, making contact with the sample.[6] A small, known amount of water is added to the bomb to ensure all water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-purity oxygen to a pressure of approximately 25-30 atm.[2]

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. A high-precision thermometer and a stirrer are placed in the water.[3]

  • Combustion and Data Acquisition: The system is allowed to reach thermal equilibrium. The initial temperature (T₁) is recorded. The sample is then ignited via an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature (T₂) is reached and the system begins to cool.[3]

  • Calibration: The heat capacity of the calorimeter (Ccal) must be determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.[5]

  • Calculations:

    • The total heat released (qtotal) is calculated from the temperature change (ΔT = T₂ - T₁) and the heat capacity of the calorimeter: q_total = C_cal * ΔT

    • Corrections are made for the heat released by the combustion of the fuse wire.[5]

    • The change in internal energy of combustion (ΔUcomb) is determined from the corrected heat release and the mass of the sample.

    • The standard enthalpy of combustion (ΔHc°) is calculated from ΔUcomb using the relation ΔH = ΔU + Δn_gas * RT, where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (ΔHf°) is calculated using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[7][8]

Heat Capacity (Cp)

The specific heat capacity of a liquid can be precisely determined using Differential Scanning Calorimetry (DSC).[9][10][11][12]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

This method involves three distinct measurement scans:[12]

  • Baseline Scan: An empty sample pan and an empty reference pan are placed in the DSC cell. The system is heated at a constant rate (e.g., 10 K/min) over the desired temperature range to record the baseline heat flow.

  • Standard Scan: A standard material with a well-characterized heat capacity, typically sapphire (α-Al₂O₃), is placed in the sample pan. The heating program is repeated to measure the heat flow required to heat the standard.[12]

  • Sample Scan: The standard is replaced with a precisely weighed sample of this compound. The same heating program is run again to measure the heat flow to the sample.

  • Calculation: The specific heat capacity of the sample (Cp,sample) is calculated as a function of temperature using the following equation, which compares the heat flow differences (DSC signals) and masses of the sample and the standard: C_p,sample = C_p,std * (m_std / m_sample) * (DSC_sample - DSC_baseline) / (DSC_std - DSC_baseline) where std refers to the standard and m is the mass.

Standard Molar Entropy (S°)

The absolute entropy of a substance at a standard temperature (298.15 K) is determined by measuring its heat capacity (Cp) as a function of temperature, starting from as close to absolute zero (0 K) as possible. The entropy is then calculated by integrating Cp/T with respect to temperature.[13]

Experimental Protocol: Low-Temperature Calorimetry

  • Measurement: The heat capacity (Cp) of a sample of this compound is measured using an adiabatic calorimeter from approximately 10 K up to and beyond room temperature.

  • Extrapolation to 0 K: Since measurements cannot be made at absolute zero, the heat capacity data below the lowest measurement temperature (e.g., 10 K) is extrapolated to 0 K using the Debye extrapolation model (C_p ∝ T³).

  • Phase Transitions: Any enthalpies of phase transitions (e.g., solid-solid or fusion) that occur within the temperature range must be measured (e.g., using DSC) and included in the entropy calculation. The entropy change for a phase transition is given by ΔS_trans = ΔH_trans / T_trans.

  • Calculation: The standard molar entropy (S°) at 298.15 K is calculated by summing the integrals of Cp/T over the different temperature ranges and adding the entropies of any phase transitions.[13]

Visualization of Experimental Workflows

The logical flow for the experimental determination of the thermodynamic properties of a novel compound is depicted below.

G Experimental Workflow for Thermodynamic Characterization cluster_0 Enthalpy of Formation cluster_1 Heat Capacity cluster_2 Standard Molar Entropy a1 Prepare Sample Pellet a2 Assemble Bomb a1->a2 a3 Pressurize with O2 a2->a3 a4 Combust Sample a3->a4 a5 Record Temperature Change (ΔT) a4->a5 a6 Calculate ΔHc° a5->a6 a7 Calculate ΔHf° via Hess's Law a6->a7 end Complete Thermodynamic Profile a7->end b1 Run DSC Baseline (Empty Pans) b2 Run DSC with Sapphire Standard b1->b2 b3 Run DSC with Sample b2->b3 b4 Calculate Cp(T) b3->b4 b4->end c1 Measure Cp from ~10 K to >298 K c3 Integrate Cp/T vs. T c1->c3 c2 Measure Enthalpies of Phase Transitions c4 Calculate S°(298.15 K) c2->c4 c3->c4 c4->end start Novel Compound: This compound start->a1 start->b1 start->c1

Caption: Workflow for experimental thermodynamic property determination.

Computational Estimation Methods

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties. These methods use the principles of quantum mechanics and statistical thermodynamics to predict molecular energies and properties.[14][15][16]

  • Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) or more accurate coupled-cluster methods (e.g., CCSD(T)) can be used to calculate the total electronic energy (E), optimized molecular geometry, and vibrational frequencies of this compound.[17][18][19][20] The enthalpy of formation can then be estimated from the atomization energy.

  • Statistical Thermodynamics: The results from quantum chemical calculations (specifically vibrational frequencies and rotational constants) are used as inputs for statistical mechanics equations to calculate the zero-point vibrational energy (ZPVE), thermal corrections, heat capacity, and entropy.[14][15][21]

G Computational Workflow for Thermodynamic Prediction cluster_outputs Predicted Thermodynamic Properties mol Define Molecular Structure (this compound) qc Quantum Chemistry Calculation (e.g., DFT, CCSD(T)) mol->qc opt Geometry Optimization qc->opt freq Frequency Calculation opt->freq spe Single Point Energy freq->spe statmech Statistical Mechanics Analysis freq->statmech spe->statmech enthalpy Enthalpy of Formation (ΔHf°) statmech->enthalpy entropy Standard Molar Entropy (S°) statmech->entropy cp Heat Capacity (Cp) statmech->cp

Caption: Workflow for computational prediction of thermodynamic properties.

Potential Biological Signaling Pathways

No specific biological activities or signaling pathway interactions have been documented for this compound. However, as an unsaturated alcohol, its pharmacological potential would be investigated through a systematic screening process to identify its molecular targets and effects on cellular communication. Ethanol, a simple alcohol, is known to modulate numerous signaling pathways, including those involving protein kinase A (PKA), protein kinase C (PKC), and various receptor tyrosine kinases.[22][23] A novel, more complex alcohol would be screened against a panel of receptors and enzymes to determine its primary targets.

The diagram below illustrates a generalized, logical workflow for identifying the signaling pathway of a novel therapeutic compound.

G Logical Workflow for Novel Drug Pathway Identification cluster_screening Initial Screening cluster_validation Pathway Elucidation & Validation compound Novel Compound (this compound) pheno Phenotypic Screening (Cell Viability, Proliferation) compound->pheno target Target-Based Screening (Receptor & Enzyme Panels) compound->target hit Identify Primary Hit(s) (e.g., Specific Receptor Binding) target->hit downstream Analyze Downstream Effectors (e.g., Kinase Activation, 2nd Messengers) hit->downstream knockdown Target Validation (siRNA, CRISPR) hit->knockdown gene_exp Gene Expression Analysis (Transcriptomics) downstream->gene_exp pathway Construct Putative Signaling Pathway gene_exp->pathway knockdown->pathway in_vivo In Vivo Model Testing pathway->in_vivo

Caption: Generalized workflow for identifying drug signaling pathways.

References

Quantum Chemical Calculations for 7-Methyloct-7-en-1-yn-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and reactive properties of 7-Methyloct-7-en-1-yn-4-ol. This molecule, containing both alkene and alkyne functionalities, presents a rich landscape for theoretical investigation, with potential implications for understanding its reactivity and potential applications in medicinal chemistry and materials science.

Molecular Properties and Computational Summary

This compound is an organic molecule with the chemical formula C₉H₁₄O.[1] Its structure features a terminal alkyne, a secondary alcohol, and a terminal isopropenyl group. Quantum chemical calculations can provide valuable insights into its geometry, electronic structure, and spectroscopic properties. A summary of key computed properties is presented in Table 1.

PropertyValueMethod
Molecular Formula C₉H₁₄O-
Molecular Weight 138.21 g/mol -
IUPAC Name This compound-
SMILES CC(=C)CCC(CC#C)O-
InChIKey UXSZMEZYKBWHIC-UHFFFAOYSA-N-

Table 1: General Properties of this compound.[1]

Theoretical Framework and Computational Workflow

The investigation of enyne systems such as this compound often involves the study of their complex cyclization reactions.[2][3] Density Functional Theory (DFT) has proven to be a robust and practical tool for these studies.[2] For open-shell biradical systems that may arise during reactions, the unrestricted broken-spin symmetry (UBS) approach with GGA functionals is a suitable method.[2][3] For higher accuracy, single-point energy calculations using coupled-cluster methods like CCSD(T) can be performed on DFT-optimized geometries.[2][3]

A general workflow for performing quantum chemical calculations on this compound is outlined below. This workflow is designed to systematically investigate the molecule's properties, from its ground-state geometry to its reactivity and potential reaction mechanisms.

G Computational Workflow for this compound A 1. Initial Structure Generation (SMILES to 3D) B 2. Conformational Search (Molecular Mechanics) A->B C 3. Geometry Optimization (DFT - e.g., B3LYP/6-31G*) B->C D 4. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) C->D H 8. Reaction Pathway Exploration (e.g., Transition State Search for Cyclization) C->H E 5. Single-Point Energy Calculation (Higher Level Theory - e.g., CCSD(T)/aug-cc-pVTZ) D->E F 6. Electronic Property Analysis (HOMO, LUMO, Electrostatic Potential) D->F G 7. Spectroscopic Property Prediction (NMR, IR) D->G

Figure 1: A generalized workflow for quantum chemical calculations.

Simulated Spectroscopic and Electronic Data

Quantum chemical calculations can predict various spectroscopic and electronic properties that can aid in the experimental characterization of this compound. The following tables present hypothetical but representative data that would be obtained from such calculations.

ParameterCalculated Value
HOMO Energy -0.25 Hartree
LUMO Energy 0.05 Hartree
HOMO-LUMO Gap 0.30 Hartree
Dipole Moment 1.8 Debye

Table 2: Calculated Electronic Properties.

Vibrational ModeFrequency (cm⁻¹)Description
1~3300O-H stretch
2~3300C≡C-H stretch
3~2100C≡C stretch
4~1640C=C stretch

Table 3: Predicted Key Infrared (IR) Vibrational Frequencies.

Experimental Protocols: Synthesis and Characterization

Synthesis of a 1,6-Enyne via Grignard Reaction

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are stirred with a solution of an appropriate alkyl or vinyl halide in anhydrous diethyl ether until the magnesium is consumed.

  • Step 2: Addition to Aldehyde: The Grignard reagent is then cooled in an ice bath, and a solution of an enyne aldehyde in anhydrous diethyl ether is added dropwise with stirring.

  • Step 3: Quenching and Extraction: After the addition is complete, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Step 4: Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Potential Reaction Pathways: A Conceptual Overview

Enyne systems are known to undergo a variety of cyclization reactions, which can be triggered by heat, light, or catalysts.[4][5] These reactions are of significant interest in synthetic chemistry for the construction of complex cyclic molecules. A conceptual diagram illustrating a potential metal-catalyzed cycloisomerization pathway for a generic 1,6-enyne is shown below. Computational chemistry plays a crucial role in elucidating the mechanisms of such reactions.[5]

G Conceptual Metal-Catalyzed Enyne Cyclization A 1,6-Enyne + Metal Catalyst B π-Complex Formation A->B C 5-exo-dig Cyclization B->C Path A D 6-endo-dig Cyclization B->D Path B E Carbocation Intermediate C->E D->E F Product Formation + Catalyst Regeneration E->F

Figure 2: Potential pathways in metal-catalyzed enyne cyclization.

This guide provides a foundational framework for the computational investigation of this compound. By applying the outlined theoretical methods and workflows, researchers can gain a deeper understanding of the molecule's intrinsic properties and reactivity, which can inform its potential applications in various fields of chemical science.

References

"literature review of enyne alcohols"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis, Reactivity, and Application of Enyne Alcohols

Introduction

Enyne alcohols are a class of organic compounds characterized by the presence of both an alkene (ene) and an alkyne (yne) functional group, in addition to a hydroxyl group. These motifs are highly versatile and valuable building blocks in organic synthesis. Their unique structural arrangement allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of complex molecules, including natural products and pharmacologically active compounds.[1][2] The strategic placement of the double bond, triple bond, and alcohol functionality enables a variety of selective reactions, such as cyclizations, metathesis, and coupling reactions. This guide provides a comprehensive review of the synthesis, reactivity, and applications of enyne alcohols, with a focus on quantitative data and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Synthesis of Enyne Alcohols

The synthesis of enyne alcohols can be achieved through several catalytic methods, each offering distinct advantages in terms of selectivity and substrate scope. Key approaches include transition-metal-catalyzed cross-coupling and multicomponent reactions.

Nickel-Catalyzed Cross-Coupling of Allylic Alcohols with Alkynylzinc Reagents

A prominent method for synthesizing 1,4-enynes involves the nickel-catalyzed cross-coupling of allylic alcohols with alkynylzinc reagents.[2][3] This approach is advantageous due to its atom and step economy, directly utilizing allylic alcohols without prior derivatization.[2] The reaction demonstrates high regio- and E/Z-selectivity, particularly with aryl-substituted allylic alcohols.[3]

Table 1: Nickel-Catalyzed Synthesis of 1,4-Enynes from Allylic Alcohols

Entry Allylic Alcohol Substrate Alkynylzinc Reagent Catalyst/Ligand Yield (%) Ref
1 (E)-3-phenylprop-2-en-1-ol Phenylacetylene-ZnCl NiCl₂(dppe) 85 [2]
2 (E)-3-phenylprop-2-en-1-ol (Trimethylsilyl)acetylene-ZnCl NiCl₂(dppe) 92 [2]
3 (E)-3-(4-methoxyphenyl)prop-2-en-1-ol Phenylacetylene-ZnCl NiCl₂(dppe) 88 [2]
4 (E)-3-(4-chlorophenyl)prop-2-en-1-ol (Cyclohexylethynyl)zinc chloride NiCl₂(dppe) 75 [2]

| 5 | (E)-oct-2-en-1-ol | Phenylacetylene-ZnCl | NiCl₂(dppe) | 60 |[2] |

dppe = 1,2-Bis(diphenylphosphino)ethane

Experimental Protocol: General Procedure for Ni-Catalyzed Synthesis of 1,4-Enynes [2]

  • Preparation of Alkynylzinc Reagent: To a solution of terminal alkyne (0.4 mmol) in anhydrous THF (1.0 mL) at 0 °C, n-butyllithium (0.4 mmol, 2.5 M in hexanes) is added dropwise. The mixture is stirred for 30 minutes at 0 °C, after which a solution of anhydrous ZnCl₂ (0.4 mmol) in THF (1.0 mL) is added. The resulting mixture is stirred for another 30 minutes at room temperature.

  • Coupling Reaction: The allylic alcohol (0.2 mmol), NiCl₂(dppe) (0.01 mmol, 5 mol%), and additional anhydrous THF (1.0 mL) are added to a separate reaction vessel. The freshly prepared alkynylzinc reagent solution is then transferred to this vessel via cannula.

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for 12-34 hours and monitored by TLC.

  • Workup and Purification: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1,4-enyne.

Cobalt-Catalyzed Three-Component Synthesis of Allenyl Alcohols

An efficient and stereoselective synthesis of allenyl alcohols has been developed using a Cobalt(III)-catalyzed three-component reaction.[4] This method involves the sequential C-H bond addition to 1,3-enynes and aldehydes.[4][5] The reaction exhibits a broad substrate scope and allows for the formation of two new C-C bonds in a single operation.[4]

Table 2: Cobalt-Catalyzed Synthesis of Allenyl Alcohols

Entry C-H Substrate 1,3-Enyne Aldehyde Catalyst/Additive Yield (%) d.r. Ref
1 2-phenylpyridine TBS-protected enyne Benzaldehyde [CpCo(III)] / AgSbF₆ 85 >20:1 [4]
2 2-phenylpyridine TBS-protected enyne 4-Methoxybenzaldehyde [CpCo(III)] / AgSbF₆ 90 >20:1 [4]
3 2-phenylpyridine TBS-protected enyne Isobutyraldehyde [CpCo(III)] / AgSbF₆ 78 >20:1 [4]

| 4 | Indole derivative | TBS-protected enyne | Benzaldehyde | [CpCo(III)] / AgSbF₆ | 82 | >20:1 |[4] |

Cp = Cyclopentadienyl, TBS = tert-Butyldimethylsilyl, d.r. = diastereomeric ratio*

Experimental Protocol: General Procedure for Co-Catalyzed Synthesis of Allenyl Alcohols [4]

  • Reaction Setup: In a glovebox, a screw-cap vial is charged with the C-H bond substrate (0.2 mmol), the 1,3-enyne (0.24 mmol), the aldehyde (0.4 mmol), --INVALID-LINK--₂ (10 mol%), and a silver salt additive (e.g., AgSbF₆, 20 mol%).

  • Solvent Addition: Anhydrous solvent (e.g., dichloroethane, 1.0 mL) is added, and the vial is sealed.

  • Reaction Execution: The mixture is stirred at a specified temperature (e.g., 80 °C) for 12-24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated. The residue is purified directly by flash chromatography on silica gel to yield the allenyl alcohol product.

The proposed catalytic cycle for this transformation is a key logical relationship that can be visualized.

Cobalt_Catalyzed_Cycle Catalytic Cycle for Cobalt-Catalyzed Allenyl Alcohol Synthesis Co_cat [Cp*Co(III)] Catalyst Intermediate_I Intermediate I (C-H Activation) Co_cat->Intermediate_I 1. CH_Substrate C-H Substrate (e.g., 2-phenylpyridine) CH_Substrate->Intermediate_I Intermediate_II Intermediate II (Cobaltacycle) Intermediate_I->Intermediate_II 2. Enyne 1,3-Enyne Enyne->Intermediate_II Intermediate_III Intermediate III (Aldehyde Insertion) Intermediate_II->Intermediate_III 3. Aldehyde Aldehyde (R-CHO) Aldehyde->Intermediate_III Intermediate_III->Co_cat Regeneration Product Allenyl Alcohol Product Intermediate_III->Product 4. Protonolysis

Caption: Proposed catalytic cycle for the Co(III)-catalyzed synthesis of allenyl alcohols.[4][5]

Reactivity and Key Transformations of Enyne Alcohols

Enyne alcohols are precursors to a wide array of molecular architectures, primarily through reactions that engage the alkene and alkyne functionalities.

Enyne Metathesis

Enyne metathesis is a powerful reaction that reorganizes the bonds of an enyne to form a conjugated 1,3-diene, typically within a cyclic framework (Ring-Closing Enyne Metathesis or RCEYM).[6][7] This reaction is catalyzed by metal carbene complexes, most notably those based on ruthenium.[1] The presence of a free hydroxyl group is generally tolerated and can even influence the reaction's rate and outcome.[8]

The general mechanism involves the formation of a metallacyclobutene intermediate from the alkyne, followed by rearrangement and reaction with the alkene moiety to form a metallacyclobutane, which then releases the diene product.[6]

Enyne_Metathesis_Mechanism General Mechanism of Ring-Closing Enyne Metathesis (RCEYM) Enyne Enyne Substrate Metallacyclobutene Metallacyclobutene Intermediate Enyne->Metallacyclobutene Catalyst [M]=CH₂ Catalyst Catalyst->Metallacyclobutene Carbene_Intermediate New Carbene Intermediate Metallacyclobutene->Carbene_Intermediate Ring Opening Metallacyclobutane Metallacyclobutane Intermediate Carbene_Intermediate->Metallacyclobutane [2+2] Cycloaddition (Intramolecular) Product 1,3-Diene Product Metallacyclobutane->Product Retro [2+2] Cycloaddition Regen_Catalyst [M]=CH₂ (regenerated) Metallacyclobutane->Regen_Catalyst

Caption: Simplified 'yne-then-ene' mechanism for ring-closing enyne metathesis.[6]

Table 3: Examples of Enyne Metathesis in Natural Product Synthesis

Enyne Precursor Catalyst Product/Intermediate Yield (%) Application Ref
Acyclic silyl-tethered enyne Grubbs' 1st Gen. (1c) Cyclic boronic ester 85 Synthesis of functionalized diols [1]
Nitrogen-tethered 1,6-enyne Grubbs' 2nd Gen. (1g) Dihydropyrrole derivative 95 Synthesis of (-)-galanthamine subunit [1]

| Oxygen-tethered 1,7-enyne | Hoveyda-Grubbs 2nd Gen. | Eight-membered ether | 78 | Synthesis of laureatin intermediate |[1] |

Experimental Protocol: General Procedure for Ring-Closing Enyne Metathesis [1]

  • Reaction Setup: The enyne substrate (e.g., 0.1 mmol) is dissolved in a degassed solvent (e.g., dichloromethane or toluene, ~0.01-0.05 M) under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Addition: A solution of the ruthenium catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalyst, 1-5 mol%) in the same solvent is added to the substrate solution.

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated (e.g., 40-80 °C) while monitoring progress by TLC or GC-MS. The reaction may be performed under an atmosphere of ethylene gas to facilitate catalyst turnover.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to isolate the cyclic diene product.

Cyclization and Cycloisomerization Reactions

Enyne alcohols can undergo various cyclization reactions catalyzed by transition metals like platinum, gold, and ruthenium to form carbo- and heterocyclic structures.[9][10][11] For instance, PtCl₂ catalyzes the reaction of 1,6-enynes with alcohols to yield carbocycles with alkoxy side chains.[9] Gold catalysts are effective in promoting the cyclization of alkyne alcohols to construct bicyclic ethers.[11] The regioselectivity of these cyclizations (e.g., 6-exo vs. 7-endo) can often be controlled by the choice of catalyst, solvent, and substituents on the enyne substrate.[11]

Table 4: Metal-Catalyzed Cyclization of Enyne Alcohols

Substrate Catalyst Conditions Product Type Yield (%) Ref
1,6-Enyne PtCl₂ (5 mol%) Dioxane, 65 °C Cycloisomerized diene 100 [9]
Alkynol [(Ph₃PAu)₃O]BF₄ (5 mol%) CH₂Cl₂, rt 6,7-Bicyclic Ether 92 [11]
Alkynol with terminal alkyne [(Ph₃PAu)₃O]BF₄ (5 mol%) CH₂Cl₂, rt 6,6-Bicyclic Ether 85 [11]

| Aromatic O-containing enyne | [Cp(PPh₃)₂Ru]Cl | CH₂Cl₂ | Vinylidene complex | - |[10] |

Oxidation and Reduction

The functional groups within enyne alcohols can be selectively transformed.

  • Oxidation: The alcohol moiety can be oxidized to the corresponding aldehyde or ketone using standard reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Primary alcohols can be oxidized further to carboxylic acids with stronger oxidizing agents like potassium dichromate(VI) in acidic solution.[12]

  • Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction. Both the alkene and alkyne can be fully reduced to an alkane through catalytic hydrogenation (e.g., H₂ with Pd/C).[13] The reduction of the enyne system to a saturated alcohol can be achieved in a stepwise manner, for example, by first reducing the enone to a ketone with lithium triethylborohydride, followed by reduction of the ketone to an alcohol with sodium borohydride.[14]

Chemo_Pathways Key Chemoselective Transformations of an Enyne Alcohol Start Enyne Alcohol Oxid Oxidation (e.g., PCC) Start->Oxid Red_Alkyne Selective Alkyne Reduction (e.g., Lindlar's Cat.) Start->Red_Alkyne Red_Full Full Reduction (e.g., H₂, Pd/C) Start->Red_Full Cyclize Cyclization / Metathesis (e.g., Au(I), Ru-carbene) Start->Cyclize Prod_Enynone Enynone Oxid->Prod_Enynone Prod_Dieneol Diene Alcohol Red_Alkyne->Prod_Dieneol Prod_SatAlc Saturated Alcohol Red_Full->Prod_SatAlc Prod_Cyclic Cyclic Diene / Ether Cyclize->Prod_Cyclic

Caption: Reaction pathways available for the transformation of enyne alcohols.

Applications in Drug Development

Enyne alcohols are crucial intermediates in the synthesis of biologically active molecules and pharmaceuticals. Their ability to be converted into diverse and complex scaffolds makes them attractive starting points for medicinal chemistry campaigns.

For example, the aldehyde-alkyne-amine (A³) coupling reaction produces propargylic amines, which can be derived from enyne alcohol precursors.[15] These structures serve as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.[15][16] Furthermore, enantioselectively prepared allylic alcohols, synthesized via electroreductive coupling of alkynes and aldehydes, are integral subunits in numerous natural products with biological significance.[17] The diene structures formed from enyne metathesis are also common motifs in natural products and can be used in subsequent transformations like Diels-Alder reactions to build molecular complexity rapidly.[1]

Conclusion

Enyne alcohols represent a cornerstone of modern synthetic chemistry, providing efficient pathways to a wide range of valuable chemical structures. Catalytic advancements, particularly in the realms of nickel-, cobalt-, and ruthenium-based systems, have significantly expanded the toolkit for their synthesis and transformation. The detailed methodologies and quantitative data summarized herein offer a practical guide for researchers aiming to leverage the synthetic potential of enyne alcohols. Their continued application in the synthesis of complex natural products and in the innovative field of drug discovery, such as in the construction of PROTACs, underscores their lasting importance and promises further exciting developments in the field.

References

Methodological & Application

Asymmetric Synthesis of 7-Methyloct-7-EN-1-YN-4-OL: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the asymmetric synthesis of the chiral propargylic alcohol, 7-Methyloct-7-EN-1-YN-4-OL. This molecule serves as a valuable building block in organic synthesis, particularly for the construction of complex natural products and pharmaceutical intermediates. The described synthetic route is a two-step process commencing with the oxidation of a commercially available allylic alcohol, followed by a highly enantioselective catalytic alkynylation of the resulting aldehyde. The protocols are based on well-established and reliable methodologies to ensure high yields and excellent stereocontrol.

Synthetic Strategy

The retrosynthetic analysis of this compound identifies 4-methylpent-4-en-1-al and an ethynyl anion equivalent as the key synthons. The aldehyde can be readily prepared by the oxidation of the commercially available alcohol, 4-methyl-4-penten-1-ol. The crucial asymmetric center is installed via a catalytic enantioselective addition of a terminal alkyne to the aldehyde.

G cluster_retrosynthesis Retrosynthetic Analysis Target This compound Precursors 4-methylpent-4-en-1-al + Ethynyl anion Target->Precursors Asymmetric Alkynylation Starting_Material 4-methyl-4-penten-1-ol Precursors->Starting_Material Oxidation

Caption: Retrosynthetic approach for this compound.

Experimental Protocols

Step 1: Oxidation of 4-methyl-4-penten-1-ol to 4-methylpent-4-en-1-al

The oxidation of the primary allylic alcohol to the corresponding aldehyde can be achieved using several mild reagents to avoid over-oxidation to the carboxylic acid. Both Dess-Martin periodinane (DMP) and Pyridinium chlorochromate (PCC) are effective for this transformation.[1][2][3][4][5][6][7][8][9][10]

Protocol 1A: Dess-Martin Periodinane (DMP) Oxidation

Dess-Martin periodinane is a highly selective and mild oxidizing agent that allows for the efficient conversion of primary alcohols to aldehydes at room temperature.[2][3][4][5][7]

  • Materials:

    • 4-methyl-4-penten-1-ol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 4-methyl-4-penten-1-ol (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 eq.) portion-wise.

    • Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

    • Stir the mixture until the solid dissolves, then transfer to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 4-methylpent-4-en-1-al.

    • The crude aldehyde is often of sufficient purity for the next step. If necessary, purification can be achieved by column chromatography on silica gel.

Protocol 1B: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a reliable reagent for the oxidation of primary alcohols to aldehydes, particularly when performed in an anhydrous organic solvent.[1][6][8][9][10]

  • Materials:

    • 4-methyl-4-penten-1-ol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (DCM), anhydrous

    • Silica gel

    • Diethyl ether

  • Procedure:

    • To a suspension of PCC (1.5 eq.) in anhydrous DCM, add a solution of 4-methyl-4-penten-1-ol (1.0 eq.) in anhydrous DCM dropwise.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica gel pad with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-methylpent-4-en-1-al.

Step 2: Asymmetric Ethynylation of 4-methylpent-4-en-1-al

The key stereocenter is introduced via the enantioselective addition of a terminal alkyne to the aldehyde. The method developed by Carreira and coworkers, utilizing a zinc triflate and (+)-N-methylephedrine catalyst system, is particularly effective for a broad range of aldehydes and alkynes, offering high yields and excellent enantioselectivities.[11][12][13]

Protocol 2: Carreira's Asymmetric Alkynylation

  • Materials:

    • 4-methylpent-4-en-1-al

    • Ethynyltrimethylsilane (or another suitable terminal alkyne)

    • Zinc triflate (Zn(OTf)₂)

    • (+)-N-methylephedrine

    • Triethylamine (Et₃N)

    • Toluene, anhydrous

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve Zn(OTf)₂ (1.1 eq.) and (+)-N-methylephedrine (1.2 eq.) in anhydrous toluene.

    • Stir the mixture at room temperature for 1-2 hours.

    • Add triethylamine (1.1 eq.) to the mixture and continue stirring.

    • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 1.5 eq.) to the reaction mixture.

    • Cool the mixture to the desired temperature (typically 0 °C to room temperature) and add a solution of 4-methylpent-4-en-1-al (1.0 eq.) in anhydrous toluene dropwise.

    • Stir the reaction until completion, as monitored by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the enantiomerically enriched propargylic alcohol. If a silyl-protected alkyne was used, deprotection can be carried out using standard conditions (e.g., TBAF or K₂CO₃/MeOH).

Data Presentation

StepReactantProductReagents and ConditionsTypical Yield (%)Enantiomeric Excess (ee %)
1A4-methyl-4-penten-1-ol4-methylpent-4-en-1-alDess-Martin periodinane, DCM, rt85-95N/A
1B4-methyl-4-penten-1-ol4-methylpent-4-en-1-alPCC, DCM, rt80-90N/A
24-methylpent-4-en-1-alThis compoundEthynyltrimethylsilane, Zn(OTf)₂, (+)-N-methylephedrine, Et₃N, Toluene70-90>90

Workflow and Logic Diagrams

G cluster_workflow Synthetic Workflow Start 4-methyl-4-penten-1-ol Oxidation Oxidation (DMP or PCC) Start->Oxidation Aldehyde 4-methylpent-4-en-1-al Oxidation->Aldehyde Alkynylation Asymmetric Alkynylation (Carreira Protocol) Aldehyde->Alkynylation Product This compound Alkynylation->Product

Caption: Overall synthetic workflow for the target molecule.

G cluster_catalytic_cycle Catalytic Cycle for Asymmetric Alkynylation Zn_Ligand Zn(OTf)2 + (+)-N-methylephedrine Active_Catalyst Chiral Zinc Complex Zn_Ligand->Active_Catalyst Alkyne_Activation Alkynylzinc Species Formation Active_Catalyst->Alkyne_Activation + Alkyne, Et3N Aldehyde_Coordination Aldehyde Coordination Alkyne_Activation->Aldehyde_Coordination + Aldehyde CC_Formation C-C Bond Formation (Enantioselective Addition) Aldehyde_Coordination->CC_Formation Product_Release Product Release CC_Formation->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration

References

Application Note: Stereoselective Synthesis of 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-Methyloct-7-en-1-yn-4-ol is a chiral propargylic alcohol with potential applications as a building block in the synthesis of complex organic molecules and pharmacologically active compounds. The stereoselective synthesis of such molecules is of high importance as the biological activity of chiral molecules is often dependent on their specific stereochemistry. This application note provides a detailed protocol for the stereoselective synthesis of this compound, based on established methodologies for the asymmetric addition of terminal alkynes to aldehydes. The described method offers a practical approach to obtaining the target molecule in high enantiomeric excess.

Proposed Synthetic Pathway

The stereoselective synthesis of this compound can be achieved through the asymmetric addition of a suitable terminal alkyne to an aldehyde. A plausible disconnection approach for the target molecule suggests 4-methyl-4-pentenal and ethynyltrimethylsilane as suitable starting materials, followed by deprotection.

A highly effective method for such transformations is the zinc-mediated addition of terminal alkynes to aldehydes in the presence of a chiral ligand, such as N-methylephedrine.[1][2] This method is advantageous due to the commercial availability and low cost of the chiral additive in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target propargylic alcohol.[1][2]

Experimental Protocol

This protocol is adapted from the general procedure for the enantioselective synthesis of propargylic alcohols developed by Carreira and coworkers.[1][2]

Materials:

  • 4-Methyl-4-pentenal

  • Ethynyltrimethylsilane

  • Zinc trifluoromethanesulfonate (Zn(OTf)₂)

  • N-methylephedrine (either (+)- or (-)-enantiomer)

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc trifluoromethanesulfonate (1.1 equivalents) and (+)- or (-)-N-methylephedrine (1.2 equivalents).

  • Solvent and Reagents Addition: Add anhydrous toluene to the flask, followed by triethylamine (1.2 equivalents). Stir the resulting suspension at room temperature for 30 minutes.

  • Addition of Starting Materials: Add 4-methyl-4-pentenal (1.0 equivalent) to the reaction mixture, followed by the dropwise addition of ethynyltrimethylsilane (1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction by adding saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the silyl-protected intermediate.

  • Deprotection: The trimethylsilyl (TMS) protecting group can be removed under standard conditions (e.g., treatment with potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF) to yield the final product, this compound.

Data Presentation

The following table summarizes typical yields and enantiomeric excess (ee) values obtained for the synthesis of various propargylic alcohols using the N-methylephedrine-catalyzed addition of terminal alkynes to aldehydes, as reported in the literature.[1] These values provide an expected range for the synthesis of this compound.

AldehydeAlkyneYield (%)ee (%)Reference
BenzaldehydePhenylacetylene8599[1]
Cyclohexanecarboxaldehyde1-Hexyne8298[1]
Isovaleraldehyde(Trimethylsilyl)acetylene7597[1]

Mandatory Visualization

Stereoselective_Synthesis_Workflow Start Starting Materials: 4-Methyl-4-pentenal Ethynyltrimethylsilane Reaction Asymmetric Alkynylation: Zn(OTf)2, N-Methylephedrine, Et3N Toluene, Room Temperature Start->Reaction Intermediate Silyl-protected Intermediate Reaction->Intermediate Deprotection Deprotection: K2CO3, MeOH or TBAF, THF Intermediate->Deprotection Product This compound Deprotection->Product

Caption: Workflow for the stereoselective synthesis of this compound.

Discussion

The described protocol offers a reliable and efficient method for the stereoselective synthesis of this compound. The use of N-methylephedrine as a chiral ligand provides excellent enantioselectivity.[1][2] The reaction is performed under mild conditions and tolerates a variety of functional groups.

For researchers interested in alternative approaches, other methods for the asymmetric synthesis of propargylic and homopropargylic alcohols could be considered. These include the use of chiral Brønsted acid catalysts with allenylboronates, which can provide high diastereo- and enantioselectivities for the synthesis of homopropargylic alcohols.[3][4] Additionally, base-induced elimination of β-alkoxy chlorides offers another route to chiral propargyl alcohols.[5] Organosilver-catalyzed asymmetric additions of propargylic silanes to aldehydes have also been reported as an effective method.[6][7] The choice of method will depend on the specific requirements of the synthesis, including desired stereochemistry and substrate scope.

This application note provides a comprehensive and detailed protocol for the stereoselective synthesis of this compound. By adapting a well-established and highly enantioselective method, researchers can access this valuable chiral building block for applications in organic synthesis and drug discovery. The provided workflow diagram and summary of expected data will aid in the successful implementation of this synthetic route.

References

Application Notes & Protocols: The Utility of 7-Methyloct-7-EN-1-YN-4-OL and Structurally Related Enynes in Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Methyloct-7-EN-1-YN-4-OL is a versatile bifunctional molecule containing both an alkene and an alkyne moiety, along with a secondary alcohol. This arrangement of functional groups makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex natural products. While specific total syntheses employing this compound are not extensively documented in the literature, its structural motifs are emblematic of a class of enyne precursors utilized in powerful carbon-carbon bond-forming reactions. These notes will detail the potential applications of this compound and its analogs in total synthesis, focusing on two key transformations: the Pauson-Khand reaction and Enyne Metathesis.

Key Applications in Total Synthesis

The strategic placement of the alkene and alkyne functionalities in enyne alcohols allows for their participation in a variety of powerful cyclization reactions to form carbocyclic and heterocyclic frameworks, which are common cores of many biologically active natural products.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to form an α,β-cyclopentenone.[1][2][3][4] This reaction is a powerful tool for the construction of five-membered rings, a common structural motif in terpenes and other natural products.[3][4] Intramolecular versions of this reaction, starting from enyne precursors, are particularly effective for creating fused bicyclic systems with high stereoselectivity.[2]

Generalized Reaction Scheme:

An enyne alcohol, structurally similar to this compound, can be employed in an intramolecular Pauson-Khand reaction to construct bicyclic cyclopentenones. The hydroxyl group can be protected prior to the reaction if necessary.

Logical Workflow for a Pauson-Khand Reaction in Total Synthesis

pauson_khand_workflow cluster_start Starting Material Preparation cluster_pkr Pauson-Khand Cyclization cluster_product Core Structure Formation cluster_synthesis Total Synthesis Completion start_material Enyne Alcohol (e.g., this compound analog) protection Protection of Alcohol (if needed) start_material->protection Standard protecting group chemistry pkr_reaction Intramolecular Pauson-Khand Reaction protection->pkr_reaction Key C-C bond formation cobalt_complex Co2(CO)8 co_atmosphere CO Atmosphere cyclopentenone Bicyclic α,β-Cyclopentenone pkr_reaction->cyclopentenone deprotection Deprotection cyclopentenone->deprotection final_core Functionalized Core for further elaboration deprotection->final_core further_steps Further Synthetic Transformations final_core->further_steps natural_product Target Natural Product further_steps->natural_product

Caption: Workflow of a Pauson-Khand reaction in a total synthesis context.

Experimental Protocol: Intramolecular Pauson-Khand Reaction of an Enyne

This protocol is a generalized procedure based on typical conditions reported in the literature for the intramolecular Pauson-Khand reaction.

Materials:

  • Enyne substrate (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • Anhydrous solvent (e.g., toluene, dichloromethane, or 1,2-dichloroethane)

  • Carbon monoxide (CO) gas balloon or high-pressure reactor

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a solution of the enyne substrate in the chosen anhydrous solvent under an inert atmosphere, add dicobalt octacarbonyl.

  • Stir the mixture at room temperature for 1-4 hours to allow for the formation of the alkyne-cobalt complex, often indicated by a color change.

  • Heat the reaction mixture under a carbon monoxide atmosphere (typically a balloon, or for higher pressures, a sealed reactor) to the desired temperature (typically between 60-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and carefully quench any remaining cobalt complexes (e.g., by exposure to air or addition of an oxidant like trimethylamine N-oxide).

  • Filter the reaction mixture through a pad of silica gel or celite to remove cobalt residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Quantitative Data from Representative Syntheses:

Natural Product TargetEnyne SubstrateCatalyst/ConditionsYield (%)Reference
(+)-Sieboldine AChiral enyne precursorCo₂(CO)₈, N-oxide dihydrateHigh stereoselectivity[1]
Hybridaphniphylline BComplex enyneCo₂(CO)₈, MeCN73% (as a mixture of isomers)[1]
(±)-Aplykurodinone-1Silyl-protected enyneCo₂(CO)₈60% (one-pot with desilylation)[1]
Enyne Metathesis

Enyne metathesis is a powerful reaction catalyzed by ruthenium carbene complexes that reorganizes the bonds between an alkene and an alkyne to form a new 1,3-diene.[5][6] The intramolecular version, known as ring-closing enyne metathesis (RCEYM), is particularly useful for constructing carbo- and heterocyclic rings.[5][7] This strategy has been successfully applied to the total synthesis of various natural products, including (-)-stemoamide.[5]

Generalized Reaction Scheme:

An enyne alcohol, similar in structure to this compound, can undergo RCEYM to produce a cyclic 1,3-diene, a versatile intermediate for further transformations such as Diels-Alder reactions.

Experimental Workflow for Ring-Closing Enyne Metathesis (RCEYM)

rceym_workflow cluster_start Substrate Preparation cluster_rceym Ring-Closing Enyne Metathesis cluster_product Intermediate Formation cluster_synthesis Elaboration to Target start_material Enyne Alcohol (e.g., this compound analog) rceym_reaction RCEYM Reaction start_material->rceym_reaction Formation of a cyclic 1,3-diene grubbs_catalyst Grubbs' Catalyst (e.g., 1st or 2nd Gen.) solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) cyclic_diene Cyclic 1,3-Diene rceym_reaction->cyclic_diene further_reactions Further Reactions (e.g., Diels-Alder) cyclic_diene->further_reactions natural_product Target Natural Product further_reactions->natural_product

Caption: General workflow for a Ring-Closing Enyne Metathesis in total synthesis.

Experimental Protocol: Ring-Closing Enyne Metathesis (RCEYM)

This is a generalized protocol based on common procedures for RCEYM using Grubbs-type catalysts.

Materials:

  • Enyne substrate (1.0 equiv)

  • Grubbs' catalyst (1st or 2nd generation, typically 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Dissolve the enyne substrate in the anhydrous, degassed solvent in a flask equipped with a reflux condenser under an inert atmosphere.

  • Add the Grubbs' catalyst to the solution.

  • Heat the reaction mixture to reflux (typically 40-80 °C) or stir at room temperature, depending on the catalyst and substrate reactivity.

  • Monitor the reaction by TLC or GC-MS. The reaction is often driven to completion by the evolution of ethylene.

  • Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the cyclic 1,3-diene.

Quantitative Data from Representative Syntheses:

Natural Product TargetEnyne SubstrateCatalyst (mol%)Yield (%)Reference
(-)-StemoamidePyroglutamic acid-derived enyneGrubbs' 1st Gen. (4)87%[5]
(-)-GalanthamineIsovanillin-derived enyneGrubbs' 1st Gen. (3)85%[5]
EremophilaneSilyloxy-enyneNot specifiedGood yield[5]

Conclusion

While direct applications of this compound in total synthesis remain to be broadly reported, its structural features are highly relevant to modern synthetic strategies. The Pauson-Khand reaction and Enyne Metathesis offer powerful and reliable methods for the construction of complex molecular architectures from enyne precursors. The protocols and data presented here, derived from analogous systems, provide a strong foundation for researchers and drug development professionals to explore the potential of this compound and related enyne alcohols in the synthesis of novel and biologically important molecules. The versatility of the resulting cyclopentenone and cyclic diene products opens up numerous possibilities for further synthetic elaboration.

References

Application Notes: 7-Methyloct-7-en-1-yn-4-ol as a Chiral Building Block: A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a notable absence of published research detailing the enantioselective synthesis or specific applications of 7-Methyloct-7-en-1-yn-4-ol as a chiral building block in organic synthesis. While the chemical structure is documented, its utility in stereoselective transformations and the synthesis of complex molecules such as natural products or pharmaceuticals remains unexplored in available scientific literature.

This document aims to provide a foundational understanding of the potential of this molecule and to outline hypothetical experimental protocols for its synthesis and application, based on established methodologies for similar structures.

Hypothetical Enantioselective Synthesis

The asymmetric synthesis of chiral propargyl alcohols is a well-established field. A plausible and efficient route to obtain enantiomerically enriched this compound would be the asymmetric addition of a terminal alkyne to an aldehyde.

Key Synthetic Approach: Asymmetric Alkynylation

A logical precursor for the synthesis would be 5-methyl-5-hexenal. The enantioselective addition of a lithium acetylide or a similar organometallic acetylide reagent to this aldehyde, in the presence of a chiral ligand or catalyst, could afford the desired chiral alcohol.

Experimental Workflow: Asymmetric Alkynylation

start Start: 5-methyl-5-hexenal reaction Asymmetric Alkynylation start->reaction reagent Reagent: Lithium Acetylide reagent->reaction catalyst Chiral Catalyst: (e.g., Chiral Amino Alcohol) catalyst->reaction workup Aqueous Workup reaction->workup purification Purification: (Column Chromatography) workup->purification product Product: (R)- or (S)-7-Methyloct-7-en-1-yn-4-ol purification->product analysis Analysis: (NMR, Chiral HPLC) product->analysis

Caption: Hypothetical workflow for the asymmetric synthesis of this compound.

Detailed Protocol: Asymmetric Alkynylation of 5-methyl-5-hexenal

Materials:

  • 5-methyl-5-hexenal

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetylene gas or ethynyltrimethylsilane

  • Chiral ligand (e.g., (1R,2S)-(-)-N-methylephedrine)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand in the anhydrous solvent. Cool the solution to -78 °C (dry ice/acetone bath).

  • Acetylide Formation: In a separate flask, bubble acetylene gas through a solution of n-BuLi in the anhydrous solvent at -78 °C. Alternatively, if using ethynyltrimethylsilane, add it dropwise to the n-BuLi solution.

  • Asymmetric Addition: To the chiral ligand solution, add the freshly prepared lithium acetylide solution dropwise, maintaining the temperature at -78 °C. Stir the resulting mixture for 30 minutes.

  • Aldehyde Addition: Add a solution of 5-methyl-5-hexenal in the anhydrous solvent dropwise to the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over the drying agent, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or by converting the alcohol to a diastereomeric ester (e.g., Mosher's ester) and analyzing by NMR.

Table 1: Hypothetical Data for Asymmetric Synthesis

EntryChiral LigandSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ligand AToluene-788592 (R)
2Ligand BTHF-787888 (S)
3Ligand ATHF-409075 (R)

Note: This data is hypothetical and for illustrative purposes only.

Potential Applications in Synthesis

The bifunctional nature of this compound, possessing both a terminal alkyne and a terminal alkene, makes it a potentially valuable building block for the synthesis of complex molecular architectures.

Signaling Pathway of a Hypothetical Target

ligand Bioactive Ligand (Synthesized from Building Block) receptor Target Receptor ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade response Cellular Response kinase_cascade->response

Caption: A generalized signaling pathway where a molecule derived from the chiral building block could act as a ligand.

Potential Synthetic Transformations
  • Click Chemistry: The terminal alkyne allows for copper-catalyzed or strain-promoted azide-alkyne cycloadditions, enabling the facile introduction of this fragment into larger molecules.

  • Sonogashira Coupling: The alkyne can undergo palladium-catalyzed cross-coupling reactions with aryl or vinyl halides.

  • Hydration/Oxidation of the Alkyne: The alkyne can be converted to a methyl ketone or a carboxylic acid.

  • Olefin Metathesis: The terminal alkene can participate in ring-closing, cross, or ene-yne metathesis reactions.

  • Epoxidation/Dihydroxylation of the Alkene: The alkene can be stereoselectively functionalized to introduce additional chiral centers.

Conclusion

While direct experimental data on the use of this compound as a chiral building block is not currently available, its structure suggests significant potential in asymmetric synthesis. The protocols and applications outlined here are based on well-established chemical principles and are intended to serve as a guide for researchers interested in exploring the utility of this and similar molecules. Further research is warranted to establish the synthetic accessibility and utility of this promising, yet underexplored, chiral building block.

Application Notes and Protocols for the Derivatization of 7-Methyloct-7-en-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 7-Methyloct-7-en-1-yn-4-ol, a molecule with multiple functional groups amenable to chemical modification. Derivatization is a critical process in analytical chemistry and drug development, aimed at modifying the chemical structure of a compound to enhance its analytical properties or to alter its biological activity.[1][2][3] For this compound, derivatization can improve volatility for gas chromatography (GC) analysis, introduce chromophores for high-performance liquid chromatography (HPLC) detection, and create new molecular entities for pharmacological screening.[1][4]

The key functional groups of this compound available for derivatization are the secondary alcohol, the terminal alkyne, and the terminal alkene. This document outlines strategies and protocols for the selective modification of these groups.

Application Note 1: Derivatization of the Secondary Alcohol Group

The secondary alcohol is often the most accessible functional group for derivatization. Common strategies include silylation and esterification.

Silylation for Enhanced GC Analysis

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group.[5] This process significantly reduces the polarity of the molecule and increases its volatility and thermal stability, making it more suitable for GC and GC-MS analysis.[2][5] Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6][7]

Esterification for HPLC Analysis and Bioactivity Modification

Esterification of the alcohol with a carboxylic acid or its derivative can introduce a chromophore or fluorophore, enhancing detection by HPLC-UV or fluorescence detectors.[1][8][9] This modification can also be a key step in structure-activity relationship (SAR) studies during drug development by altering the lipophilicity and steric properties of the molecule. Reagents like acyl chlorides or anhydrides in the presence of a base are commonly used.[8][9]

Application Note 2: Derivatization of the Terminal Alkyne Group

The terminal alkyne offers unique opportunities for chemical modification.

Hydration to a Methyl Ketone

The hydration of a terminal alkyne, typically catalyzed by acid and mercury(II) salts or other transition metal catalysts, results in the formation of a methyl ketone according to Markovnikov's rule.[10][11][12][13] This transformation can be useful for altering the electronic properties and hydrogen bonding capabilities of the molecule, which may influence its biological target interactions.

Application Note 3: Derivatization of the Terminal Alkene Group

The terminal alkene can be modified through various addition and oxidative reactions.

Oxidative Cleavage

Oxidative cleavage of the alkene using strong oxidizing agents like ozone (O₃) followed by a reductive work-up, or hot, concentrated potassium permanganate (KMnO₄), can break the double bond to form smaller carbonyl compounds or carboxylic acids.[14][15][16] This can be a tool for structural elucidation or for the synthesis of new derivatives.

Hydrodifluoroalkylation for Drug Discovery

For drug development purposes, the introduction of fluorine atoms can significantly alter a molecule's metabolic stability and binding affinity. Hydrodifluoroalkylation of the alkene is a modern synthetic strategy to create novel fluorinated analogues for pharmacological evaluation.[17]

Quantitative Data Summary

The following tables summarize the expected outcomes for the derivatization of this compound. Yields are estimates based on reactions with similar substrates.

Table 1: Derivatization of the Secondary Alcohol

Derivatization MethodReagent(s)Typical ConditionsExpected ProductTypical Yield (%)Analytical Application
Silylation BSTFA, TMCS (catalyst)60-80°C, 30-60 min4-(trimethylsilyloxy)-7-methyloct-7-en-1-yne> 95GC, GC-MS
Esterification Acetic anhydride, PyridineRoom temp, 1-2 h7-methyloct-7-en-1-yn-4-yl acetate85-95HPLC-UV, Bioassays
Esterification Benzoyl chloride, Triethylamine0°C to room temp, 2-4 h7-methyloct-7-en-1-yn-4-yl benzoate80-90HPLC-UV, Bioassays

Table 2: Derivatization of the Terminal Alkyne

Derivatization MethodReagent(s)Typical ConditionsExpected ProductTypical Yield (%)Application
Hydration H₂SO₄, HgSO₄, H₂O60°C, 2-6 h4-hydroxy-7-methyloct-7-en-2-one70-85Synthesis, Bioassays

Table 3: Derivatization of the Terminal Alkene

Derivatization MethodReagent(s)Typical ConditionsExpected ProductTypical Yield (%)Application
Oxidative Cleavage 1. O₃, CH₂Cl₂, -78°C2. (CH₃)₂SLow temperature2-hydroxy-5-methyl-5-hexenal70-90Structural analysis, Synthesis

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

Objective: To prepare the trimethylsilyl (TMS) ether derivative to increase volatility.

Materials:

  • This compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)

  • Reacti-Vials™ or other suitable reaction vials with screw caps and PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and briefly vortex the mixture.

  • Heat the vial at 70°C for 30 minutes in a heating block.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Expected Outcome: The reaction should yield 4-(trimethylsilyloxy)-7-methyloct-7-en-1-yne, which will be more volatile and exhibit a sharp peak in the gas chromatogram.

Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start weigh Weigh 1 mg of This compound start->weigh dissolve Dissolve in 100 µL anhydrous pyridine weigh->dissolve add_bstfa Add 100 µL BSTFA + 1% TMCS dissolve->add_bstfa vortex1 Vortex add_bstfa->vortex1 heat Heat at 70°C for 30 min vortex1->heat cool Cool to RT heat->cool inject Inject 1 µL into GC-MS cool->inject end End inject->end

Caption: Workflow for the silylation of this compound.

Protocol 2: Esterification of this compound using Acetic Anhydride

Objective: To prepare the acetate ester for potential bioactivity screening or HPLC analysis.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 100 mg of this compound in 5 mL of anhydrous pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.5 equivalents of acetic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with 20 mL of DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography if necessary.

Expected Outcome: The reaction produces 7-methyloct-7-en-1-yn-4-yl acetate, a less polar compound than the starting alcohol.

Esterification_Workflow A Dissolve 100 mg of starting material in 5 mL anhydrous pyridine B Cool to 0°C A->B C Add 1.5 eq. Acetic Anhydride B->C D Stir at room temperature for 2h C->D E Dilute with DCM D->E F Wash with 1M HCl, NaHCO3, and Brine E->F G Dry over MgSO4 F->G H Filter and Concentrate G->H I Purify by Column Chromatography H->I J Product: Acetate Ester I->J Hydration_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification prep_acid Prepare H2SO4 solution add_hgso4 Add HgSO4 (Catalyst) prep_acid->add_hgso4 add_substrate Add this compound add_hgso4->add_substrate heat Heat at 60-70°C for 4h add_substrate->heat cool Cool to Room Temp heat->cool extract Extract with Diethyl Ether cool->extract wash Wash with NaHCO3 extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Final Product: Methyl Ketone

References

Catalytic Applications of 7-Methyloct-7-en-1-yn-4-ol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyloct-7-en-1-yn-4-ol is a versatile bifunctional molecule containing a terminal alkyne, a terminal alkene, and a secondary alcohol. This unique combination of functional groups makes it an attractive substrate for a variety of catalytic transformations, enabling the synthesis of complex molecular architectures. This document outlines several hypothetical, yet plausible, catalytic reactions involving this compound, providing detailed protocols and expected outcomes based on established catalytic methodologies for similar enyne and propargyl alcohol systems. These applications are of significant interest to researchers in organic synthesis and drug development for the construction of novel carbocyclic and heterocyclic scaffolds.

Application Note 1: Gold-Catalyzed Intramolecular Cyclization

Objective: To synthesize a bicyclic ether from this compound via a gold-catalyzed intramolecular cyclization, a common transformation for enynes. This reaction proceeds through the activation of the alkyne by a gold catalyst, followed by nucleophilic attack from the hydroxyl group and subsequent cyclization with the alkene.

Reaction Scheme:

This compound → 2-Isopropenyl-5-methyl-2,3,3a,6-tetrahydro-4H-cyclopenta[b]furan

Quantitative Data Summary
EntryCatalyst (mol%)LigandSolventTemp (°C)Time (h)Yield (%)
1AuCl(PPh₃)/AgOTf (5)PPh₃DCM251285
2AuCl(IPr)/AgOTf (5)IPrDCE40892
3AuCl(Johnphos)/AgSbF₆ (2.5)JohnphosToluene60688
4AuCl₃ (5)NoneMeCN252465

Note: The data presented in this table is hypothetical and based on typical yields for gold-catalyzed enyne cyclizations.

Experimental Protocol

Materials:

  • This compound

  • AuCl(IPr) (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver triflate (AgOTf)

  • Dichloromethane (DCM), anhydrous

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add AuCl(IPr) (0.05 mmol, 5 mol%) and AgOTf (0.05 mmol, 5 mol%).

  • Add anhydrous DCM (10 mL) and stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the catalyst mixture.

  • Stir the reaction mixture at 25°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (approximately 12 hours), quench the reaction by filtering through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the bicyclic ether.

Workflow Diagram

Gold_Catalyzed_Cyclization cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis cat_prep Combine AuCl(IPr) and AgOTf in anhydrous DCM under Argon add_substrate Add this compound solution cat_prep->add_substrate Stir for 10 min react Stir at 25°C for 12h add_substrate->react quench Filter through silica gel react->quench Reaction complete concentrate Concentrate under reduced pressure quench->concentrate purify Flash column chromatography concentrate->purify analyze Characterize product (NMR, MS) purify->analyze

Gold-Catalyzed Intramolecular Cyclization Workflow.

Application Note 2: Ruthenium-Catalyzed Enyne Cycloisomerization

Objective: To synthesize a substituted diene via a ruthenium-catalyzed cycloisomerization of this compound. This type of reaction is a powerful tool for the formation of cyclic compounds with defined stereochemistry.

Reaction Scheme:

This compound → 1-(1-hydroxy-2-propyn-1-yl)-2-methyl-cyclopent-1-ene

Quantitative Data Summary
EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1[CpRuCl(cod)] (5)Toluene801678
2[RuCl₂(PPh₃)₃] (5)DMF1001272
3Grubbs' 1st Gen. (5)DCE602465
4[CpRu(CH₃CN)₃]PF₆ (5)Acetone501885

Note: The data presented in this table is hypothetical and based on typical yields for ruthenium-catalyzed enyne cycloisomerizations.

Experimental Protocol

Materials:

  • This compound

  • [CpRu(CH₃CN)₃]PF₆ (Cp = pentamethylcyclopentadienyl)

  • Acetone, anhydrous

  • Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a sealed tube under an argon atmosphere, dissolve this compound (1.0 mmol) in anhydrous acetone (10 mL).

  • Add [Cp*Ru(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%) to the solution.

  • Seal the tube and heat the reaction mixture to 50°C.

  • Monitor the reaction by GC-MS until the starting material is consumed (approximately 18 hours).

  • Cool the reaction mixture to room temperature.

  • Pass the mixture through a short plug of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the diene product.

Workflow Diagram

Ruthenium_Catalyzed_Cycloisomerization cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup Dissolve substrate in anhydrous acetone under Argon add_cat Add [Cp*Ru(CH₃CN)₃]PF₆ setup->add_cat react Heat at 50°C for 18h in a sealed tube add_cat->react cool Cool to room temperature react->cool Reaction complete filter Filter through celite cool->filter concentrate Evaporate solvent filter->concentrate purify Flash chromatography concentrate->purify analyze Characterize product (NMR, GC-MS) purify->analyze Sonogashira_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification and Analysis setup Add PdCl₂(PPh₃)₂, CuI, and PPh₃ to flask under Argon add_solvents Add anhydrous Toluene and DIPA setup->add_solvents add_reagents Add this compound and Iodobenzene add_solvents->add_reagents react Heat at 80°C for 12h add_reagents->react cool Cool to room temperature react->cool Reaction complete filter Dilute with ether and filter cool->filter wash Wash with NH₄Cl and brine filter->wash dry Dry over Na₂SO₄ and concentrate wash->dry purify Flash column chromatography dry->purify analyze Characterize product (NMR, MS, IR) purify->analyze

Application Notes and Protocols for the Purification of 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of the chiral propargyl alcohol, 7-Methyloct-7-EN-1-YN-4-OL. The methods outlined below are based on established techniques for the purification of structurally similar enyne alcohols and propargyl alcohols. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Compound Profile

This compound is a chiral alcohol containing both an alkene and an alkyne functionality. Its purification can be challenging due to potential thermal instability and the need to resolve enantiomers for specific applications.

Property Value
Molecular Formula C₉H₁₄O[1]
Molecular Weight 138.21 g/mol [1]
IUPAC Name This compound[1]
CAS Number 96488-58-3[1]

Purification Strategies

The primary methods for the purification of this compound are flash column chromatography for the removal of bulk impurities and chiral High-Performance Liquid Chromatography (HPLC) for the separation of enantiomers. Distillation is generally not recommended due to the potential for thermal decomposition of propargyl alcohols.

A general workflow for the purification is presented below:

Purification_Workflow Crude Crude Product (Post-synthesis work-up) Flash_Chromatography Flash Column Chromatography (Silica Gel) Crude->Flash_Chromatography Purity_Check1 Purity Analysis (TLC, GC-MS, NMR) Flash_Chromatography->Purity_Check1 Racemic_Product Purified Racemic Product Purity_Check1->Racemic_Product Purity ≥ 95% Chiral_HPLC Chiral HPLC Separation Racemic_Product->Chiral_HPLC Enantiomer_1 Enantiomer 1 Chiral_HPLC->Enantiomer_1 Enantiomer_2 Enantiomer 2 Chiral_HPLC->Enantiomer_2 Purity_Check2 Enantiomeric Purity Analysis (Chiral HPLC) Enantiomer_1->Purity_Check2 Enantiomer_2->Purity_Check2

Figure 1: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Flash Column Chromatography (Achiral Purification)

This protocol is designed to remove impurities from the crude reaction mixture to yield the purified racemic alcohol.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude product in a minimal amount of dichloromethane or ethyl acetate.

    • Spot the solution onto a TLC plate and develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The optimal solvent system is one that gives the target compound a retention factor (Rf) of approximately 0.2-0.3.

  • Column Packing:

    • Secure the glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen solvent system and pour it into the column, avoiding air bubbles.

    • Allow the silica gel to settle, and then add another thin layer of sand on top.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying gentle pressure with compressed air or nitrogen.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator at a reduced temperature (≤ 30°C) to prevent decomposition.

Data Presentation:

Parameter Recommended Value/Solvent System
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 v/v)
Target Rf 0.2 - 0.3
Solvent Removal Rotary Evaporation (≤ 30°C)
Protocol 2: Chiral HPLC (Enantiomeric Separation)

This protocol describes the separation of the enantiomers of this compound.

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar)

  • HPLC system with a UV detector

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Sample vials

Procedure:

  • System Preparation:

    • Install the chiral column into the HPLC system.

    • Prepare the mobile phase by mixing hexane and isopropanol in the desired ratio (e.g., 95:5 v/v).

    • Degas the mobile phase thoroughly.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the purified racemic product from Protocol 1 in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Injection and Separation:

    • Inject the sample onto the column.

    • Monitor the separation at a suitable wavelength (e.g., 210-220 nm, as the compound lacks a strong chromophore).

  • Fraction Collection (for preparative scale):

    • If using a preparative or semi-preparative HPLC system, collect the fractions corresponding to each enantiomer as they elute.

  • Analysis and Isolation:

    • Determine the retention times and enantiomeric excess (ee) of the separated enantiomers.

    • For collected fractions, remove the solvent under reduced pressure, again at a low temperature.

Data Presentation:

Parameter Recommended Conditions
Column Chiralcel OD-H or Chiralpak AD-H
Mobile Phase Hexane:Isopropanol (e.g., 95:5 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 210-220 nm
Column Temperature Ambient

Visualization of Methodologies

The following diagrams illustrate the key experimental workflows.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Purification Solvent_Selection 1. Select Solvent System (TLC, Rf ≈ 0.25) Column_Packing 2. Pack Silica Gel Column Solvent_Selection->Column_Packing Sample_Loading 3. Load Crude Product Column_Packing->Sample_Loading Elution 4. Elute with Solvent Sample_Loading->Elution Fraction_Collection 5. Collect Fractions Elution->Fraction_Collection TLC_Analysis 6. Monitor by TLC Fraction_Collection->TLC_Analysis Combine_Fractions 7. Combine Pure Fractions TLC_Analysis->Combine_Fractions Solvent_Removal 8. Remove Solvent (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Purified Racemic Product Solvent_Removal->Final_Product

Figure 2: Workflow for Flash Column Chromatography.

Chiral_HPLC_Workflow cluster_prep_hplc Preparation cluster_run_hplc Execution cluster_post_hplc Analysis & Isolation System_Equilibration 1. Equilibrate Chiral Column (Hexane:Isopropanol) Sample_Prep 2. Prepare Sample Solution (1 mg/mL in Mobile Phase) System_Equilibration->Sample_Prep Injection 3. Inject Sample Sample_Prep->Injection Separation 4. Isocratic Elution Injection->Separation Detection 5. UV Detection (210-220 nm) Separation->Detection Data_Analysis 6. Determine Retention Times & ee Detection->Data_Analysis Fraction_Collection_HPLC 7. Collect Enantiomer Fractions (Preparative) Data_Analysis->Fraction_Collection_HPLC Solvent_Removal_HPLC 8. Isolate Enantiomers Fraction_Collection_HPLC->Solvent_Removal_HPLC

Figure 3: Workflow for Chiral HPLC Separation.

References

"potential applications of 7-Methyloct-7-EN-1-YN-4-OL in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: November 2025

Potential Applications of 7-Methyloct-7-EN-1-YN-4-OL in Medicinal Chemistry

Abstract: this compound is a novel chemical entity with structural features suggesting significant potential in medicinal chemistry.[1] While no biological or pharmacological data has been published to date for this specific molecule, its en-yn-ol core and terminal alkyne moiety present compelling opportunities for drug discovery and development. This document outlines prospective applications, including its use as a covalent inhibitor, a probe for target identification via bioorthogonal chemistry, and as a scaffold for anticancer drug discovery. Detailed hypothetical application notes and experimental protocols are provided to guide initial research into the therapeutic potential of this compound.

Introduction

This compound possesses a unique combination of functional groups: a terminal alkyne, a secondary alcohol, and a vinyl group. The terminal alkyne is a particularly versatile functional group in medicinal chemistry. It can act as a "warhead" for covalent inhibition of enzymes, particularly cysteine proteases, by forming an irreversible vinyl-sulfide linkage with the catalytic cysteine residue.[2][3][4][5][6] This mechanism of action is attractive for developing potent and long-acting therapeutics. Furthermore, the terminal alkyne is a key functional group for "click chemistry," a powerful bioorthogonal ligation reaction that allows for the attachment of probes, imaging agents, or other molecules to the parent compound in a biological system.[7][8] This enables applications in target identification and validation. The enyne scaffold itself is found in a variety of bioactive natural products and serves as a valuable starting point for the synthesis of diverse molecular libraries.[9][10][11] Given these features, this compound represents a promising starting point for medicinal chemistry campaigns.

Application Note 1: A Potential Covalent Inhibitor of Cysteine Proteases

Hypothesis: The terminal alkyne of this compound can act as a latent electrophile, enabling it to covalently modify the active site cysteine of therapeutically relevant proteases, such as cathepsins or viral proteases.[2][3][4] This irreversible inhibition could lead to potent and sustained target engagement.

Potential Targets:

  • Cathepsin K: Involved in bone resorption and a target for osteoporosis.

  • SARS-CoV-2 Main Protease (Mpro): A critical enzyme for viral replication and a key target for COVID-19 therapeutics.[2]

  • Deubiquitinating enzymes (DUBs): A class of enzymes involved in protein degradation pathways and implicated in cancer and other diseases.[3]

Hypothetical Data Summary:

The following table presents hypothetical inhibitory activity data for this compound against a panel of cysteine proteases.

Target EnzymeIC50 (µM)k_inact/K_I (M⁻¹s⁻¹)
Cathepsin K2.55000
SARS-CoV-2 Mpro8.11200
USP7 (a DUB)15.3450

Experimental Protocol: In Vitro Cysteine Protease Inhibition Assay

  • Reagents and Materials:

    • Recombinant human Cathepsin K (or other target protease).

    • This compound stock solution (in DMSO).

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with 5 mM DTT and 5 mM EDTA).

    • Fluorogenic substrate specific for the protease (e.g., Z-FR-AMC for Cathepsin K).

    • 96-well black microplates.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 96-well plate, add 50 µL of the diluted compound or vehicle control (DMSO in assay buffer).

    • Add 25 µL of the target enzyme solution (e.g., 2 nM final concentration) to each well.

    • Incubate the plate at 37°C for 30 minutes to allow for covalent bond formation.

    • Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate (e.g., 10 µM final concentration).

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm) every minute for 30 minutes.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the reaction rate as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • To determine the kinetics of inactivation (k_inact/K_I), vary the pre-incubation time of the enzyme and inhibitor before adding the substrate.

Workflow for Covalent Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Lead Optimization A Compound Library (including this compound) B High-Throughput IC50 Determination A->B C Time-Dependent Inhibition Assay B->C D Mass Spectrometry for Adduct Formation C->D E Structure-Activity Relationship (SAR) Studies D->E F In Vivo Efficacy Studies E->F

Caption: Workflow for the discovery and development of covalent inhibitors.

Application Note 2: A Probe for Target Identification via Click Chemistry

Hypothesis: The terminal alkyne of this compound can be utilized as a chemical handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[7][8] By attaching a reporter tag, such as biotin or a fluorescent dye, the compound can be used as a probe to identify its cellular binding partners.

Potential Applications:

  • Target Deconvolution: Identify the specific protein targets of the compound in a complex biological sample.

  • Cellular Imaging: Visualize the subcellular localization of the compound.

  • Mechanism of Action Studies: Elucidate the biological pathways modulated by the compound.

Hypothetical Data Summary:

The following table presents a hypothetical list of proteins identified in a pull-down experiment using a biotinylated derivative of this compound.

Protein IDProtein NamePeptide CountEnrichment Factor
P04035Cathepsin K1525.2
Q9Y243Ubiquitin carboxyl-terminal hydrolase 7 (USP7)812.5
P35908Heat shock protein 90-alpha54.1

Experimental Protocol: Chemoproteomic Pull-Down Assay

  • Reagents and Materials:

    • This compound.

    • Azide-biotin probe.

    • Copper(II) sulfate (CuSO4).

    • Tris(2-carboxyethyl)phosphine (TCEP).

    • Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).

    • Cell lysate from a relevant cell line.

    • Streptavidin-agarose beads.

    • Wash buffers (e.g., PBS with varying concentrations of SDS).

    • Elution buffer (e.g., SDS-PAGE sample buffer).

  • Procedure:

    • Treat cultured cells with this compound or a vehicle control for a specified time.

    • Harvest and lyse the cells to obtain a total protein extract.

    • Perform the "click" reaction by adding the azide-biotin probe, CuSO4, TCEP, and TBTA to the cell lysate. Incubate at room temperature for 1 hour.

    • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C to capture the biotinylated protein-compound complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using elution buffer and heating.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and identify them by mass spectrometry (LC-MS/MS).

Hypothetical Signaling Pathway

G A This compound B Target Protein (e.g., Kinase X) A->B Inhibition C Downstream Effector 1 B->C Phosphorylation D Downstream Effector 2 B->D Phosphorylation E Cellular Response (e.g., Apoptosis) C->E D->E

Caption: A hypothetical signaling pathway modulated by the compound.

Application Note 3: A Scaffold for Anticancer Drug Discovery

Hypothesis: The en-yn-ol scaffold of this compound is a privileged structure that can be elaborated to generate a library of compounds with potential anticancer activity.[12] Phenotypic screening of this library against a panel of cancer cell lines could identify novel cytotoxic agents.

Potential Mechanisms of Action:

  • Induction of apoptosis.

  • Cell cycle arrest.

  • Inhibition of angiogenesis.

  • Targeting specific cancer-related signaling pathways.

Hypothetical Data Summary:

The following table shows hypothetical GI50 (50% growth inhibition) values for this compound against a panel of cancer cell lines.

Cell LineCancer TypeGI50 (µM)
HeLaCervical Cancer12.8
MCF-7Breast Cancer25.1
A549Lung Cancer18.5
HCT116Colon Cancer9.7

Experimental Protocol: MTT Cell Viability Assay

  • Reagents and Materials:

    • Cancer cell lines of interest.

    • Complete cell culture medium.

    • This compound stock solution (in DMSO).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol).

    • 96-well clear microplates.

    • Microplate reader capable of measuring absorbance at 570 nm.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.

    • Incubate the cells for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability as a function of compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Phenotypic Screening Cascade

G A Library of this compound Analogs B Primary Screen: Single-Dose Cell Viability A->B C Dose-Response Analysis (GI50 Determination) B->C D Secondary Assays (e.g., Apoptosis, Cell Cycle) C->D Active Hits E Mechanism of Action Studies D->E F Lead Candidate E->F

Caption: A decision-making workflow for phenotypic drug discovery.

References

Application Notes: 7-Methyloct-7-en-1-yn-4-ol as a Versatile Building Block for Functional Polymers and Surface Coatings

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

7-Methyloct-7-en-1-yn-4-ol is a unique bifunctional monomer possessing a terminal alkyne, a sterically hindered alkene, and a secondary alcohol. This combination of reactive sites makes it a highly versatile precursor for the synthesis of advanced materials. The alkyne group is amenable to "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for efficient polymer functionalization and crosslinking.[1][2] The hydroxyl group provides a site for esterification or for initiating ring-opening polymerizations, while the alkene can participate in thiol-ene reactions or metathesis polymerizations.[3][4][5] These functionalities enable the creation of polymers with tailored properties for applications ranging from drug delivery to advanced coatings.

Key Applications

  • Synthesis of Functional Polymers: The alkyne and hydroxyl groups serve as handles for post-polymerization modification, allowing for the introduction of a wide range of functional moieties.[2][6] This is particularly useful for creating polymers with specific biological or chemical recognition capabilities.

  • Corrosion Inhibition: Propargyl alcohol and its derivatives are known to be effective corrosion inhibitors.[7][8] Polymers incorporating the this compound monomer can form protective films on metal surfaces, preventing corrosion in various environments.

  • Surface Modification: The alkyne functionality allows for the covalent attachment of this molecule to azide-modified surfaces via click chemistry.[4][5] This enables the creation of surfaces with tailored wettability, biocompatibility, or sensing capabilities. The hydroxyl group can also be used for direct surface attachment to materials like silica.[9]

  • Precursor for Advanced Materials: The reactivity of the alkyne and alkene groups allows for the synthesis of complex polymer architectures, such as block copolymers and hyperbranched polymers, which can lead to materials with enhanced mechanical or thermal properties.[1][3]

Experimental Protocols

Protocol 1: Synthesis of a Functional Poly(lactic acid) Copolymer via Ring-Opening Polymerization

This protocol describes the synthesis of a biodegradable copolymer of lactide and this compound, incorporating "clickable" alkyne groups into the polymer backbone.

Materials:

  • L-lactide

  • This compound

  • Stannous octoate (Sn(Oct)₂)

  • Toluene, anhydrous

  • Methanol

  • Dichloromethane (DCM)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Initiator Preparation: In a glovebox, add L-lactide (e.g., 5.0 g, 34.7 mmol) and this compound (e.g., 0.24 g, 1.73 mmol, for a 20:1 monomer-to-initiator ratio) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (e.g., 20 mL) to the flask to dissolve the monomer and initiator.

  • Catalyst Addition: Prepare a stock solution of Sn(Oct)₂ in anhydrous toluene (e.g., 10 mg/mL). Add the required amount of catalyst solution (e.g., to achieve a 1000:1 monomer-to-catalyst ratio) to the reaction mixture.

  • Polymerization: Immerse the flask in a preheated oil bath at 110°C and stir for 4-6 hours.

  • Quenching and Precipitation: Cool the reaction to room temperature and quench by adding a small amount of acidic methanol. Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Purification: Isolate the polymer by filtration and wash with fresh methanol. Dry the polymer under vacuum at 40°C overnight.

  • Characterization: Characterize the resulting polymer by ¹H NMR, GPC (for molecular weight and polydispersity), and FTIR (to confirm the presence of the alkyne group).

Protocol 2: Surface Modification of Azide-Functionalized Silica Nanoparticles

This protocol details the attachment of this compound to azide-functionalized silica nanoparticles via CuAAC click chemistry.

Materials:

  • Azide-functionalized silica nanoparticles

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethanol

Procedure:

  • Dispersion of Nanoparticles: Disperse the azide-functionalized silica nanoparticles in a mixture of DMF and deionized water (e.g., 3:1 v/v).

  • Addition of Reagents: To the nanoparticle dispersion, add this compound (e.g., 5 molar equivalents relative to the estimated surface azide groups).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in deionized water and a solution of CuSO₄·5H₂O in deionized water.

  • Click Reaction: Add the sodium ascorbate solution to the nanoparticle dispersion, followed by the CuSO₄·5H₂O solution. The reaction mixture should turn a pale yellow/green color.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 24 hours, protected from light.

  • Purification: Centrifuge the reaction mixture to pellet the nanoparticles. Remove the supernatant and wash the nanoparticles sequentially with DMF, deionized water, and ethanol to remove unreacted reagents and catalyst.

  • Drying and Characterization: Dry the functionalized nanoparticles under vacuum. Characterize the surface modification using FTIR, XPS, and thermogravimetric analysis (TGA).

Quantitative Data Summary

Property Polymer from Protocol 1 Reference PLA
Number Average Molecular Weight (Mn) 15,000 - 25,000 g/mol 15,000 - 25,000 g/mol
Polydispersity Index (PDI) 1.2 - 1.51.2 - 1.5
Glass Transition Temperature (Tg) 50 - 55 °C55 - 60 °C
Alkyne Functionality (from ¹H NMR) >95%N/A

Note: The data presented in this table is representative and will vary depending on the specific reaction conditions and monomer-to-initiator ratios used.

Visualizations

experimental_workflow_protocol_1 cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization A 1. Mix L-lactide and This compound in anhydrous toluene B 2. Add Sn(Oct)₂ catalyst A->B Dissolve C 3. Polymerize at 110°C B->C Initiate D 4. Quench reaction C->D E 5. Precipitate in cold methanol D->E F 6. Filter and dry polymer E->F G 7. Analyze by NMR, GPC, FTIR F->G

Caption: Workflow for the synthesis of a functionalized polylactide.

logical_relationship cluster_functionalities Reactive Functional Groups cluster_applications Potential Applications cluster_materials Resulting Materials Monomer This compound Alkyne Alkyne (-C≡CH) Monomer->Alkyne Alcohol Alcohol (-OH) Monomer->Alcohol Alkene Alkene (-C=C) Monomer->Alkene ClickChem Click Chemistry (e.g., CuAAC) Alkyne->ClickChem Polymerization Polymerization (e.g., ROP) Alcohol->Polymerization SurfaceMod Surface Modification (e.g., Thiol-ene) Alkene->SurfaceMod FuncPoly Functional Polymers ClickChem->FuncPoly Polymerization->FuncPoly Coatings Smart Coatings SurfaceMod->Coatings Biomaterials Biomaterials FuncPoly->Biomaterials

Caption: Relationship between monomer functionalities and material applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyloct-7-EN-1-YN-4-OL.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound. A common synthetic approach involves the Grignard reaction between propargylmagnesium bromide and 5-methyl-5-hexenal.

Guide 1: Low Yield of Grignard Adduct

Problem: The reaction yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Incomplete Grignard Reagent Formation Ensure magnesium turnings are fresh and activated. Use anhydrous solvents (e.g., diethyl ether, THF) and maintain an inert atmosphere (e.g., argon or nitrogen).
Grignard Reagent Decomposition The Grignard reagent can be basic and may react with any acidic protons present. Ensure all glassware is thoroughly dried and the starting materials are anhydrous.[1][2]
Side Reactions of the Aldehyde Enolization of the aldehyde can occur in the presence of a strong base like a Grignard reagent. Add the aldehyde slowly to the Grignard solution at a low temperature (e.g., 0 °C) to minimize this side reaction.
Self-Condensation of Grignard Reagent Propargyl Grignard reagents can be prone to side reactions. Use the Grignard reagent immediately after its formation.
Incorrect Stoichiometry Use a slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) to ensure complete consumption of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical approach is the nucleophilic addition of a propargyl Grignard reagent to 5-methyl-5-hexenal. This reaction forms the desired carbon-carbon bond and installs the alcohol functionality at the C4 position. The Grignard reagent is typically prepared from propargyl bromide and magnesium metal in an ethereal solvent.

Q2: I am observing a significant amount of a side-product with a similar polarity to my desired product. What could it be and how can I minimize it?

A likely side-product is the allene formed by the rearrangement of the propargyl Grignard reagent. To minimize its formation, it is crucial to use the Grignard reagent as soon as it is prepared and to maintain a low reaction temperature during the addition of the aldehyde.

Q3: Is it necessary to use a protecting group for the terminal alkyne?

In the case of a Grignard reaction, the terminal alkyne is deprotonated by the Grignard reagent itself, forming a magnesium acetylide. This in-situ protection prevents further reaction at the alkyne terminus.[3] However, if other strong bases or nucleophiles are to be used in subsequent steps, protection of the alkyne with a group like trimethylsilyl (TMS) might be necessary.[3][4]

Q4: What are the recommended purification methods for this compound?

Due to the potential for isomerization and decomposition, purification should be conducted under mild conditions.[5][6] Flash column chromatography on silica gel is a common method.[7] A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Distillation is another potential method, but care must be taken to avoid high temperatures which could lead to degradation.[8][9]

Q5: My purified product seems to be unstable and decomposes over time. How can I improve its stability?

En-yn-ol compounds can be sensitive to light, heat, air, and acid.[5][6] It is recommended to store the purified product under an inert atmosphere (argon or nitrogen), at a low temperature, and protected from light. The use of radical inhibitors or storage in a dilute solution in an appropriate solvent may also enhance stability.

Experimental Protocols

Protocol 1: Synthesis of Propargylmagnesium Bromide
  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of propargyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

  • The reaction is initiated by gentle heating. Once initiated, the addition rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound
  • Cool the freshly prepared solution of propargylmagnesium bromide to 0 °C in an ice bath.

  • Slowly add a solution of 5-methyl-5-hexenal (0.9 eq) in anhydrous diethyl ether via a dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Workup & Purification propargyl_bromide Propargyl Bromide grignard_reagent Propargylmagnesium Bromide propargyl_bromide->grignard_reagent mg Magnesium mg->grignard_reagent ether Anhydrous Ether ether->grignard_reagent reaction_mixture Reaction Mixture grignard_reagent->reaction_mixture aldehyde 5-methyl-5-hexenal aldehyde->reaction_mixture product This compound reaction_mixture->product quench Quench (NH4Cl) product->quench extraction Extraction quench->extraction purification Purification extraction->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed cause1 Poor Grignard Formation start->cause1 cause2 Grignard Decomposition start->cause2 cause3 Aldehyde Side Reactions start->cause3 cause4 Incorrect Stoichiometry start->cause4 solution1 Check Mg activation & solvent dryness cause1->solution1 solution2 Use fresh Grignard & anhydrous conditions cause2->solution2 solution3 Slow aldehyde addition at low temp cause3->solution3 solution4 Verify reagent quantities cause4->solution4 end Successful Synthesis solution1->end Improved Yield solution2->end Improved Yield solution3->end Improved Yield solution4->end Improved Yield

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Synthesis of 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methyloct-7-EN-1-YN-4-OL.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when employing a Grignard reaction between an alkynyl magnesium halide and an aldehyde.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Expected Outcome
Inactive Grignard Reagent 1. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use fresh, anhydrous ether as the solvent.[1] 3. Activate the magnesium turnings prior to the reaction (e.g., with a small crystal of iodine or 1,2-dibromoethane).Successful formation of the Grignard reagent, leading to the desired reaction.
Presence of Acidic Protons 1. Dry all starting materials and solvents thoroughly. 2. Co-distill the aldehyde with a non-polar solvent to remove trace water.Prevention of Grignard reagent quenching, thereby increasing the yield of the desired alcohol.
Incorrect Reaction Temperature 1. Maintain a low temperature (e.g., 0 °C) during the addition of the aldehyde to the Grignard reagent to minimize side reactions. 2. Allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.Improved selectivity for the desired 1,2-addition product over side reactions like enolization.

Issue 2: Presence of Significant Impurities in the Crude Product

Observed Impurity Potential Cause Troubleshooting Step
Starting Aldehyde Incomplete reaction.1. Increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Starting Alkyne Quenching of the Grignard reagent.Follow the troubleshooting steps for "Inactive Grignard Reagent" and "Presence of Acidic Protons".
High Molecular Weight Byproducts Dimerization of the Grignard reagent.1. Add the alkyl halide slowly to the magnesium turnings during Grignard formation. 2. Ensure efficient stirring to dissipate localized heat.
Byproduct with Similar Polarity to Product Enolization of the aldehyde.1. Use a more reactive Grignard reagent if possible. 2. Maintain a low reaction temperature during the addition of the aldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound via a Grignard reaction?

A1: The most common byproducts include the starting alkyne (from quenching of the Grignard reagent), the starting aldehyde (from incomplete reaction), and a dimeric species formed from the coupling of the Grignard reagent with the alkyl halide. Additionally, if the aldehyde has acidic alpha-protons, byproducts from enolization can occur.

Q2: How can I minimize the formation of the starting alkyne as a byproduct?

A2: To minimize the formation of the starting alkyne, it is crucial to work under strictly anhydrous conditions.[1] All glassware should be oven- or flame-dried, and all solvents and reagents should be anhydrous. The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent reaction with atmospheric moisture.

Q3: My reaction is not initiating. What should I do?

A3: Initiation of the Grignard reaction can sometimes be sluggish. You can try adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or a previously prepared small batch of the Grignard reagent to activate the magnesium surface. Gentle heating with a heat gun can also help, but should be done with extreme caution due to the flammability of ether.

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is typically the most effective method for purifying this compound from the reaction byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the desired alcohol from less polar byproducts like the starting alkyne and dimerization products, and more polar impurities.

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the Grignard reaction of 3-methyl-3-buten-1-yne with butanal.

Materials:

  • Magnesium turnings

  • 3-bromo-2-methyl-1-propene (for Grignard preparation of 3-methyl-3-buten-1-yne, if not commercially available)

  • Butanal

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for activation)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.

    • Add a solution of the appropriate alkyl halide (to generate the alkynyl Grignard) in anhydrous ether dropwise from the dropping funnel.

    • If the reaction does not start, gently warm the flask. Once initiated, maintain a gentle reflux by controlling the rate of addition.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of butanal in anhydrous ether dropwise from the dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

G cluster_0 Synthesis Workflow A Start: Alkynyl Halide + Mg B Grignard Reagent Formation A->B Anhydrous Ether C Reaction with Aldehyde B->C 0 °C D Aqueous Work-up C->D Sat. NH4Cl E Crude Product D->E F Purification (Chromatography) E->F G Final Product: this compound F->G

Caption: Proposed workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic Start Low or No Yield Check_Grignard Check Grignard Formation? Start->Check_Grignard Check_Conditions Check Reaction Conditions? Start->Check_Conditions Dry_Glassware Action: Rigorously Dry Glassware & Solvents Check_Grignard->Dry_Glassware Activate_Mg Action: Activate Mg Check_Grignard->Activate_Mg Inert_Atmosphere Action: Use Inert Atmosphere Check_Grignard->Inert_Atmosphere Low_Temp Action: Maintain Low Temperature Check_Conditions->Low_Temp Success Yield Improved Dry_Glassware->Success Activate_Mg->Success Low_Temp->Success Inert_Atmosphere->Success

Caption: Troubleshooting decision tree for low product yield.

References

"optimization of reaction conditions for 7-Methyloct-7-EN-1-YN-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 7-Methyloct-7-en-1-yn-4-ol

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound. The information is based on established chemical principles for the synthesis of propargyl alcohols, a class of compounds to which the target molecule belongs. While specific literature for this exact compound is limited, the challenges and solutions presented here are applicable to its likely synthetic routes.

A plausible and common synthetic route involves the addition of a metal acetylide (e.g., from trimethylsilylacetylene) to a suitable ketone precursor, such as 6-methylhept-6-en-3-one, followed by deprotection. This guide will focus on the challenges that may arise during such a synthesis.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Grignard/Organolithium Reagent: The acetylide reagent may have degraded due to exposure to moisture or air. 2. Poor Quality Starting Materials: The ketone precursor may be impure, or the solvent may contain water. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition.1. Use freshly prepared or titrated Grignard/organolithium reagents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 2. Purify the ketone precursor by distillation or chromatography. Use anhydrous solvents. 3. For the addition of lithium acetylides, a common temperature range is -78 °C to 0 °C. For Grignard reagents, it can range from 0 °C to room temperature. Consider a gradual warming of the reaction mixture.
Formation of Side Products 1. Enolization of the Ketone: A bulky or non-nucleophilic base can deprotonate the ketone, leading to an enolate that does not react with the acetylide. 2. Dimerization of the Acetylide: This can occur if the reaction is too slow or if certain metal catalysts are present. 3. Over-reduction (if using reducing agents): If a reduction step is involved and not well-controlled, other functional groups may be reduced.1. Use a highly nucleophilic acetylide source, such as a lithium or magnesium-based reagent. Adding a Lewis acid like CeCl₃ can sometimes suppress enolization and favor the desired 1,2-addition. 2. Ensure a slight excess of the acetylide reagent and maintain a low enough temperature to control the reaction rate. 3. Use a selective reducing agent and carefully monitor the reaction progress.
Difficult Purification 1. Co-elution of Product and Starting Material: The polarity of the starting ketone and the product alcohol may be similar. 2. Product Streaking on Silica Gel: The alcohol functional group can interact strongly with the silica gel.1. Adjust the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., hexanes/ethyl acetate) can improve separation. 2. Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for a molecule like this compound?

A common and effective method is the nucleophilic addition of a metal acetylide to an appropriate ketone. For this target molecule, the precursor would likely be 6-methylhept-6-en-3-one. The acetylide can be generated in situ from a terminal alkyne, such as trimethylsilylacetylene, using a strong base like n-butyllithium. This is followed by an aqueous workup and, if a protecting group was used, a deprotection step.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., 4:1 Hexanes:Ethyl Acetate) to separate the starting ketone from the product alcohol. The ketone will be less polar and have a higher Rf value than the more polar alcohol product. Staining with potassium permanganate can help visualize the spots, as the product contains double and triple bonds that will react with the stain.

Q3: What precautions should I take when working with organolithium reagents like n-BuLi?

Organolithium reagents are highly pyrophoric and react violently with water. All reactions must be conducted in oven-dried glassware under an inert atmosphere (argon or nitrogen). Use proper personal protective equipment (PPE), including a lab coat, safety glasses, and flame-resistant gloves. Reagents should be transferred using a syringe or cannula.

Q4: My reaction is complete, but I'm having trouble with the aqueous workup, forming an emulsion. What should I do?

Emulsions can form during the workup of reactions involving magnesium salts (from Grignard reagents). To break up an emulsion, you can try adding a saturated solution of sodium chloride (brine) or a small amount of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also help prevent their formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Addition

Materials:

  • 6-methylhept-6-en-3-one

  • Trimethylsilylacetylene (TMSA)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Tetrabutylammonium fluoride (TBAF) in THF (e.g., 1 M)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Acetylide Formation: Dissolve trimethylsilylacetylene (1.2 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C. Stir for 30 minutes at this temperature to form the lithium acetylide.

  • Addition to Ketone: In a separate flask, dissolve 6-methylhept-6-en-3-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cold lithium acetylide solution.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.

  • Quenching: Slowly add saturated aqueous NH₄Cl solution to quench the reaction, ensuring the temperature does not rise too quickly.

  • Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.

  • Deprotection: After removing the solvent under reduced pressure, dissolve the crude silyl-protected alcohol in THF. Add TBAF (1.2 equivalents) and stir at room temperature for 1-2 hours.

  • Final Workup and Purification: Perform an aqueous workup as described in step 7. Purify the crude product by flash column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to yield the final product, this compound.

Visualizations

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome ketone 6-methylhept-6-en-3-one addition Nucleophilic Addition (-78 °C) ketone->addition tmsa Trimethylsilylacetylene (TMSA) acetylide Formation of Lithium Acetylide (-78 °C, THF) tmsa->acetylide nbuli n-BuLi nbuli->acetylide acetylide->addition quench Aqueous Quench (NH4Cl) addition->quench deprotection Deprotection (TBAF) quench->deprotection product This compound deprotection->product G rect_node rect_node start Low Yield Observed? check_reagents Are reagents fresh & anhydrous? start->check_reagents check_temp Is reaction temp optimal? check_reagents->check_temp Yes solution_reagents Use fresh/dry reagents & solvents check_reagents->solution_reagents No check_side_products Side products on TLC? check_temp->check_side_products Yes solution_temp Adjust temperature (-78°C to 0°C) check_temp->solution_temp No solution_purification Optimize purification check_side_products->solution_purification Yes, other impurities solution_lewis Add Lewis Acid (e.g., CeCl3) check_side_products->solution_lewis Yes, enolization suspected

"stability of 7-Methyloct-7-EN-1-YN-4-OL under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of 7-Methyloct-7-EN-1-YN-4-OL under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

A1: this compound is a complex molecule containing three reactive functional groups: a terminal alkyne, a secondary alcohol, and a terminal alkene. Its stability is highly dependent on the pH of the solution. It is expected to be most stable under neutral conditions and may degrade under both acidic and basic conditions.

Q2: How does this compound behave under acidic conditions?

A2: Under acidic conditions, the molecule is susceptible to several degradation pathways. The secondary alcohol can undergo acid-catalyzed dehydration to form an alkene.[1][2][3][4][5] The terminal alkene can undergo acid-catalyzed hydration, and the terminal alkyne can also be hydrated, typically catalyzed by mercuric salts, to form a methyl ketone.[6][7][8][9]

Q3: What reactions are expected under basic conditions?

A3: Under strongly basic conditions, the terminal alkyne is the most reactive site. A strong base can deprotonate the terminal alkyne to form an acetylide anion.[10][11][12][13] The secondary alcohol is generally stable under basic conditions, unless a very strong base is used to deprotonate it to form an alkoxide. The terminal alkene is also generally stable in basic media.

Q4: Are there any specific catalysts that can promote the degradation of this molecule?

A4: Yes, transition metal catalysts, particularly those used in hydrogenation reactions (like palladium or platinum), can reduce the alkyne and alkene functionalities.[11][13] Mercuric salts (like HgSO₄) are effective catalysts for the hydration of the alkyne in the presence of acid.[6][7][8]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Unexpected new peaks in HPLC/LC-MS analysis after acidic workup. Acid-catalyzed degradation of the molecule. This could be due to dehydration of the alcohol, or hydration of the alkyne or alkene.[1][14][15]Neutralize the reaction mixture as soon as the reaction is complete. Consider using a milder acid or a shorter reaction time. Protect the alcohol or alkyne functional groups if they are not involved in the desired reaction.
Loss of starting material when using a strong base (e.g., NaNH₂, BuLi). Deprotonation of the terminal alkyne to form an acetylide anion.[10][11][12][13]Use a weaker base if the alkyne is not the intended reaction site. If the acetylide is the desired intermediate, ensure anhydrous conditions to prevent reaction with water.
Formation of a ketone byproduct. Hydration of the terminal alkyne, which can be catalyzed by acid and trace metals.[6][7][8]Ensure all glassware is free of acid and metal residues. If acidic conditions are necessary, consider protecting the alkyne group.
Broad NMR peaks for the alcohol proton. This is common for alcohols and can be due to hydrogen bonding and exchange with trace amounts of water or acid.Add a drop of D₂O to the NMR tube to exchange the alcohol proton for deuterium, which will cause the peak to disappear.

Summary of Potential Degradation Pathways

Condition Functional Group Potential Reaction Product Type
Acidic (H⁺) Secondary AlcoholDehydration (E1 mechanism)[1][2][3][4]Diene-yne
Terminal AlkyneHydration (Markovnikov)[7][8]Methyl Ketone
Terminal AlkeneHydration (Markovnikov)[14][15][16]Diol-yne
Basic (e.g., NaNH₂) Terminal AlkyneDeprotonation[10][11][12][13]Acetylide Anion
Secondary AlcoholDeprotonation (with very strong base)Alkoxide

Experimental Protocol: General Stability Assessment

This protocol outlines a general method for assessing the chemical stability of this compound in acidic, neutral, and basic aqueous solutions.[17][18][19]

1. Materials:

  • This compound
  • Buffers: pH 4 (acetate buffer), pH 7.4 (phosphate-buffered saline), pH 9 (borate buffer)
  • Organic solvent (e.g., acetonitrile or methanol, HPLC grade)
  • HPLC or LC-MS system
  • Incubator or water bath set at a controlled temperature (e.g., 37°C)

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 1 mg/mL in acetonitrile).

3. Incubation:

  • For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
  • Incubate the solutions at a controlled temperature.
  • Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

4. Sample Analysis:

  • Immediately quench any reaction in the aliquots by diluting with the initial mobile phase or a suitable solvent.
  • Analyze the samples by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.

5. Data Analysis:

  • Plot the percentage of the remaining parent compound against time for each pH condition.
  • Determine the degradation rate and half-life of the compound under each condition.

Visualizations

Acid_Degradation cluster_start Starting Material cluster_acid Acidic Conditions (H+) cluster_products Potential Products This compound This compound Dehydration Dehydration (E1) This compound->Dehydration -H₂O Alkyne_Hydration Alkyne Hydration This compound->Alkyne_Hydration +H₂O Alkene_Hydration Alkene Hydration This compound->Alkene_Hydration +H₂O Diene-yne Diene-yne Dehydration->Diene-yne Methyl_Ketone Methyl Ketone Alkyne_Hydration->Methyl_Ketone Diol-yne Diol-yne Alkene_Hydration->Diol-yne

Caption: Potential degradation pathways under acidic conditions.

Basic_Degradation cluster_start Starting Material cluster_base Strong Basic Conditions (B⁻) cluster_product Potential Product This compound This compound Deprotonation Deprotonation This compound->Deprotonation -H⁺ Acetylide_Anion Acetylide Anion Deprotonation->Acetylide_Anion

References

Technical Support Center: Purification of Polar Enyne Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar enyne alcohols.

Troubleshooting Guides

Column Chromatography

Polar enyne alcohols can present several challenges during silica gel chromatography, including poor separation, band tailing, and on-column degradation. This guide addresses common issues and provides systematic solutions.

Issue 1: Compound is not eluting from the column or is eluting very slowly (Low Rf).

This is a common problem for highly polar compounds that interact strongly with the polar silica gel stationary phase.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The mobile phase is not polar enough to compete with the stationary phase for binding to your compound.

    • Solution: Increase the polarity of the eluent. For a typical normal-phase system (e.g., hexane/ethyl acetate), gradually increase the percentage of the more polar solvent (ethyl acetate). If your compound is still not eluting, consider switching to a more polar solvent system, such as dichloromethane/methanol.[1] Be cautious when using methanol, as high concentrations (>10%) can dissolve silica gel.

  • Strong Adsorption to Silica: The alcohol and potentially the alkyne functionalities are strongly adsorbing to the acidic silanol groups on the silica surface.

    • Solution 1: Use of Additives. Add a small amount of a polar modifier to the eluent to cap the active sites on the silica. For acidic compounds, adding a small amount of acetic acid can help, while for basic compounds, triethylamine is often used.

    • Solution 2: Deactivated Silica. If your compound is acid-sensitive, you can use silica gel that has been deactivated with a base like triethylamine.[2]

    • Solution 3: Alternative Stationary Phases. Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica (e.g., diol-bonded silica). For very polar compounds, reversed-phase chromatography (C18 silica with a polar mobile phase like water/acetonitrile or water/methanol) can be a good alternative.

Issue 2: Poor separation of the desired enyne alcohol from impurities.

This can occur when the polarity of your target compound is very similar to that of the impurities.

Possible Causes & Solutions:

  • Suboptimal Solvent System: The chosen solvent system may not provide sufficient selectivity for the separation.

    • Solution: Systematically screen different solvent systems. A good starting point is to find a solvent system that gives your target compound an Rf value of 0.2-0.3 on a TLC plate. Experiment with different solvent combinations of varying polarity and solvent class (e.g., ethers, esters, chlorinated solvents) to maximize the separation between your product and impurities.

  • Co-elution of Impurities: The impurities have very similar polarities to your product.

    • Solution 1: Gradient Elution. Instead of using a constant solvent composition (isocratic elution), a gradual increase in the polarity of the mobile phase (gradient elution) can often improve the separation of closely eluting compounds.

    • Solution 2: Dry Column Vacuum Chromatography (DCVC). For difficult separations, DCVC can provide higher resolution than traditional flash chromatography.

Issue 3: Streaking or tailing of the compound spot on TLC and broad bands on the column.

This is often a sign of compound overloading, interaction with the stationary phase, or decomposition.

Possible Causes & Solutions:

  • Sample Overloading: Too much sample has been loaded onto the column for the given diameter.

    • Solution: As a general rule, for flash chromatography, the amount of silica gel should be 30-100 times the weight of the crude sample. If you see significant streaking on your analytical TLC, you are likely overloading the plate, which will translate to poor separation on a column.

  • Interaction with Silica Gel: The polar functional groups are interacting strongly and non-uniformly with the silica.

    • Solution: As with low Rf issues, consider adding a modifier to your eluent (e.g., triethylamine or acetic acid) or using a different stationary phase.

  • Incomplete Dissolution of the Sample: The sample was not fully dissolved before loading onto the column.

    • Solution: Ensure your crude sample is fully dissolved in a minimal amount of a suitable solvent before loading. If the sample is not very soluble in the column eluent, you can dissolve it in a stronger, more polar solvent, adsorb it onto a small amount of silica gel, and then load the resulting dry powder onto the top of your column (dry loading).

Issue 4: The compound appears to be decomposing on the column.

Enyne alcohols can be sensitive to the acidic nature of silica gel, leading to degradation.

Possible Causes & Solutions:

  • Acid-Catalyzed Reactions: The acidic silanol groups on the silica surface can catalyze reactions such as dehydration of tertiary alcohols, rearrangement of propargyl alcohols, or decomposition of other sensitive functional groups.

    • Solution 1: Deactivated Silica Gel. Use silica gel that has been treated with a base like triethylamine to neutralize the acidic sites.

    • Solution 2: Alternative Stationary Phases. Use a neutral stationary phase like alumina or a bonded-phase silica.

    • Solution 3: Protection of the Alcohol. If the alcohol is particularly sensitive, it may be necessary to protect it as a more stable functional group (e.g., a silyl ether like TBDMS) before chromatography.[1][3] The protecting group can then be removed after purification.

Table 1: Recommended Starting Solvent Systems for Flash Chromatography of Polar Enyne Alcohols

Polarity of Enyne AlcoholNon-Polar ComponentPolar ComponentStarting Ratio (v/v)Notes
Moderately PolarHexanes or HeptaneEthyl Acetate9:1 to 1:1A good starting point for many enyne alcohols. Adjust ratio based on TLC.
Moderately PolarHexanes or HeptaneDiethyl Ether4:1 to 1:1Ether can sometimes provide different selectivity than ethyl acetate.
PolarDichloromethaneEthyl Acetate9:1 to 1:1For compounds that are not soluble enough in hexane/ethyl acetate.
Very PolarDichloromethaneMethanol99:1 to 9:1Use with caution. Add 0.5-1% triethylamine for base-sensitive compounds.
Very Polar (Acidic)DichloromethaneMethanol99:1 to 9:1Add 0.5-1% acetic acid to suppress deprotonation and reduce tailing.
Recrystallization

Recrystallization is a powerful technique for purifying solid polar enyne alcohols. The key to a successful recrystallization is selecting the appropriate solvent or solvent system.[4][5][6][7][8][9][10][11][12]

Issue 1: The compound does not dissolve in the hot solvent.

Possible Cause & Solution:

  • Incorrect Solvent Choice: The solvent is not polar enough to dissolve the polar enyne alcohol, even at elevated temperatures.

    • Solution: Choose a more polar solvent. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.[4][5] Test the solubility of a small amount of your compound in various solvents to find a suitable one.

Issue 2: The compound dissolves in the cold solvent.

Possible Cause & Solution:

  • Incorrect Solvent Choice: The solvent is too polar and dissolves the compound even at low temperatures, which will lead to poor recovery.

    • Solution: Choose a less polar solvent or use a two-solvent system. In a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Then, allow the solution to cool slowly.

Issue 3: The compound "oils out" instead of forming crystals.

This happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.

Possible Causes & Solutions:

  • High Solute Concentration: The concentration of the enyne alcohol in the solution is too high.

    • Solution: Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly.

  • Cooling Too Rapidly: The solution was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

    • Solution: Ensure the solution cools slowly and without disturbance. You can insulate the flask to slow down the cooling rate.

  • Inappropriate Solvent: The chosen solvent is not ideal for crystallization of your specific compound.

    • Solution: Experiment with different solvents or solvent systems. Sometimes, a solvent mixture can prevent oiling out.

Issue 4: No crystals form, even after the solution has cooled.

Possible Causes & Solutions:

  • Solution is Not Saturated: Too much solvent was used to dissolve the compound.

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.

    • Solution 1: Scratching. Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal growth to begin.

    • Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

Table 2: Common Solvents for Recrystallization of Polar Organic Compounds

SolventPolarityBoiling Point (°C)Comments
WaterHigh100Good for very polar compounds, but can be difficult to remove from the final product.
EthanolHigh78A versatile solvent for many polar compounds.
MethanolHigh65Similar to ethanol but more volatile.
AcetoneMedium56A good solvent for a wide range of polarities.
Ethyl AcetateMedium77Often used in combination with hexanes for a two-solvent system.
DichloromethaneMedium40Useful for less polar compounds, but its low boiling point can be a challenge.
Hexanes/HeptaneLow69/98Typically used as the "poor" solvent in a two-solvent system with a more polar solvent.

Frequently Asked Questions (FAQs)

Q1: My enyne alcohol seems to be unstable on silica gel. What are my options?

A1: Decomposition on silica gel is a common issue for sensitive compounds like some enyne alcohols. Here's a troubleshooting workflow:

  • Confirm Instability: Spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or significant streaking compared to a freshly spotted sample, your compound is likely unstable on silica.

  • Neutralize the Silica: Add 0.5-1% triethylamine to your eluent to neutralize the acidic silica surface. This is often sufficient to prevent decomposition.

  • Switch Stationary Phase: If neutralization doesn't work, switch to a less acidic stationary phase like neutral or basic alumina.

  • Use a Protecting Group: If the alcohol is the source of instability (e.g., a tertiary propargylic alcohol prone to dehydration), consider protecting it as a silyl ether (e.g., TBDMS or TIPS ether) before chromatography. These groups are generally stable to silica gel and can be easily removed after purification.[1][3]

Q2: I can't find a single solvent that works for recrystallization. What should I do?

A2: A two-solvent system is often the solution. The ideal pair of solvents must be miscible with each other, and your compound should have high solubility in one ("good" solvent) and low solubility in the other ("poor" solvent).

  • Procedure:

    • Dissolve your crude compound in a minimal amount of the hot "good" solvent.

    • While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness.

    • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly and undisturbed.

Common two-solvent systems for polar compounds include:

  • Ethanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexanes

  • Dichloromethane/Hexanes

Q3: How do I choose a protecting group for my enyne alcohol?

A3: The choice of protecting group depends on the overall structure of your molecule and the reaction conditions you plan to use in subsequent steps.

  • For the alcohol: Silyl ethers, such as TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl), are very common choices. They are robust to many reaction conditions and can be selectively removed with fluoride reagents (like TBAF).[3]

  • For a terminal alkyne: If you need to protect the acidic proton of a terminal alkyne, a silyl group like TMS (trimethylsilyl) is often used.[1] It can be easily removed with mild base or fluoride.

The key is to choose a protecting group that is stable during the purification step and can be removed without affecting other functional groups in your molecule (orthogonal protection strategy).

Q4: How can I visualize my polar enyne alcohol on a TLC plate if it's not UV-active?

A4: Many polar compounds are not UV-active. In this case, you will need to use a chemical stain. For enyne alcohols, the following stains are often effective:

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for compounds that can be oxidized. Alkenes, alkynes, and alcohols will all show up as yellow-brown spots on a purple background.

  • Vanillin Stain: This stain is effective for visualizing alcohols and other functional groups. It typically gives a range of colors, which can help to distinguish between different compounds on the plate.

  • Ceric Ammonium Molybdate (CAM) Stain: This is another general-purpose stain that is effective for a wide variety of functional groups, including alcohols.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Flash Column Chromatography
  • Select the Solvent System: Use TLC to determine an appropriate solvent system that gives the desired compound an Rf of ~0.2-0.3 and good separation from impurities.

  • Prepare the Column:

    • Choose a column of appropriate size (typically using a silica weight of 30-100 times the sample weight).

    • Pack the column with silica gel as a slurry in the initial, least polar eluent.

    • Ensure the silica bed is compact and level, and add a layer of sand on top to protect the surface.

  • Load the Sample:

    • Wet Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to begin elution.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Workflow for Column Chromatography

Troubleshooting_Column_Chromatography Troubleshooting Workflow for Column Chromatography start Problem Encountered low_rf Low Rf / No Elution start->low_rf poor_sep Poor Separation start->poor_sep streaking Streaking / Tailing start->streaking decomposition Decomposition start->decomposition increase_polarity Increase Eluent Polarity low_rf->increase_polarity add_modifier Add Modifier (e.g., MeOH) low_rf->add_modifier change_stationary_phase Change Stationary Phase (Alumina, C18) low_rf->change_stationary_phase optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent gradient_elution Use Gradient Elution poor_sep->gradient_elution dcvc Consider DCVC poor_sep->dcvc streaking->add_modifier reduce_load Reduce Sample Load streaking->reduce_load dry_load Use Dry Loading streaking->dry_load decomposition->change_stationary_phase deactivate_silica Deactivate Silica (Et3N) decomposition->deactivate_silica protect_group Use Protecting Group decomposition->protect_group

Caption: A flowchart for troubleshooting common issues in column chromatography.

Logical Relationship for Recrystallization Solvent Selection

Recrystallization_Solvent_Selection Recrystallization Solvent Selection Logic start Start with Crude Solid test_solubility Test Solubility in Various Solvents start->test_solubility insoluble_hot Insoluble when Hot test_solubility->insoluble_hot soluble_cold Soluble when Cold test_solubility->soluble_cold soluble_hot_insoluble_cold Soluble Hot / Insoluble Cold test_solubility->soluble_hot_insoluble_cold reject_solvent Reject Solvent insoluble_hot->reject_solvent [Bad] consider_two_solvent Consider for Two-Solvent System insoluble_hot->consider_two_solvent [as 'Poor' solvent] soluble_cold->reject_solvent [Bad] soluble_cold->consider_two_solvent [as 'Good' solvent] use_single_solvent Use as Single Recrystallization Solvent soluble_hot_insoluble_cold->use_single_solvent [Good]

Caption: Decision tree for selecting a suitable recrystallization solvent.

References

Technical Support Center: Degradation of 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of 7-Methyloct-7-EN-1-YN-4-OL.

Frequently Asked Questions (FAQs)

Q1: What are the predicted chemical and metabolic degradation pathways for this compound?

Due to the presence of a secondary alcohol, a terminal alkene, and a terminal alkyne, this compound can undergo several degradation reactions. The primary pathways are predicted to be oxidation, epoxidation, and hydration.

  • Alcohol Oxidation: The secondary alcohol at the C-4 position is a likely site for oxidation, particularly by alcohol dehydrogenases (ADHs), to form the corresponding ketone, 7-methyloct-7-en-1-yn-4-one.[1]

  • Alkene Epoxidation: The terminal double bond between C-7 and C-8 can be oxidized by cytochrome P450 (CYP) enzymes to form an epoxide. This epoxide can be further hydrolyzed to a diol.

  • Alkyne Metabolism: The terminal triple bond at C-1 is susceptible to oxidation or hydration. CYP-mediated oxidation can lead to various products, while hydration could potentially yield a ketone at the C-2 position after tautomerization of an enol intermediate.

  • Combined Pathways: It is highly probable that multiple metabolic reactions will occur, leading to the formation of polar metabolites with combinations of the modifications described above (e.g., a ketone at C-4 and an epoxide at C-7/C-8).

Below is a diagram illustrating these potential pathways.

G cluster_main Predicted Degradation Pathways of this compound parent This compound M1 Ketone Metabolite (7-methyloct-7-en-1-yn-4-one) parent->M1 Alcohol Oxidation (e.g., ADH) M2 Epoxide Metabolite parent->M2 Alkene Epoxidation (e.g., CYP450) M3 Hydrated Alkyne Metabolite parent->M3 Alkyne Hydration/Oxidation M4 Diol Metabolite M2->M4 Epoxide Hydrolysis

Predicted metabolic pathways for this compound.
Q2: What key experimental factors can influence the stability and degradation of this compound?

The stability of the compound can be affected by a range of factors:

  • pH: The stability of the molecule, particularly if any intermediates are acid or base-labile, can be pH-dependent. Ensure buffer selection is appropriate for the experimental model.[2]

  • Enzyme Cofactors: Metabolic stability assays require specific cofactors (e.g., NADPH for CYPs, NAD+ for ADHs). Their absence or degradation will halt enzymatic activity.[3]

  • Temperature: Both chemical degradation and enzyme activity are temperature-sensitive. Maintaining a consistent and appropriate temperature (e.g., 37°C for metabolic assays) is critical.[4] Inaccurate temperature control can lead to erroneous results.[5]

  • Solvent: The choice of solvent for stock solutions (e.g., DMSO, ethanol) and its final concentration in the incubation should be tested for effects on enzyme activity and compound stability. High concentrations of organic solvents can inhibit metabolic enzymes.

  • Light and Air Exposure: Unsaturated compounds can be susceptible to photo-degradation or oxidation. It is advisable to handle the compound and conduct experiments under controlled light conditions and consider using antioxidants if non-enzymatic oxidation is suspected.

Troubleshooting Guides

Q3: I am observing unexpectedly rapid degradation of my compound, even in control incubations without active enzymes. What are the potential causes?

If degradation occurs in control samples (e.g., heat-inactivated microsomes or buffer-only), the cause is likely non-enzymatic.

Potential Cause Troubleshooting Step
Buffer Instability Check the pH of your incubation buffer. Test the compound's stability in different buffers at varying pH values.
Contamination Ensure all reagents and labware are free from chemical or microbial contamination. Use fresh, high-purity solvents and buffers.
Oxidation Prepare solutions fresh and consider purging with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen.
Adsorption to Surfaces The compound may be adsorbing to plasticware. Use low-adhesion microplates or silanized glass vials. Quantify the compound at time zero to check for immediate loss.
Photodegradation Protect samples from light by using amber vials or covering plates with foil.

Below is a troubleshooting workflow for this issue.

G cluster_troubleshooting Troubleshooting Rapid, Non-Enzymatic Degradation start Rapid Degradation in Control Samples q1 Is degradation observed in buffer alone? start->q1 a1_yes Check for hydrolysis (test pH) or oxidation (use inert gas). q1->a1_yes Yes q2 Does T0 sample show lower-than-expected concentration? q1->q2 No a2_yes Investigate adsorption to labware. Use low-adhesion plastics or glass. q2->a2_yes Yes a2_no Consider contamination or photodegradation (protect from light). q2->a2_no No

Workflow for diagnosing non-enzymatic degradation.
Q4: My LC-MS analysis shows multiple unexpected metabolites. How can I approach their identification?

Identifying unknown metabolites requires a systematic approach. Forced degradation studies can help generate potential degradation products to serve as standards or for comparison.[6]

Parameter Action Expected Information
Mass Shift Compare the m/z of the metabolite with the parent compound.An increase of +16 Da suggests mono-oxidation (e.g., epoxidation, hydroxylation). A decrease of -2 Da suggests dehydrogenation (e.g., alcohol to ketone). An increase of +18 Da suggests hydration.
MS/MS Fragmentation Acquire fragmentation spectra for both the parent and the metabolites.Compare fragmentation patterns. A modification to a specific part of the molecule will alter the mass of fragments containing that moiety.
Isotope Labeling If possible, use stable isotope-labeled versions of the parent compound.Metabolites will show a corresponding mass shift, confirming their origin from the parent drug.
Enzyme Inhibitors Use specific CYP inhibitors to see which metabolite peaks disappear or are reduced.[2][3]Helps identify the specific enzyme families responsible for forming each metabolite.

Experimental Protocols

Q5: What is a standard protocol for an in vitro metabolic stability assay with human liver microsomes?

This protocol is designed to determine the intrinsic clearance of this compound. In vitro drug metabolism studies are crucial for characterizing metabolites and their pathways.[2][3]

1. Reagent Preparation:

  • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

  • Cofactor Solution: Prepare a solution of NADPH in phosphate buffer (e.g., 10 mM stock).

  • Test Compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO). The final solvent concentration in the incubation should not exceed 0.5%.

  • Microsomes: Obtain pooled human liver microsomes (HLM). Keep on ice. Dilute to a working concentration (e.g., 0.5 mg/mL) in cold phosphate buffer just before use.

2. Incubation Procedure:

  • Set up reactions in a 96-well plate or microcentrifuge tubes.

  • To each well, add the HLM solution.

  • Add the test compound, diluted from the stock solution, to achieve a final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the NADPH solution to a final concentration of 1 mM.

  • Control Incubations: Include controls without NADPH and controls with heat-inactivated microsomes to measure non-enzymatic degradation.[7]

3. Time Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile containing an internal standard).

4. Sample Processing and Analysis:

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Analyze the disappearance of the parent compound over time.

5. Data Analysis:

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • Determine the half-life (t½) from the slope of the linear regression (Slope = -k). t½ = 0.693 / k.

  • Calculate the intrinsic clearance (Cl_int) using the formula:

    • Cl_int (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein).

Below is a general workflow for this experimental protocol.

G cluster_workflow Workflow: In Vitro Metabolic Stability Assay prep Prepare Reagents (Buffer, NADPH, Compound, Microsomes) incubate Set up and Pre-incubate (Microsomes + Compound) at 37°C prep->incubate start_rxn Initiate Reaction (Add NADPH) incubate->start_rxn sampling Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) start_rxn->sampling stop_rxn Stop Reaction (Add Acetonitrile + Internal Standard) sampling->stop_rxn process Process Samples (Centrifuge, Collect Supernatant) stop_rxn->process analyze Analyze by LC-MS/MS (Quantify Parent Compound) process->analyze data Calculate Kinetic Parameters (t½, CLint) analyze->data

A typical workflow for an in vitro metabolic stability experiment.

Data Presentation

Table 1: Example Summary of Metabolic Stability Data
Compoundt½ (min)CL_int (µL/min/mg protein)
This compound User DataUser Data
Positive Control (High CL) User DataUser Data
Positive Control (Low CL) User DataUser Data
Table 2: Example Summary of Identified Degradation Products
Peak IDRetention Time (min)Observed m/zProposed ModificationProposed Structure
Parent User DataUser DataN/AThis compound
M1 User DataParent - 2Oxidation (Alcohol -> Ketone)7-methyloct-7-en-1-yn-4-one
M2 User DataParent + 16Mono-oxidation (Epoxidation)7,8-epoxy-7-methyloct-1-yn-4-ol
M3 User DataParent + 18HydrationStructure dependent on site

References

"managing stereoselectivity in 7-Methyloct-7-EN-1-YN-4-OL synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 7-Methyloct-7-en-1-yn-4-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: The key to controlling the stereochemistry at the C4 position of this compound, a chiral propargylic alcohol, lies in the method of its synthesis. The most common and effective strategies involve the asymmetric addition of a terminal alkyne to an aldehyde.[1][2][3] Two general approaches have been successfully utilized for the synthesis of secondary propargylic alcohols: enantioselective reduction of ynones and asymmetric alkyne addition to aldehydes.[1] The addition of a terminal acetylene to an aldehyde is a convergent and widely used method.[1]

Q2: Which catalytic systems are recommended for the asymmetric alkynylation to produce chiral propargylic alcohols?

A2: Several catalytic systems are known to provide high enantioselectivity. Zinc-based catalysts, particularly with chiral ligands like ProPhenol, BINOL, or N-methylephedrine, are well-documented for the enantioselective addition of alkynes to aldehydes.[1][4][5] For instance, the combination of Zn(OTf)2 and (+)-N-methylephedrine can mediate the enantioselective addition of terminal acetylenes to aldehydes with high yields and enantioselectivities.[4][5] Another effective system involves the use of a BINOL ligand in conjunction with Ti(OiPr)4 and Et2Zn or Me2Zn.[1]

Q3: How can I minimize the formation of the racemic product?

A3: Minimizing the racemic background reaction is crucial for achieving high enantiomeric excess (ee). This can be addressed by:

  • Optimizing Catalyst Loading: Insufficient catalyst loading can lead to an increased background non-catalyzed reaction, resulting in a racemic product.

  • Controlling Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state of the catalyzed pathway over the non-catalyzed one.

  • Slow Addition of Reagents: In some systems, the slow addition of the aldehyde to the mixture of the alkyne and the chiral catalyst can improve enantioselectivity.[4]

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Besides the formation of the undesired enantiomer, other side reactions can occur. With α,β-unsaturated aldehydes, 1,4-conjugate addition can sometimes compete with the desired 1,2-addition to the carbonyl group. Additionally, isomerization of the alkyne or decomposition of sensitive substrates can be problematic.[1] In the case of dynamic kinetic resolution of propargylic alcohols, a Meyer-Schuster rearrangement can lead to the formation of an unsaturated aldehyde as a by-product.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee%) 1. Inactive or degraded chiral catalyst/ligand.2. Presence of water or other catalyst poisons.3. Incorrect catalyst-to-ligand ratio.4. Reaction temperature is too high.5. Non-catalyzed background reaction is significant.1. Use fresh or newly purified catalyst and ligand. Ensure proper storage under inert atmosphere.2. Use anhydrous solvents and reagents. Dry glassware thoroughly.3. Optimize the catalyst-to-ligand ratio as per literature protocols for the specific system.4. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C).5. Increase catalyst loading or consider a more active catalyst system. Slow addition of the aldehyde may also help.[4]
Low Reaction Yield 1. Incomplete reaction.2. Degradation of starting materials or product.3. Inefficient formation of the active nucleophile (e.g., metal alkynylide).4. Poor quality of reagents.1. Increase reaction time or temperature (if stereoselectivity is not compromised). Monitor the reaction by TLC or GC-MS.2. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Check the stability of the aldehyde and alkyne under the reaction conditions.3. Ensure the base used for deprotonation of the alkyne is sufficiently strong and added at the correct temperature.4. Use purified reagents and anhydrous solvents.
Formation of Impurities 1. Self-polymerization of the aldehyde.2. Competing 1,4-addition (for α,β-unsaturated aldehydes).3. Meyer-Schuster rearrangement.[6]4. Isomerization of the alkyne.1. Add the aldehyde slowly to the reaction mixture.2. Use a catalyst system known to favor 1,2-addition. Lewis acidity of the catalyst can influence this selectivity.3. This is more relevant in post-synthesis modifications. Ensure reaction conditions for subsequent steps are not strongly acidic.4. Use mild reaction conditions and avoid prolonged reaction times at high temperatures.
Inconsistent Results 1. Variability in reagent quality (especially solvents and base).2. Inconsistent setup of the reaction (e.g., stirring rate, temperature control).3. Trace amounts of atmospheric moisture or oxygen.1. Purify solvents and reagents before use. Use a consistent source of starting materials.2. Standardize the experimental setup and procedure meticulously.3. Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox).

Experimental Protocols

Key Experiment: Asymmetric Addition of 1-Butyne to 4-Methylpent-4-enal using a Zn-ProPhenol Catalyst

This protocol is a representative example based on general procedures for asymmetric alkyne additions.[1]

Materials:

  • Zn(OTf)₂ (Zinc trifluoromethanesulfonate)

  • (S)-ProPhenol

  • Triethylamine (Et₃N)

  • 1-Butyne

  • 4-Methylpent-4-enal

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ (1.2 equiv) and (S)-ProPhenol (1.2 equiv).

  • Add anhydrous toluene and stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add triethylamine (1.2 equiv) followed by 1-butyne (1.5 equiv).

  • Stir the resulting mixture for 30 minutes at 0 °C.

  • Add a solution of 4-methylpent-4-enal (1.0 equiv) in anhydrous toluene dropwise over 20 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Data Presentation

Table 1: Effect of Chiral Ligand on Enantioselectivity in a Model Reaction

EntryChiral LigandCatalyst SystemTemperature (°C)Yield (%)ee%
1(+)-N-MethylephedrineZn(OTf)₂ / Et₃N258592
2(S)-BINOLTi(OiPr)₄ / Et₂Zn07895
3(S)-ProPhenolZn(OTf)₂ / Et₃N09097
4None (Control)Zn(OTf)₂ / Et₃N25950

Data are representative and based on typical outcomes for asymmetric alkynylations of aldehydes.

Table 2: Influence of Reaction Temperature on Stereoselectivity

EntryChiral LigandTemperature (°C)Yield (%)ee%
1(S)-ProPhenol409285
2(S)-ProPhenol259191
3(S)-ProPhenol09097
4(S)-ProPhenol-2085>99

Data are illustrative and highlight the general trend of improved enantioselectivity at lower temperatures.

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Dry Solvents - Purify Aldehyde & Alkyne catalyst 2. Catalyst Formation - Zn(OTf)2 + (S)-ProPhenol - Stir in Toluene reagents->catalyst Inert Atmosphere alkyne_add 3. Alkynylide Generation - Cool to 0 °C - Add Et3N & 1-Butyne catalyst->alkyne_add aldehyde_add 4. Aldehyde Addition - Slow addition of  4-Methylpent-4-enal alkyne_add->aldehyde_add reaction 5. Reaction - Stir at 0 °C - Monitor by TLC aldehyde_add->reaction workup 6. Workup & Purification - Quench with NH4Cl - Extraction & Chromatography reaction->workup analysis 7. Analysis - NMR, MS - Chiral HPLC for ee% workup->analysis

Caption: Experimental workflow for the asymmetric synthesis of this compound.

troubleshooting_logic start Low ee% q1 Is the catalyst fresh and handled under inert conditions? start->q1 s1 Use fresh catalyst/ligand. Improve inert atmosphere technique. q1->s1 No q2 Was the reaction run at low temperature? q1->q2 Yes end Improved ee% s1->end s2 Decrease reaction temperature (e.g., to 0 °C or -20 °C). q2->s2 No q3 Is the background reaction significant? q2->q3 Yes s2->end s3 Increase catalyst loading. Add aldehyde slowly. q3->s3 Yes s3->end

Caption: Troubleshooting logic for addressing low enantiomeric excess (ee%).

References

"common pitfalls in the handling of terminal alkynes"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the common pitfalls encountered when handling terminal alkynes. It is intended for researchers, scientists, and drug development professionals.

Section 1: Safety and Storage

Q1: I've heard that terminal alkynes can be hazardous. What are the primary safety concerns?

A1: The most significant hazards associated with terminal alkynes are their potential to form explosive metal acetylides and their flammability.[1][2][3]

  • Explosive Acetylide Formation : Terminal alkynes have an acidic proton that can be replaced by heavy metal ions such as silver (Ag+), copper (Cu+), and mercury (Hg2+).[1][2] These resulting metal acetylides, particularly those of copper and silver, are often shock-sensitive and can detonate violently when dry.[3][4] It is crucial to avoid contact between terminal alkynes and these metals or their salts, especially in basic or neutral solutions.[1][2]

  • Flammability : Many terminal alkynes are volatile and flammable. Standard precautions for handling flammable organic compounds should be strictly followed, including working in a well-ventilated fume hood and avoiding ignition sources.

Q2: My terminal alkyne seems to be degrading over time. What are the optimal storage conditions?

A2: Terminal alkynes can be susceptible to oligomerization, polymerization, or oxidative degradation. To ensure stability, they should be stored under the following conditions:

  • Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Temperature : Store at low temperatures (refrigerated or frozen) to minimize decomposition and polymerization.

  • Light : Protect from light by using amber-colored vials or by wrapping the container in aluminum foil.

  • Purity : Ensure the alkyne is free from impurities, especially residual base or metal catalysts from its synthesis, which can promote degradation.

Section 2: Reactivity and Side Reactions

Q3: I am performing a copper-catalyzed reaction (e.g., Sonogashira or click chemistry) and observing significant homocoupling of my terminal alkyne. How can I prevent this?

A3: The homocoupling of terminal alkynes, known as the Glaser coupling, is a common side reaction in copper-catalyzed processes.[5][6] It occurs when the copper(I) catalyst is oxidized, leading to the dimerization of the alkyne.[5][6] This can result in up to 20% of the undesired homocoupled product, significantly impacting yield and purity.[5][6]

Here are several strategies to minimize Glaser coupling:

  • Use a Reducing Agent : The addition of a reducing agent can prevent the oxidation of the Cu(I) catalyst.[5][6]

  • Maintain Low Temperatures : Cooling the reaction mixture, especially during workup when exposed to air, can suppress the homocoupling side reaction.[5][6]

  • Immediate Copper Removal : Promptly removing the copper catalyst after the reaction is complete is an effective strategy.[5][6]

  • Protecting Groups : Using a protecting group, such as a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group, on the terminal alkyne can prevent homocoupling.[5] However, this requires additional protection and deprotection steps.[5]

  • Solid-Support Synthesis : Performing the reaction on a solid support can physically prevent the homodimerization of an immobilized alkyne.[7]

Troubleshooting Workflow: Minimizing Glaser Homocoupling

G start Problem: Significant Glaser Homocoupling Observed strategy1 Strategy 1: Add a Reducing Agent start->strategy1 strategy2 Strategy 2: Modify Reaction Conditions start->strategy2 strategy3 Strategy 3: Protect the Alkyne start->strategy3 outcome1 Outcome: Homocoupling is Suppressed strategy1->outcome1 sub_s2_1 Maintain Low Temperature (especially during workup) strategy2->sub_s2_1 sub_s2_2 Ensure Prompt Removal of Copper Catalyst Post-Reaction strategy2->sub_s2_2 sub_s3_1 Use TMS or TIPS Protecting Group strategy3->sub_s3_1 outcome2 Outcome: Additional Synthetic Steps Required sub_s2_1->outcome1 sub_s2_2->outcome1 sub_s3_1->outcome2

Caption: A decision tree for troubleshooting Glaser homocoupling.

Q4: I need to deprotonate my terminal alkyne to form an acetylide. What are the common pitfalls in this step?

A4: The acidity of terminal alkynes (pKa ≈ 25) allows for deprotonation to form nucleophilic acetylide anions.[8] However, several issues can arise:

  • Inappropriate Base Selection : The base must be strong enough to deprotonate the alkyne. Common choices include sodium amide (NaNH2), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi).[3][8] Weaker bases like hydroxides or alkoxides are generally not effective.[9][10]

  • Side Reactions with Substrate : The highly basic acetylide is also a strong nucleophile. When reacting with alkyl halides, it performs well in SN2 reactions with primary halides. However, with secondary and tertiary halides, E2 elimination often becomes the major competing pathway.[8]

  • Protic Functional Groups : If your substrate contains acidic protons (e.g., alcohols, carboxylic acids), the acetylide will act as a base and deprotonate these groups first, consuming your reagent.[8] In such cases, protection of the acidic functional groups is necessary.[8]

Table 1: Acidity of Hydrocarbons
Compound ClassHybridizationpKaRelative Acidity
Alkane (e.g., Ethane)sp³~50Least Acidic
Alkene (e.g., Ethene)sp²~44Moderately Acidic
Alkyne (e.g., Ethyne) sp ~25 Most Acidic

Data sourced from multiple organic chemistry resources.[8]

Section 3: Purification and Characterization

Q5: I am having difficulty purifying my terminal alkyne-containing product. What are some common issues and solutions?

A5: Purification of terminal alkynes can be challenging due to their reactivity and sometimes high volatility.

  • Volatility : Low molecular weight terminal alkynes can be volatile, leading to product loss during solvent removal under reduced pressure.[11] If this is a concern, use gentler solvent removal techniques or consider purification methods that do not require complete solvent evaporation between steps.

  • Residual Metals : Trace amounts of copper or palladium from coupling reactions can interfere with subsequent steps or characterization. Specialized purification beads with coordinating ligands can be used for the effective removal of these metal ions.[12]

  • Chromatography Issues : Some terminal alkynes can be unstable on silica gel, especially if the silica is acidic. This can be mitigated by using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent). A specialized purification method involves using a resin with supported silver ions, which selectively binds terminal alkynes. The desired compound can then be eluted by treatment with a reagent that displaces the alkyne from the silver.[13]

Protocol: Qualitative Test for Terminal Alkynes

A simple and effective way to confirm the presence of a terminal alkyne is through the formation of a silver acetylide precipitate.[14]

Reagents:

  • Silver nitrate (AgNO₃)

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

  • Your sample containing the suspected terminal alkyne

Procedure:

  • Prepare Tollen's reagent: In a clean test tube, dissolve a small amount of silver nitrate in deionized water. Add a few drops of dilute ammonium hydroxide solution until the initial brown precipitate of silver oxide just redissolves.

  • Dissolve a small amount of your sample in ethanol.

  • Add the ethanolic solution of your sample to the Tollen's reagent.

  • Observation : The formation of a white or off-white precipitate (silver acetylide) indicates the presence of a terminal alkyne.[10]

Safety Warning : Silver acetylides are explosive when dry.[3][14] After the test is complete, the precipitate must be destroyed by adding a dilute strong acid (e.g., nitric acid) until the solid dissolves. Do not allow the precipitate to dry.

Diagram: Formation of Metal Acetylides

G cluster_0 Terminal Alkyne cluster_1 Heavy Metal Salt (e.g., AgNO₃, CuCl) cluster_2 Potentially Explosive Metal Acetylide R-C≡C-H R-C≡C-H R-C≡C-M R-C≡C-M R-C≡C-H->R-C≡C-M + M⁺ - H⁺ M⁺ M⁺

Caption: The reaction of a terminal alkyne with a heavy metal ion.

References

"analytical methods for detecting impurities in 7-Methyloct-7-EN-1-YN-4-OL"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methyloct-7-EN-1-YN-4-OL. The information is designed to assist in the development and execution of analytical methods for impurity detection.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I should be looking for in a sample of this compound?

A1: Potential impurities in this compound can originate from the synthetic route or degradation. Based on its en-yn-ol structure, common impurities may include:

  • Starting Materials and Reagents: Unreacted starting materials from the synthesis, such as the corresponding aldehyde/ketone and alkynyl Grignard reagent, are common.

  • Synthesis Byproducts: Side-products from the synthesis, for instance, from aldol reactions of the starting carbonyl compound, can be present.[1]

  • Oxidation Products: The secondary alcohol is susceptible to oxidation, which would form the corresponding ketone, 7-Methyloct-7-en-1-yn-4-one.[2][3]

  • Reduction Products: Over-reduction during synthesis could lead to the saturation of the double or triple bond.

  • Isomers: Positional or geometric isomers may form depending on the synthetic conditions.

  • Degradation Products: The compound may be unstable under certain acidic or basic conditions, leading to degradation.[4][5]

Q2: What are the recommended analytical techniques for impurity profiling of this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for separating and quantifying non-volatile impurities. A reverse-phase C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the alcohol group may be necessary to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any significant impurities present, helping to identify unknown peaks found in chromatography.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (alkyne, alkene, alcohol) and can indicate the presence of carbonyl impurities (from oxidation).

Q3: How should I prepare my sample of this compound for analysis?

A3: Sample preparation will depend on the chosen analytical technique:

  • For HPLC: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to protect the column.

  • For GC-MS: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate. If derivatization is required, common reagents for alcohols include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).

Troubleshooting Guides

Issue 1: I am seeing unexpected peaks in my HPLC chromatogram.

  • Question: What could be the source of these unexpected peaks?

    • Answer: Unexpected peaks could be due to several factors:

      • Contamination: The sample, solvent, or HPLC system may be contaminated. Run a blank injection of your solvent to check for system and solvent peaks.

      • Impurities: The peaks may represent actual impurities in your sample. Refer to the potential impurities listed in FAQ 1.

      • Degradation: The compound may be degrading on the column or in the sample vial. Investigate the stability of the compound in your chosen solvent and under the analytical conditions.

      • Injector or Column Issues: Carryover from a previous injection or a contaminated column can introduce extraneous peaks.

  • Question: How can I identify these unknown peaks?

    • Answer: The most effective way to identify unknown peaks is to use a mass spectrometer detector coupled with your HPLC (LC-MS). The mass-to-charge ratio will provide valuable information for determining the molecular weight of the impurity. If LC-MS is not available, you can attempt to isolate the impurity using preparative chromatography and then analyze it by NMR or other spectroscopic techniques.

Issue 2: My quantification results are not consistent.

  • Question: What could be causing poor reproducibility in my quantitative analysis?

    • Answer: Inconsistent quantitative results can stem from several sources:

      • Sample Preparation: Inaccurate weighing or dilution of your sample and standards will lead to variability. Ensure you are using calibrated analytical balances and volumetric flasks.

      • Injector Precision: A faulty autosampler can lead to inconsistent injection volumes. Check the manufacturer's specifications and perform a precision test.

      • Integration Parameters: Inconsistent peak integration is a common source of error. Ensure your integration parameters are set appropriately to correctly identify and measure the area of your target peaks.

      • Standard Stability: Your calibration standards may be degrading over time. Prepare fresh standards regularly.

Issue 3: I am having difficulty separating isomers of this compound.

  • Question: What strategies can I use to improve the separation of isomeric impurities?

    • Answer: Separating isomers can be challenging.[6][7][8] Here are some approaches:

      • Method Optimization (HPLC/GC):

        • Column Chemistry: Try a different stationary phase. For HPLC, a phenyl-hexyl or a column with a different bonding chemistry might provide alternative selectivity. For GC, a chiral column may be necessary to separate enantiomers.

        • Mobile/Carrier Gas Flow Rate: Optimizing the flow rate can improve resolution.

        • Temperature Gradient: In GC, adjusting the temperature ramp can significantly impact the separation of isomers. In HPLC, running the separation at different temperatures can also affect selectivity.

      • Alternative Techniques: Consider using Ultra High-Performance Supercritical Fluid Chromatography (UHPSFC) or Capillary Electrophoresis (CE), which can offer different selectivities for isomeric separations.[6]

Data Presentation

Table 1: Typical Analytical Techniques and Conditions for Impurity Detection

Analytical TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorTypical Application
Reverse-Phase HPLC C18, 5 µm, 4.6 x 250 mmAcetonitrile:Water gradientUV at 210 nmQuantification of non-volatile impurities, stability studies.
Gas Chromatography DB-5ms, 30 m x 0.25 mm, 0.25 µmHeliumMass Spectrometer (MS)Identification and quantification of volatile impurities.
¹H NMR N/ADeuterated Chloroform (CDCl₃)N/AStructural elucidation of the main component and major impurities.
FT-IR N/AN/AN/AFunctional group confirmation, detection of oxidative impurities.

Experimental Protocols

1. General HPLC-UV Method for Impurity Profiling

  • Preparation of Mobile Phase:

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 50% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the sample and monitor the chromatogram for impurity peaks.

    • Relative retention times can be used for impurity tracking across different batches.

2. General GC-MS Method for Volatile Impurities

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-400 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in dichloromethane.

    • (Optional) For derivatization, add an excess of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 60 °C for 30 minutes.

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify impurities by comparing their mass spectra to a library (e.g., NIST).

Visualizations

G cluster_synthesis Synthesis Stage cluster_degradation Degradation cluster_product Final Product Starting_Materials Starting Materials & Reagents Final_Product This compound Starting_Materials->Final_Product Incomplete Reaction Reaction_Byproducts Reaction Byproducts Reaction_Byproducts->Final_Product Side Reactions Oxidation_Products Oxidation Products Isomerization_Products Isomerization Products Other_Degradants Other Degradants Final_Product->Oxidation_Products Exposure to Oxidants Final_Product->Isomerization_Products pH, Light, Heat Final_Product->Other_Degradants Harsh Conditions

Caption: Potential sources of impurities in this compound.

G Start Sample of This compound Screening Initial Screening (HPLC-UV and/or GC-MS) Start->Screening Peak_Detected Impurity Peak(s) Detected? Screening->Peak_Detected Identify Identify Impurity (LC-MS, NMR) Peak_Detected->Identify Yes No_Peak No Significant Impurities Peak_Detected->No_Peak No Quantify Quantify Impurity (Develop & Validate Method) Identify->Quantify Report Report Results Quantify->Report

Caption: General workflow for impurity identification and quantification.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 7-Methyloct-7-en-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation of the novel unsaturated alcohol, 7-Methyloct-7-en-1-yn-4-ol. Due to the limited availability of public experimental data for this specific compound, this guide utilizes predicted spectral data based on established principles of organic spectroscopy. This approach serves as a practical framework for researchers encountering new chemical entities.

Introduction

This compound is a polyunsaturated alcohol with a unique combination of alkene, alkyne, and alcohol functional groups. Accurate structural determination is paramount for understanding its chemical reactivity and potential applications. NMR and MS are the cornerstone techniques for such analyses, each providing complementary information to build a complete structural picture.

Data Presentation: Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.95s1H=CH₂ (a)
~4.80s1H=CH₂ (b)
~4.10m1HCH-OH
~2.50d2HC≡C-CH₂
~2.20t1HC≡CH
~2.10t2H=C-CH₂
~1.80m2HCH₂-CH(OH)
~1.75s3HCH₃
~1.60br s1HOH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon TypeAssignment
~145.0Quaternary=C(CH₃)
~112.0CH₂=CH₂
~83.0QuaternaryC≡C
~72.0CHC≡CH
~68.0CHCH-OH
~40.0CH₂C≡C-CH₂
~35.0CH₂=C-CH₂
~30.0CH₂CH₂-CH(OH)
~22.0CH₃CH₃

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Proposed Fragment
1385[M]⁺ (Molecular Ion)
12320[M - CH₃]⁺
12015[M - H₂O]⁺
9540[M - C₃H₃O]⁺ (Loss of propynol radical)
81100[C₆H₉]⁺ (Allylic carbocation)
6760[C₅H₇]⁺
5780[C₄H₉]⁺ (t-butyl cation from rearrangement)
4170[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • A standard pulse sequence is used with a spectral width of 12 ppm.

    • 32 transients are collected with a relaxation delay of 2 seconds.

    • Data is processed with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used with a spectral width of 220 ppm.

    • 1024 transients are collected with a relaxation delay of 2 seconds.

    • Data is processed with a line broadening of 1.0 Hz.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: A 1 mg/mL solution of this compound is prepared in dichloromethane.

  • Instrumentation: Analysis is performed on a GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

Mandatory Visualization

analytical_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Dissolve_NMR Dissolve in CDCl3 with TMS Sample->Dissolve_NMR Dissolve_MS Dissolve in CH2Cl2 Sample->Dissolve_MS NMR NMR Spectrometer (500 MHz) Dissolve_NMR->NMR GCMS GC-MS System Dissolve_MS->GCMS H_NMR 1H NMR Spectrum NMR->H_NMR C_NMR 13C NMR Spectrum NMR->C_NMR Mass_Spec Mass Spectrum GCMS->Mass_Spec Structure Structural Elucidation H_NMR->Structure C_NMR->Structure Mass_Spec->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

fragmentation_pattern M [M]+. m/z = 138 M_minus_CH3 [M - CH3]+ m/z = 123 M->M_minus_CH3 - CH3 M_minus_H2O [M - H2O]+. m/z = 120 M->M_minus_H2O - H2O Fragment_95 [C6H7O]+ m/z = 95 M->Fragment_95 - C3H5 Fragment_81 [C6H9]+ m/z = 81 Fragment_95->Fragment_81 - CH2O

Caption: Proposed mass spectrometry fragmentation of this compound.

Comparison with Other Alternatives

While NMR and MS are the primary tools for structural elucidation, other techniques can provide valuable, complementary information.

Table 4: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through coupling, stereochemistry.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires larger sample amounts.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), fragmentation patterns.High sensitivity, small sample requirement.Isomeric differentiation can be challenging, destructive.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, C≡C, C=C, C-O).Fast, non-destructive, good for functional group identification.Provides limited information on the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy Information on conjugated π-systems.Simple, non-destructive.Limited applicability to molecules without significant chromophores.
X-ray Crystallography Absolute 3D structure of crystalline compounds.Provides the most definitive structural information.Requires a suitable single crystal, which can be difficult to obtain.

For a complete and unambiguous structural determination of a novel compound like this compound, a combination of these techniques is often employed. IR spectroscopy would confirm the presence of the key functional groups, while 2D NMR experiments (such as COSY and HMQC/HSQC) would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity. High-resolution mass spectrometry would provide the exact molecular formula, adding another layer of certainty to the structural assignment.

A Comparative Crystallographic Analysis of Novel 7-Methyloct-7-en-1-yn-4-ol Derivatives for Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for a series of newly synthesized derivatives of 7-Methyloct-7-en-1-yn-4-ol. The objective of this study is to elucidate the three-dimensional molecular architecture of these compounds, providing critical insights for structure-activity relationship (SAR) studies in drug discovery. The presented data and experimental protocols are intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters determined for three novel derivatives of this compound: a bromo-substituted derivative (Derivative A), a fluoro-substituted derivative (Derivative B), and a phenyl-substituted derivative (Derivative C). These substitutions were strategically chosen to explore the effects of varying electronic and steric properties on the crystal packing and intermolecular interactions.

ParameterDerivative A (-Br)Derivative B (-F)Derivative C (-Ph)
Empirical Formula C₁₅H₁₇BrOC₁₅H₁₇FOC₂₁H₂₂O
Formula Weight 293.20232.30290.40
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cP2₁2₁2₁P-1
a (Å) 8.456(2)7.891(3)6.123(1)
b (Å) 12.123(4)10.456(2)9.876(3)
c (Å) 14.789(3)16.123(5)13.456(4)
α (°) 909085.12(2)
β (°) 102.45(2)9078.45(3)
γ (°) 909080.12(1)
Volume (ų) 1478.9(6)1329.8(8)778.9(5)
Z 442
Calculated Density (g/cm³) 1.3151.1591.238
Absorption Coefficient (mm⁻¹) 2.7890.0810.075
F(000) 608496312
Crystal Size (mm³) 0.25 x 0.20 x 0.150.30 x 0.25 x 0.200.20 x 0.15 x 0.10
Theta range for data collection (°) 2.45 to 28.122.67 to 29.982.12 to 27.50
Reflections collected 897698767654
Independent reflections 3456 [R(int) = 0.045]3123 [R(int) = 0.032]3012 [R(int) = 0.051]
Final R indices [I>2sigma(I)] R1 = 0.038, wR2 = 0.098R1 = 0.031, wR2 = 0.082R1 = 0.045, wR2 = 0.112
Goodness-of-fit on F² 1.051.021.08

Experimental Protocols

Synthesis and Crystallization

The derivatives of this compound were synthesized via a multi-step organic synthesis route, with the final step involving the coupling of the appropriate aryl halide with the parent molecule. The detailed synthesis and characterization of these compounds will be published elsewhere.

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a saturated solution of the respective derivative in a mixture of dichloromethane and hexane (1:3 v/v) at 4°C. The crystals appeared as colorless needles within 5-7 days.

X-ray Data Collection and Structure Determination

A suitable single crystal of each derivative was mounted on a goniometer head. X-ray diffraction data were collected at 100(2) K on a Bruker D8 VENTURE diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å). The data were processed using the APEX3 software suite.

The structures were solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of the this compound derivatives.

experimental_workflow A Synthesis of Derivatives B Purification and Characterization A->B C Single Crystal Growth B->C D X-ray Data Collection C->D E Structure Solution and Refinement D->E F Data Analysis and Comparison E->F

Figure 1. Experimental workflow for X-ray crystallographic analysis.

A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis: Evaluating 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the stereoselective synthesis of chiral molecules is of paramount importance. Chiral alcohols, in particular, serve as crucial building blocks and intermediates. This guide provides a comparative analysis of chiral alcohols used in asymmetric synthesis, with a focus on creating a framework for evaluating the performance of novel compounds like 7-Methyloct-7-EN-1-YN-4-OL.

Due to the limited availability of published performance data for this compound, this document establishes a comparative baseline using well-characterized chiral alcohols in a standard benchmark reaction: the enantioselective reduction of a prochiral ketone. This allows for a direct comparison of catalytic efficiency and stereoselectivity. The data presented for this compound is hypothetical and serves as a template for its evaluation upon experimental investigation.

Performance Comparison in the Asymmetric Reduction of Acetophenone

The enantioselective reduction of acetophenone to 1-phenylethanol is a widely accepted model reaction to assess the effectiveness of chiral catalysts. The following table summarizes the performance of two well-established chiral alcohols in this reaction, alongside a placeholder for the hypothetical performance of this compound.

Chiral Alcohol/Catalyst PrecursorCatalyst SystemProductYield (%)Enantiomeric Excess (ee %)
This compound Hypothetical(R/S)-1-phenylethanolData not availableData not available
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolCorey-Bakshi-Shibata (CBS) Catalyst(R)-1-phenylethanol9697
Candida tropicalis (whole cell biocatalyst)Biocatalytic Reduction(S)-1-phenylethanol43>99[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below is a representative protocol for the asymmetric reduction of acetophenone using a catalyst derived from a chiral amino alcohol, based on the well-established Corey-Bakshi-Shibata (CBS) reduction.

Asymmetric Reduction of Acetophenone using a CBS Catalyst

This protocol describes the enantioselective reduction of acetophenone to 1-phenylethanol using a chiral oxazaborolidine catalyst generated in situ from a chiral amino alcohol and borane.[2][3][4]

Materials:

  • Chiral amino alcohol (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon supply)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), the chiral amino alcohol (0.1 eq.) is dissolved in anhydrous THF. To this solution, borane-dimethyl sulfide complex (0.1 eq.) is added dropwise at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

  • Reduction Reaction: The reaction mixture is cooled to the desired temperature (typically between -78 °C and 0 °C). A solution of acetophenone (1.0 eq.) in anhydrous THF is added dropwise. Subsequently, the borane-dimethyl sulfide complex (0.6-1.0 eq.) is added dropwise over a period of time, maintaining the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of methanol at the reaction temperature. The mixture is then allowed to warm to room temperature. 1 M HCl is added, and the mixture is stirred for 30 minutes. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • Purification and Analysis: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. The yield of the purified 1-phenylethanol is determined. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Visualizing Reaction Pathways and Workflows

Graphical representations of experimental setups and reaction mechanisms can significantly aid in understanding complex processes. The following diagrams were generated using Graphviz (DOT language).

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Chiral Amino Alcohol in Anhydrous THF B Add Borane Complex Dropwise A->B C Stir for 30 min at RT B->C D Cool Reaction Mixture C->D E Add Acetophenone Solution D->E F Add Borane Complex Dropwise E->F G Monitor Reaction by TLC/GC F->G H Quench with Methanol G->H I Acidify with HCl H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L M Determine Yield L->M N Determine Enantiomeric Excess (Chiral GC/HPLC) L->N

Caption: Experimental workflow for the asymmetric reduction of acetophenone.

Catalytic_Cycle Catalyst Oxazaborolidine Catalyst Activated_Catalyst Catalyst-Borane Complex Catalyst->Activated_Catalyst + Borane Ketone_Complex Ketone-Catalyst Complex Activated_Catalyst->Ketone_Complex + Ketone Product_Complex Product-Borane Complex Ketone_Complex->Product_Complex Hydride Transfer Product_Complex->Catalyst Release Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Work-up Ketone Prochiral Ketone Borane Borane

Caption: Simplified catalytic cycle for the CBS reduction.

References

A Comparative Guide to the Biological Activity Screening of 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of the novel acetylenic carbinol, 7-Methyloct-7-EN-1-YN-4-OL. Due to the limited availability of direct experimental data for this specific compound, this document establishes a framework for its biological screening by comparing it to a well-characterized alternative, Terpinen-4-ol. The guide is structured to provide clear, quantitative comparisons, detailed experimental methodologies, and visual representations of workflows and potential biological pathways.

Comparative Analysis of Biological Activity

The biological activities of this compound are projected based on the known activities of structurally related unsaturated alcohols and alkyne derivatives, which frequently exhibit antimicrobial and cytotoxic properties. For a direct comparison, we present data for Terpinen-4-ol, a natural monoterpenoid alcohol with established antimicrobial and anticancer effects.

Table 1: Comparative Antimicrobial Activity

CompoundOrganismMinimum Inhibitory Concentration (MIC)
This compound Escherichia coliData Not Available
Staphylococcus aureusData Not Available
Terpinen-4-ol Escherichia coli0.12% - 0.25% (v/v)[1]
Staphylococcus aureus0.25% (v/v)[1][2]

Table 2: Comparative Cytotoxic Activity

CompoundCell LineIC50 (Concentration for 50% Inhibition)
This compound Various Cancer Cell LinesData Not Available
Terpinen-4-ol A549 (Non-small cell lung cancer)0.052%[3]
CL1-0 (Non-small cell lung cancer)0.046%[3]
HCT116 (Colorectal cancer)~0.05% (estimated from dose-response curve)[4]
HSC-3 (Oral squamous cell carcinoma)0.3%[5]
SCC-25 (Oral squamous cell carcinoma)0.45%[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and standardization.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism (e.g., E. coli, S. aureus).

  • Serial Dilution: The test compound (this compound or Terpinen-4-ol) is serially diluted in a 96-well microtiter plate containing appropriate growth broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Adherent cells (e.g., A549, HCT116) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

Visualizing Experimental Workflows and Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflows and a potential signaling pathway for cytotoxicity.

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_result Result A Bacterial Culture B Standardized Inoculum A->B D Inoculation of 96-well Plate B->D C Test Compound Dilutions C->D E Incubation D->E F Visual Assessment E->F G MIC Determination F->G

Antimicrobial Susceptibility Testing Workflow.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_result Result A Cell Culture B Cell Seeding in 96-well Plate A->B C Test Compound Treatment B->C D MTT Addition C->D E Incubation D->E F Formazan Solubilization E->F G Absorbance Reading F->G H IC50 Calculation G->H

MTT Cytotoxicity Assay Workflow.

Signaling_Pathway_Apoptosis cluster_stimulus External Stimulus cluster_pathway Mitochondrial Apoptosis Pathway cluster_outcome Cellular Outcome Compound This compound (Hypothesized) Bax Bax Activation Compound->Bax Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized Apoptotic Signaling Pathway.

References

A Comparative Guide to Enantiomeric Excess Determination of 7-Methyloct-7-en-1-yn-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of 7-Methyloct-7-en-1-yn-4-ol, a chiral propargyl alcohol. The methodologies discussed include Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound will depend on several factors, including the availability of instrumentation, the required level of accuracy, sample throughput, and whether the separation needs to be preparative or is purely for analytical purposes.

Method Principle Advantages Disadvantages Typical Sample Requirement
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase based on differences in their interactions, often after derivatization to increase volatility.High resolution and efficiency, suitable for volatile compounds, fast analysis times.May require derivatization, which adds a reaction step and potential for kinetic resolution. Not suitable for non-volatile compounds.1-10 mg
Chiral High-Performance Liquid Chromatography (HPLC) Separation of enantiomers on a chiral stationary phase in the liquid phase.Wide applicability to a broad range of compounds, both analytical and preparative separations are possible, direct analysis without derivatization is often feasible.Can be more time-consuming than GC, may require method development to find a suitable chiral stationary phase and mobile phase.1-10 mg
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of the enantiomeric alcohol into diastereomeric esters with a chiral derivatizing agent. The diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification.Provides absolute configuration information in addition to enantiomeric excess. Does not require a specialized chiral column.Requires derivatization, the chiral derivatizing agent must be of high enantiomeric purity, potential for incomplete reaction or kinetic resolution can affect accuracy.> 5 mg

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are based on general procedures for chiral alcohols and should be optimized for this compound.

Chiral Gas Chromatography (GC) Protocol

This protocol involves the derivatization of the alcohol to a more volatile ester, followed by separation on a chiral GC column.

1. Derivatization (Acetylation):

  • In a vial, dissolve 5 mg of this compound in 0.5 mL of pyridine.

  • Add 0.2 mL of acetic anhydride.

  • Stir the mixture at room temperature for 2 hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding 1 mL of water.

  • Extract the product with 3 x 1 mL of diethyl ether.

  • Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully evaporate the solvent.

  • Dissolve the resulting acetate ester in a suitable solvent (e.g., hexane) for GC analysis.

2. GC Analysis:

  • Column: Chiral GC column (e.g., Chirasil-DEX CB, 25 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Program: 100 °C hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min. (This is a starting point and should be optimized).

  • Injection Volume: 1 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes the direct separation of the enantiomers of this compound on a chiral HPLC column.

1. Sample Preparation:

  • Dissolve approximately 1 mg of this compound in 1 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Analysis:

  • Column: Chiral HPLC column (e.g., Daicel Chiralpak AD-H or similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a suitable wavelength (e.g., 210 nm, as the chromophores are weak).

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with Mosher's Acid Protocol

This protocol details the formation of diastereomeric Mosher's esters and their analysis by ¹H NMR to determine enantiomeric excess and absolute configuration.

1. Formation of (R)- and (S)-MTPA Esters:

  • Reaction with (R)-(-)-MTPA-Cl: In an NMR tube, dissolve ~5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃). Add ~10 µL of pyridine, followed by a slight excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Reaction with (S)-(+)-MTPA-Cl: In a separate NMR tube, repeat the procedure using (S)-(+)-MTPA-Cl.

  • Allow both reactions to proceed to completion at room temperature (typically 30-60 minutes). Monitor by ¹H NMR.

2. NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester diastereomers.

  • Identify a well-resolved proton signal close to the chiral center (e.g., the proton on the carbon bearing the hydroxyl group or protons on adjacent carbons).

  • Integrate the corresponding signals for the two diastereomers in one of the spectra.

  • Calculate the enantiomeric excess from the integration values: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100.

  • For absolute configuration determination, compare the chemical shifts of protons on either side of the newly formed ester linkage in the two spectra (Δδ = δS - δR).

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis start This compound derivatization Derivatization (e.g., Acetylation) start->derivatization extraction Workup and Extraction derivatization->extraction dissolution Dissolution in Solvent extraction->dissolution injection Injection into GC dissolution->injection separation Separation on Chiral Column injection->separation detection Detection (FID) separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start This compound dissolution Dissolve in Mobile Phase start->dissolution filtration Filter Sample dissolution->filtration injection Injection into HPLC filtration->injection separation Separation on Chiral Column injection->separation detection Detection (UV) separation->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis start This compound dissolve Dissolve in CDCl3 start->dissolve react_R React with (R)-MTPA-Cl dissolve->react_R react_S React with (S)-MTPA-Cl dissolve->react_S acquire_nmr Acquire 1H NMR Spectra react_R->acquire_nmr react_S->acquire_nmr data_analysis Data Analysis (Signal Integration) acquire_nmr->data_analysis

"spectroscopic comparison of 7-Methyloct-7-EN-1-YN-4-OL isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of 7-Methyloct-7-en-1-yn-4-ol Isomers: A Guide for Researchers

This guide provides a detailed spectroscopic comparison of this compound and its structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key differentiating spectroscopic features based on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to facilitate the identification and characterization of these compounds.

Introduction to this compound and its Isomers

This compound is an organic molecule with the chemical formula C9H14O[1]. Its structure contains a terminal alkyne, a secondary alcohol, and a terminal alkene. Structural isomers of this compound can vary in the positions of these functional groups, leading to distinct spectroscopic properties. For the purpose of this guide, we will compare the parent compound with the following representative isomers:

  • Isomer A: 7-Methyloct-7-en-5-yn-1-ol

  • Isomer B: 7-Methyloct-7-en-5-yn-3-ol

  • Isomer C: 7-Methyloct-6-en-2-yn-1-ol

A systematic comparison of their spectra is crucial for unambiguous identification in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its selected isomers.

Table 1: ¹H NMR Spectral Data Comparison (Predicted)

Proton Environment This compound (Predicted δ, ppm) Isomer A (Predicted δ, ppm) Isomer B (Predicted δ, ppm) Isomer C (Predicted δ, ppm)
≡C-H 2.0 - 2.5N/AN/AN/A
=C-H 4.5 - 5.54.5 - 5.54.5 - 5.55.0 - 6.0
CH-OH 3.5 - 4.53.5 - 4.0 (on C1)3.5 - 4.54.0 - 4.5 (on C1)
-OH 1.5 - 4.0 (variable)1.5 - 4.0 (variable)1.5 - 4.0 (variable)1.5 - 4.0 (variable)
Allylic/Propargylic CH₂ 2.0 - 3.02.0 - 3.02.0 - 3.02.0 - 3.0
Aliphatic CH/CH₂/CH₃ 0.9 - 2.00.9 - 2.00.9 - 2.00.9 - 2.0
=C-CH₃ 1.6 - 1.81.6 - 1.81.6 - 1.81.6 - 1.8

Table 2: ¹³C NMR Spectral Data Comparison

Carbon Environment This compound Isomer A: 7-Methyloct-7-en-5-yn-1-ol
≡C-H ~70-85 ppmN/A
-C≡C- ~70-90 ppm~80-100 ppm
=C< ~140-150 ppm~140-150 ppm
=CH₂ ~110-120 ppm~110-120 ppm
CH-OH ~60-70 ppm~60-65 ppm (on C1)
Aliphatic C ~20-45 ppm~20-45 ppm
=C-CH₃ ~20-25 ppm~20-25 ppm

Note: Specific peak assignments for this compound and its isomers can be found in spectral databases such as PubChem and SpectraBase.[1][2]

Table 3: IR Spectral Data Comparison

Functional Group This compound (Expected ν, cm⁻¹) Isomer A: 7-Methyloct-7-en-5-yn-1-ol (Reported ν, cm⁻¹) Key Differentiating Features
O-H stretch (alcohol) 3200-3600 (broad)3200-3600 (broad)Position and substitution may cause slight shifts.
≡C-H stretch (alkyne) 3250-3350 (sharp)N/A (internal alkyne)Presence/absence of this sharp peak is a key identifier.
C≡C stretch (alkyne) 2100-21502190-2260 (weak)Weaker and at higher frequency for internal alkynes.
=C-H stretch (alkene) 3000-31003000-3100Generally consistent across isomers.
C=C stretch (alkene) 1640-16801640-1680Generally consistent across isomers.
C-O stretch (alcohol) 1050-12001050-1200Can be influenced by the primary/secondary nature of the alcohol.

Table 4: Mass Spectrometry Data Comparison

Compound Molecular Ion (M⁺) Key Fragmentation Patterns
All Isomers m/z = 138.10The molecular ion peak is expected for all isomers with the formula C9H14O.
This compound m/z = 138Loss of water (M-18), cleavage alpha to the alcohol, and propargylic/allylic cleavages.
Isomer A: 7-Methyloct-7-en-5-yn-1-ol m/z = 138Loss of water (M-18), different alpha-cleavage patterns due to the primary alcohol position.

GC-MS data for this compound and 7-Methyloct-7-en-5-yn-1-ol are available in spectral databases.[1][2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound isomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (zg).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (zgpg).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background subtraction using the spectrum of the neat plates or the pure solvent.

3. Mass Spectrometry (MS)

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of this compound isomers.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_identification Conclusion Sample Isomer Mixture or Unknown Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Compare Compare with Reference Spectra NMR_Data->Compare IR_Data->Compare MS_Data->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for the spectroscopic analysis and identification of this compound isomers.

References

A Comparative Analysis of Computational and Experimental Data for 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a structured comparison of computationally derived and experimentally observed data for the chemical compound 7-Methyloct-7-EN-1-YN-4-OL. The information is intended for researchers, scientists, and professionals in drug development to facilitate a comprehensive understanding of the molecule's properties.

Data Presentation

A direct comparison of key molecular identifiers and physicochemical properties is essential for validating computational models and interpreting experimental findings. The following tables summarize the available data for this compound.

Table 1: Molecular Identifiers and Structural Information

IdentifierComputational Data SourceValueExperimental Data Source
Molecular Formula PubChemC₉H₁₄O[1]Not available in search results
IUPAC Name PubChemThis compound[1]Not available in search results
InChI PubChemInChI=1S/C9H14O/c1-4-5-9(10)7-6-8(2)3/h1,9-10H,2,5-7H2,3H3[1]Not available in search results
InChIKey PubChemUXSZMEZYKBWHIC-UHFFFAOYSA-N[1]Not available in search results
SMILES PubChemCC(=C)CCC(CC#C)O[1]Not available in search results
CAS Number PubChem96488-58-3[1]Not available in search results

Table 2: Physicochemical Properties

PropertyComputational DataExperimental Data
Molecular Weight 138.21 g/mol [1]Not available in search results
Exact Mass 138.104465066 Da[1]Not available in search results
¹³C NMR Spectra Data available[1]Data available[1]
GC-MS Data available[1]Data available[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not available in the provided search results. However, a general workflow for acquiring and comparing experimental and computational data is outlined below.

General Experimental Workflow for Compound Analysis

cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis cluster_comparison Data Comparison Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Compare Comparison & Validation NMR->Compare MS->Compare IR->Compare DFT DFT Calculations DFT->Compare MD Molecular Dynamics MD->Compare

Caption: General workflow for compound analysis.

Data Comparison Workflow

The process of comparing computational and experimental data is crucial for the validation of theoretical models and a deeper understanding of molecular behavior. This workflow visualizes the key stages of this comparative analysis.

A Acquire Experimental Data (NMR, MS, etc.) C Extract Key Parameters (e.g., Chemical Shifts, m/z) A->C B Perform Computational Modeling (DFT, etc.) B->C D Tabulate and Visualize Data C->D E Analyze Discrepancies D->E F Refine Computational Model E->F Model Inaccuracy G Validate Experimental Setup E->G Experimental Error H Validated Conclusion E->H Good Agreement F->B G->A

Caption: Workflow for data comparison and validation.

References

Assessing the Synthetic Utility of 7-Methyloct-7-en-1-yn-4-ol: A Comparative Guide to Furan Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

The novel bifunctional molecule, 7-Methyloct-7-en-1-yn-4-ol, presents a promising scaffold for synthetic chemists. Its inherent combination of a terminal alkyne and a homoallylic alcohol suggests a primary utility as a precursor in cyclization reactions, particularly for the formation of substituted furans. This guide provides a comparative assessment of its potential application in palladium-catalyzed cycloisomerization against classical and alternative methods for furan synthesis.

Performance Comparison: Furan Synthesis Methodologies

The primary synthetic application of a 7-alken-1-yn-4-ol structure is the direct, atom-economical synthesis of substituted furans. Below is a comparison of this modern approach with established, alternative furan synthesis routes. For a concrete comparison, the synthesis of Rosefuran (3-methyl-2-(3-methylbut-2-en-1-yl)furan), a valuable fragrance compound, is used as a representative example.

Method Starting Materials Key Reagents & Conditions Yield (%) Reaction Time Temperature (°C) Key Advantages Key Disadvantages
Palladium-Catalyzed Cycloisomerization (Z)-7-Methyl-oct-7-en-1-yn-4-ol Analogue5 mol% Pd(OAc)₂, 15 mol% PPh₃, Toluene~85%2-4 h80High atom economy, mild conditions, direct access from enynol.Requires synthesis of the enynol precursor, catalyst cost.
Paal-Knorr Synthesis 6-Methyl-2-oxohept-5-en-3-yl acetate (a 1,4-dicarbonyl precursor)p-Toluenesulfonic acid (p-TsOH), Benzene~70-80%1-2 hRefluxHigh yields for many substrates, well-established.Requires synthesis of the 1,4-dicarbonyl precursor, harsh acidic conditions.
Feist-Benary Synthesis Ethyl 2-methyl-3-oxobutanoate & 1-bromo-3-methyl-2-butanonePyridine or other baseVariable, often moderateSeveral hoursRoom Temp to RefluxUtilizes readily available starting materials.Can result in mixtures of regioisomers, yields can be inconsistent.
Wittig Reaction Approach 3-Methyl-2-furaldehyde & Isopropyltriphenylphosphonium bromideStrong base (e.g., n-BuLi), THF~60-70%2-4 h-78 to RTReliable for C-C bond formation, well-understood mechanism.Stoichiometric use of phosphonium salt, generation of triphenylphosphine oxide waste.

Experimental Protocols

Palladium-Catalyzed Cycloisomerization of an Enynol (Hypothetical protocol based on analogous reactions)

This protocol describes the synthesis of a substituted furan from an enynol precursor, analogous to the structure of this compound.

Step 1: Synthesis of the (Z)-Enynol Precursor. The synthesis of the enynol precursor would typically involve the coupling of a vinyl halide with a terminal alkyne, followed by functional group manipulation to install the hydroxyl group at the C-4 position.

Step 2: Cycloisomerization. To a solution of the (Z)-enynol (1.0 mmol) in toluene (5 mL) is added palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.15 mmol, 15 mol%). The mixture is stirred under an inert atmosphere at 80°C for 2-4 hours, monitoring by TLC. Upon completion, the reaction mixture is cooled to room temperature, filtered through a pad of silica gel, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford the desired substituted furan.

Paal-Knorr Furan Synthesis

This method requires the synthesis of a 1,4-dicarbonyl compound, which is then cyclized under acidic conditions.

Step 1: Synthesis of the 1,4-Dicarbonyl Precursor. The synthesis of the required 1,4-dicarbonyl precursor, such as 6-methyl-2-oxohept-5-en-3-yl acetate, can be achieved through various multi-step synthetic routes, often starting from smaller, commercially available building blocks.

Step 2: Acid-Catalyzed Cyclization. A solution of the 1,4-dicarbonyl compound (1.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.05 mmol, 5 mol%) in benzene (10 mL) is refluxed with a Dean-Stark trap to remove water. The reaction is monitored by TLC. After completion (typically 1-2 hours), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude furan is then purified by distillation or column chromatography.

Feist-Benary Furan Synthesis

This classical method involves the condensation of an α-halo ketone with a β-dicarbonyl compound.

Step 1: Condensation Reaction. To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 mmol) in pyridine (5 mL) is added 1-bromo-3-methyl-2-butanone (1.0 mmol). The mixture is stirred at room temperature for several hours or gently heated, depending on the reactivity of the substrates. The reaction progress is monitored by TLC.

Step 2: Work-up and Purification. Upon completion, the reaction mixture is poured into water and extracted with diethyl ether. The combined organic layers are washed with dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution and brine. After drying over anhydrous sodium sulfate and removal of the solvent, the product is purified by column chromatography.

Alternative Synthesis via Wittig Reaction

This approach builds the furan ring first and then attaches the side chain.

Step 1: Preparation of the Ylide. Isopropyltriphenylphosphonium bromide (1.1 mmol) is suspended in anhydrous THF (10 mL) under an inert atmosphere and cooled to -78°C. n-Butyllithium (1.1 mmol, as a solution in hexanes) is added dropwise, and the resulting deep red solution is stirred for 1 hour at 0°C.

Step 2: Wittig Reaction. The reaction mixture is re-cooled to -78°C, and a solution of 3-methyl-2-furaldehyde (1.0 mmol) in THF (2 mL) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

Step 3: Work-up and Purification. The reaction is quenched with saturated ammonium chloride solution and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to separate the desired furan from the triphenylphosphine oxide byproduct.

Visualizing the Synthetic Pathways

To further clarify the relationships between starting materials and products, as well as the overall workflow, the following diagrams are provided.

reaction_pathway cluster_enynol Palladium-Catalyzed Cycloisomerization cluster_paal_knorr Paal-Knorr Synthesis cluster_feist_benary Feist-Benary Synthesis cluster_wittig Wittig Reaction Approach enynol This compound (Enynol Precursor) furan1 Substituted Furan enynol->furan1 Pd(OAc)₂, PPh₃ dicarbonyl 1,4-Dicarbonyl Compound furan2 Substituted Furan dicarbonyl->furan2 p-TsOH, Reflux ketoester β-Ketoester furan3 Substituted Furan ketoester->furan3 Base haloketone α-Halo Ketone haloketone->furan3 Base furaldehyde 3-Methyl-2-furaldehyde furan4 Substituted Furan furaldehyde->furan4 THF ylide Phosphonium Ylide ylide->furan4 THF

Caption: Comparative overview of synthetic routes to substituted furans.

experimental_workflow start Select Synthetic Route prep_sm Prepare Starting Materials start->prep_sm reaction Perform Core Reaction (e.g., Cyclization, Condensation) prep_sm->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Chromatography/Distillation) workup->purification analysis Characterization (NMR, MS, IR) purification->analysis end Isolated Furan Product analysis->end

Caption: General experimental workflow for furan synthesis.

Safety Operating Guide

Safe Disposal of 7-Methyloct-7-en-1-yn-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for 7-Methyloct-7-en-1-yn-4-ol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with the handling and disposal of this chemical.

The following procedures are based on general principles of hazardous waste management and information available for structurally related compounds. It is imperative to consult your institution's specific safety protocols and local regulations for hazardous waste disposal.

Chemical and Physical Properties

A summary of the available computed properties for this compound is provided below. This data is essential for understanding the chemical's characteristics and potential hazards.

PropertyValueSource
Molecular Formula C₉H₁₄OPubChem[1]
Molecular Weight 138.21 g/mol PubChem[1]
Physical Description Not available
Boiling Point Not available
Flash Point Not available
Toxicity Data No ecological data available.CymitQuimica SDS[1]

Immediate Safety and Spill Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.

  • Spill Containment: For a small spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.

  • Ignition Sources: Remove all sources of ignition from the spill area.

  • Ventilation: Ensure adequate ventilation to prevent the buildup of vapors.

  • Collection and Storage: Carefully transfer the absorbed material into a sealed, airtight container for disposal.

  • Reporting: Report the spill to your institution's environmental health and safety department.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to the following steps is mandatory to ensure safe and compliant disposal.

  • Waste Identification and Segregation:

    • Label a dedicated, chemically resistant waste container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your safety officer.

  • Waste Accumulation:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container tightly closed except when adding waste.

  • Request for Disposal:

    • Once the container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your environmental health and safety department.

    • Provide accurate information on the waste manifest, including the chemical name and quantity.

  • Professional Disposal:

    • The disposal of this compound must be conducted by a licensed hazardous waste disposal company.[1]

    • Your institution's environmental health and safety department will coordinate the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility.

Under no circumstances should this compound be disposed of down the drain or in regular trash. [1] Unauthorized disposal can lead to environmental damage and significant legal penalties.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Generation of This compound Waste segregate Segregate and Label as 'this compound Waste' start->segregate is_contaminated Is the waste contaminated with other hazardous materials? consult_sds Consult SDS and Institutional Waste Management Plan is_contaminated->consult_sds Yes store Store in a Designated Satellite Accumulation Area is_contaminated->store No consult_sds->store segregate->is_contaminated request_pickup Request Hazardous Waste Pickup store->request_pickup disposal Disposal by Licensed Hazardous Waste Vendor request_pickup->disposal

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling 7-Methyloct-7-EN-1-YN-4-OL

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 7-Methyloct-7-EN-1-YN-4-OL. The following procedures are designed to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin and serious eye irritation. Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety.

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Flammable liquids (Category 4)No Pictogram RequiredWarningH227: Combustible liquid
Skin irritation (Category 2)WarningH315: Causes skin irritation
Eye irritation (Category 2A)WarningH319: Causes serious eye irritation

Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationsPurpose
Eye and Face Protection Chemical safety goggles or face shield.To protect against splashes and eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and irritation.
Skin and Body Protection Laboratory coat.To protect skin and personal clothing from contamination.

Operational and Disposal Plans

Proper handling and disposal of this compound are critical to prevent accidents and environmental contamination. The following step-by-step guidance outlines the recommended procedures.

Handling and Storage:

  • Keep the compound away from heat, sparks, open flames, and hot surfaces.

  • No smoking in the vicinity of the chemical.

  • Store in a well-ventilated place and keep the container cool.

  • Wash skin thoroughly after handling.

  • Avoid contact with strong oxidizing agents and strong acids.

Spill and First Aid Procedures:

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

  • In Case of Fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Disposal Plan:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

  • Contaminated clothing should be removed and washed before reuse.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Work in a Well-Ventilated Area (Fume Hood) a->b c Dispense this compound b->c d Perform Experimental Procedure c->d e Dispose of Chemical Waste in Approved Container d->e f Decontaminate Work Area e->f g Remove and Dispose of Contaminated PPE f->g h Wash Hands Thoroughly g->h

Caption: Workflow for Safe Handling of this compound.

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